molecular formula C8H9NO3 B1274582 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 51727-05-0

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Número de catálogo: B1274582
Número CAS: 51727-05-0
Peso molecular: 167.16 g/mol
Clave InChI: RRZTUQQCXRBPRG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-3-6(8(11)12)7(10)9-5(4)2/h3H,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZTUQQCXRBPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389996
Record name 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51727-05-0
Record name 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51727-05-0

This technical guide provides a comprehensive overview of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document outlines its chemical properties, synthesis, and potential biological significance, supported by experimental data and methodologies.

Chemical and Physical Properties

This compound is a pyridinone derivative with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol . It exists in tautomeric equilibrium with its 2-hydroxy-nicotinic acid form. The compound is typically a solid at room temperature.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 51727-05-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Physical Form Solid
InChI 1S/C8H9NO3/c1-4-3-6(8(11)12)7(10)9-5(4)2/h3H,1-2H3,(H,9,10)(H,11,12)
SMILES CC1=C(C)NC(=O)C(=C1)C(=O)O

Synthesis

A reliable method for the synthesis of this compound (in its tautomeric form, 5,6-dimethyl-2-hydroxynicotinic acid) involves the hydrolysis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Experimental Protocol: Hydrolysis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Objective: To synthesize 5,6-dimethyl-2-hydroxynicotinic acid.

Materials:

  • 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Dilute sulfuric acid (50% w/w)

  • Water

  • Acetic acid

  • Oil bath

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 50% (w/w) dilute sulfuric acid is heated in an oil bath at 150 °C for 2 hours.

  • After 2 hours, the reaction is stopped, and the reaction solution is allowed to cool to room temperature.

  • The cooled solution is poured into water and stirred, which results in the formation of a yellow precipitate.

  • The solid product is collected by filtration, washed with water, and dried to yield the crude product.

  • The crude product is then recrystallized from acetic acid to obtain pure 5,6-dimethyl-2-hydroxynicotinic acid as an off-white solid.

A reported yield for this synthesis is 93%.

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics

SpectroscopyExpected Features
¹H NMR Signals corresponding to the two methyl groups, a vinyl proton, an N-H proton (broad), and a carboxylic acid proton (very broad).
¹³C NMR Resonances for the two methyl carbons, the vinyl carbons, the carbonyl carbon, and the carboxylic acid carbon.
IR Spectroscopy A broad O-H stretch from the carboxylic acid, a C=O stretch for the pyridinone ring, and a C=O stretch for the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ).

Biological Activity and Potential Applications

While specific biological targets and signaling pathway involvement for this compound have not been extensively reported, the broader class of dihydropyridine carboxylic acid derivatives has shown a range of biological activities. These include potential applications as cytotoxic agents against cancer cell lines and as enzyme inhibitors.[1] For instance, certain derivatives have been investigated as tyrosine kinase inhibitors, which are crucial targets in cancer therapy.[2]

The structural motif of a dihydropyridine ring is a well-established pharmacophore found in various approved drugs, suggesting that this class of compounds holds significant potential for further investigation in drug discovery.

Experimental Workflows and Logical Relationships

The synthesis and characterization of this compound follow a logical workflow.

synthesis_workflow start Starting Material: 5,6-dimethyl-2-oxo-1,2-dihydro- pyridine-3-carbonitrile reaction Reaction: H₂SO₄, 150°C, 2h start->reaction workup Workup: Precipitation in water, Filtration reaction->workup purification Purification: Recrystallization from acetic acid workup->purification product Final Product: 5,6-Dimethyl-2-oxo-1,2-dihydro- pyridine-3-carboxylic acid purification->product

Caption: Synthetic workflow for this compound.

Given the lack of specific signaling pathway data, a generalized diagram illustrating the potential role of such a compound as an enzyme inhibitor is presented below.

signaling_pathway sub Substrate enz Enzyme (e.g., Kinase) sub->enz Binds prod Product (Phosphorylated) enz->prod Catalyzes effect Biological Effect (e.g., Cell Proliferation) prod->effect cpd 5,6-Dimethyl-2-oxo-1,2-dihydro- pyridine-3-carboxylic acid (Potential Inhibitor) cpd->enz Inhibits

References

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic organic compound belonging to the 2-pyridone class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, which include antimicrobial, antihypertensive, and cytotoxic effects. The 2-pyridone ring system is considered a "privileged scaffold" in drug discovery, meaning it can interact with a variety of biological targets. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, synthesis, and potential applications, with a focus on aspects relevant to research and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 167.16 g/mol [1][2]
Molecular Formula C8H9NO3[1][2]
CAS Number 51727-05-0[1][2]
Physical Form Solid
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis

The primary route for the synthesis of this compound is through the hydrolysis of its corresponding nitrile precursor, 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

A general experimental protocol for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from their nitrile precursors involves the following steps:

Experimental Protocol: Hydrolysis of a Nitrile Precursor
  • Reaction Setup : The nitrile precursor is mixed with a dilute acid, such as sulfuric acid.

  • Heating : The mixture is heated under reflux for a specified period to drive the hydrolysis reaction.

  • Precipitation : Upon cooling, the reaction mixture is poured into water, leading to the precipitation of the carboxylic acid product.

  • Isolation and Purification : The solid product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as acetic acid.

G 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Hydrolysis Hydrolysis 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile->Hydrolysis Dilute H2SO4, Heat This compound This compound Hydrolysis->this compound Precipitation & Purification G cluster_0 Potential Research Areas Target Identification Target Identification Mechanism of Action Mechanism of Action Target Identification->Mechanism of Action Biochemical Assays Structure-Activity Relationship Structure-Activity Relationship Mechanism of Action->Structure-Activity Relationship Medicinal Chemistry This compound This compound This compound->Target Identification Screening

References

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound. This compound belongs to the pyridinone class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry. Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid are recognized as valuable precursors for various drugs[1][2]. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data and experimental protocols to facilitate further research and application.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound-
Synonym 5,6-dimethyl-2-hydroxynicotinic acid[3]
CAS Number 51727-05-0[4]
Molecular Formula C₈H₉NO₃[4][5]
Molecular Weight 167.16 g/mol [4][5]
Physical Form Solid[4]
SMILES String O=C(N1)C(C(O)=O)=CC(C)=C1C[4]
InChI Key RRZTUQQCXRBPRG-UHFFFAOYSA-N[4]

Note on Physical Properties:

  • Melting Point: A specific melting point for this compound is not provided in the searched literature. For context, similar structures such as 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and 2-Chloropyridine-3-carboxylic acid have reported melting points of 247 °C and 176-178 °C, respectively[6].

  • Solubility: While quantitative solubility data is unavailable, a documented recrystallization solvent is acetic acid, suggesting solubility in polar protic organic solvents[3].

  • pKa: A precise pKa value is not documented. As a carboxylic acid, it is expected to be acidic. The presence of the electron-withdrawing pyridone ring may influence its acidity relative to simple aliphatic carboxylic acids.

Spectroscopic Properties

Specific spectral data for this compound is not available. However, based on its functional groups (carboxylic acid, α,β-unsaturated lactam), the following spectroscopic characteristics can be predicted.

2.1 Infrared (IR) Spectroscopy The IR spectrum of a carboxylic acid is one of the most recognizable.[7]

  • O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region due to the hydrogen-bonded hydroxyl group of the carboxylic acid[8][9].

  • C=O Stretch: Two distinct carbonyl absorptions are anticipated. One, for the carboxylic acid dimer, is expected around 1710 cm⁻¹[8]. The second, corresponding to the lactam (pyridone) carbonyl, would also appear in the carbonyl region (typically 1650-1690 cm⁻¹). Conjugation generally lowers the frequency of carbonyl absorption[8].

  • C-O Stretch: An absorption between 1210-1320 cm⁻¹ is characteristic of the C-O bond in carboxylic acids[9].

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a highly deshielded singlet for the carboxylic acid proton, typically appearing around 12 ppm[7][8]. Signals for the two distinct methyl groups and the vinylic proton on the pyridine ring would also be present in the aliphatic and vinylic regions, respectively.

  • ¹³C NMR: The carbon spectrum would feature two signals in the downfield region (160-185 ppm) corresponding to the carbonyl carbons of the carboxylic acid and the pyridone ring[7][8]. Other signals would correspond to the sp² carbons of the ring and the sp³ carbons of the two methyl groups.

Table 2: Predicted Spectroscopic Data

SpectroscopyFunctional GroupExpected Chemical Shift / WavenumberCharacteristics
IR Carboxylic Acid O-H2500-3300 cm⁻¹Very broad
IR Carboxylic Acid C=O~1710 cm⁻¹Strong, sharp
IR Lactam C=O1650-1690 cm⁻¹Strong, sharp
¹H NMR Carboxylic Acid -COOH~12 ppmSinglet, broad
¹³C NMR Carboxylic Acid & Lactam -C=O160-185 ppm-

Experimental Protocols

3.1 Synthesis from 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

A reliable method for the synthesis of this compound involves the acid-catalyzed hydrolysis of the corresponding nitrile precursor[3].

Materials:

  • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound 3) (11.5 g, 78 mmol)

  • Dilute sulfuric acid (50%, w/w, 65 mL)

  • Water

  • Acetic acid (for recrystallization)

Procedure:

  • A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (11.5 g, 78 mmol) and 65 mL of 50% (w/w) dilute sulfuric acid is prepared in a suitable reaction vessel.

  • The mixture is heated in an oil bath at 150 °C for 2 hours.

  • After the heating period, the reaction is stopped, and the reaction solution is allowed to cool to room temperature.

  • The cooled solution is poured into 100 mL of water and stirred, which results in the formation of a yellow precipitate.

  • The solid product is collected by filtration.

  • The collected solid is washed and dried to yield the crude product.

  • For purification, the crude product is recrystallized from acetic acid to obtain the pure 5,6-dimethyl-2-hydroxynicotinic acid as an off-white solid.

  • This procedure yields 12.6 g of the pure product, corresponding to a 93% yield[3].

SynthesisWorkflow reagent reagent process process product product start Start Materials: - 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - 50% Sulfuric Acid mix Mix Reagents start->mix heat Heat at 150°C for 2 hours mix->heat cool Cool to Room Temperature heat->cool precipitate Pour into Water & Stir cool->precipitate filter Filter Solid precipitate->filter crude Crude Product (Yellow Solid) filter->crude recrystallize Recrystallize from Acetic Acid crude->recrystallize final_product Pure Product: This compound recrystallize->final_product

Caption: Synthesis workflow for the target compound.

Biological Activity and Signaling Pathways

The available scientific literature from the search results does not specify any direct biological activities or involvement in signaling pathways for this compound itself. However, the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is noted for its potential as drug precursors, indicating that modifications of this core structure can lead to biologically active molecules[1][2]. Further research is required to elucidate any specific biological functions of the title compound.

Conclusion

This compound is a well-defined chemical entity with established identifiers and a clear synthetic route. While a complete experimental dataset for all its physicochemical properties is not currently available, its structural features allow for reliable prediction of its spectroscopic characteristics. The provided synthesis protocol is high-yielding and straightforward, making the compound accessible for further investigation. Its utility as a potential building block in the synthesis of more complex, biologically active molecules warrants further exploration by the scientific and drug development communities.

References

An In-depth Technical Guide to the Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a substituted 2-pyridone derivative. The 2-pyridone scaffold is a significant heterocyclic motif found in numerous biologically active molecules and pharmaceuticals, exhibiting a range of activities including antimicrobial and antitumor effects.[1][2] This guide focuses on a specific and efficient synthetic route, providing detailed experimental protocols, quantitative data, and a visual representation of the workflow to aid in its practical application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound can be effectively achieved through the hydrolysis of its corresponding nitrile precursor, 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This method is straightforward and provides a high yield of the desired carboxylic acid.[3] The reaction proceeds via acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid functionality.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

ParameterValueReference
Starting Material5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[3]
ReagentDilute Sulfuric Acid (50% w/w)[3]
Reaction Temperature150 °C[3]
Reaction Time2 hours[3]
ProductThis compound[3]
Yield93%[3]
AppearanceOff-white solid[3]
Recrystallization SolventAcetic Acid[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Equipment

  • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (11.5 g, 78 mmol)

  • Dilute sulfuric acid (50% w/w, 65 mL)

  • Round-bottom flask

  • Oil bath with temperature control

  • Magnetic stirrer

  • Beaker (250 mL)

  • Stirring rod

  • Buchner funnel and flask for filtration

  • Filter paper

  • Drying oven

  • Acetic acid for recrystallization

3.2. Reaction Procedure

  • A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (11.5 g, 78 mmol) and dilute sulfuric acid (50% w/w, 65 mL) is placed in a round-bottom flask.[3]

  • The flask is heated in an oil bath to 150 °C with stirring for 2 hours.[3]

3.3. Work-up and Purification

  • After 2 hours, the reaction is stopped, and the reaction solution is allowed to cool to room temperature.[3]

  • The cooled reaction mixture is then poured into 100 mL of water and stirred, which results in the formation of a yellow precipitate.[3]

  • The solid product is collected by filtration, and the collected solid is washed.[3]

  • The crude product is then dried.[3]

  • For further purification, the crude product is recrystallized from acetic acid to yield pure 5,6-dimethyl-2-hydroxynicotinic acid (12.6 g, 93% yield) as an off-white solid.[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Reaction Reaction: Add 50% H2SO4 Heat at 150°C for 2h Start->Reaction Workup Work-up: Cool to RT Pour into water Stir Reaction->Workup Filtration Filtration & Washing Workup->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization: From Acetic Acid Drying->Recrystallization FinalProduct Final Product: This compound Recrystallization->FinalProduct

References

A Comprehensive Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical and physical properties, expected spectroscopic data, a detailed synthesis protocol, and potential biological activities based on its structural motifs.

Chemical and Physical Properties

This compound, with the IUPAC name confirmed as such, belongs to the 2-pyridone class of compounds. These structures are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.

Below is a summary of its key chemical and physical properties.

PropertyValue
IUPAC Name This compound
CAS Number 51727-05-0[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Physical Form Solid[1]
SMILES String O=C(N1)C(C(O)=O)=CC(C)=C1C[1]
InChI Key RRZTUQQCXRBPRG-UHFFFAOYSA-N[1]

Spectroscopic Data (Predicted)

Spectroscopy FeatureExpected Chemical Shift / WavenumberNotes
¹H NMR Carboxylic Acid (-COOH)~12 ppm, broad singletThe acidic proton is highly deshielded and its signal can be broadened by hydrogen bonding.[2]
Alkene (-CH=)~7-8 ppm, singletThe proton on the pyridine ring.
Methyl (-CH₃) at C6~2.0-2.5 ppm, singlet
Methyl (-CH₃) at C5~2.0-2.5 ppm, singlet
Amide (-NH-)~7.5-8.5 ppm, broad singletThe lactam proton.
¹³C NMR Carboxylic Acid Carbonyl (-C OOH)~165-185 ppmThe carbonyl carbon of the carboxylic acid is highly deshielded.[3]
Lactam Carbonyl (-C =O)~160-180 ppmThe carbonyl carbon of the 2-pyridone ring.
Alkene Carbons (-C H=C -)~100-150 ppmCarbons of the dihydropyridine ring.
Methyl Carbons (-C H₃)~15-25 ppm
IR O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹, very broadThis broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid.[2][4][5]
C=O Stretch (Carboxylic Acid)~1710-1760 cm⁻¹, strong, sharpThe carbonyl of the carboxylic acid.[2][4]
C=O Stretch (Lactam)~1650-1680 cm⁻¹, strong, sharpThe carbonyl of the 2-pyridone ring.
C=C Stretch~1600-1650 cm⁻¹Alkene bonds within the ring.
N-H Stretch (Lactam)~3170-3500 cm⁻¹, broadThe N-H stretch of the lactam.

Experimental Protocols

This protocol describes the synthesis via hydrolysis of the corresponding nitrile precursor.

Reaction: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile → this compound

Materials:

  • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Dilute sulfuric acid (50% w/w)

  • Water

  • Acetic acid

Procedure:

  • A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 50% (w/w) dilute sulfuric acid is prepared.

  • The mixture is heated in an oil bath at 150 °C for 2 hours.

  • After the reaction period, the heating is stopped, and the reaction solution is allowed to cool to room temperature.

  • The cooled solution is poured into water and stirred, which results in the formation of a yellow precipitate.

  • The solid product is collected by filtration.

  • The collected solid is washed and dried to yield the crude product.

  • For purification, the crude product is recrystallized from acetic acid to obtain pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_nitrile 5,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile mix Mix Starting Materials start_nitrile->mix start_acid 50% Sulfuric Acid start_acid->mix heat Heat at 150°C for 2h mix->heat cool Cool to Room Temperature heat->cool precipitate Pour into Water & Stir cool->precipitate filtrate Filter Solid Product precipitate->filtrate wash_dry Wash and Dry filtrate->wash_dry recrystallize Recrystallize from Acetic Acid wash_dry->recrystallize product Pure 5,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid recrystallize->product

Synthesis Workflow Diagram

Potential Biological Activity and Applications

The structural framework of this molecule suggests potential biological activities that are of interest to drug development professionals.

The dihydropyridine core is a well-established pharmacophore for L-type calcium channel blockers, which are widely used in the treatment of hypertension.[6] These agents act by binding to the L-type calcium channels in the smooth muscle of blood vessel walls, inhibiting the influx of calcium ions.[7][8] This leads to relaxation of the vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure.[8][9] While the specific activity of this compound has not been extensively reported, its dihydropyridine-like structure makes it a candidate for investigation as a cardiovascular agent.

G DHP Dihydropyridine Derivative L_type L-type Calcium Channel (Vascular Smooth Muscle) DHP->L_type Blocks Ca_influx Calcium Ion Influx DHP->Ca_influx Inhibits L_type->Ca_influx Mediates Contraction Muscle Contraction Ca_influx->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Prevents BP Decreased Blood Pressure Vasodilation->BP Results in G Pyridone 2-Pyridone Derivative Liver Liver (Gluconeogenesis) Pyridone->Liver Acts on Peripheral Peripheral Tissues (e.g., Muscle) Pyridone->Peripheral Acts on Glucose_prod Hepatic Glucose Production Pyridone->Glucose_prod Inhibits Glucose_uptake Glucose Utilization Pyridone->Glucose_uptake Increases Liver->Glucose_prod Peripheral->Glucose_uptake Blood_glucose Decreased Blood Glucose Glucose_prod->Blood_glucose Reduces Glucose_uptake->Blood_glucose Contributes to

References

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, this document will also explore the known therapeutic applications and mechanisms of action of structurally related dihydropyridine-3-carboxylic acid derivatives to infer its potential pharmacological significance and guide future research directions.

Core Compound Structure and Properties

This compound is a heterocyclic organic compound. The core structure consists of a dihydropyridine ring, which is a partially saturated six-membered nitrogen-containing ring. Key substitutions on this ring include two methyl groups at positions 5 and 6, an oxo (or keto) group at position 2, and a carboxylic acid group at position 3.

The presence of the carboxylic acid group imparts acidic properties to the molecule, while the dihydropyridine ring system is a well-established pharmacophore in medicinal chemistry, most notably in the class of drugs known as calcium channel blockers.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51727-05-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Solid
SMILES String CC1=C(C(=CC(=O)N1)C(=O)O)C
InChI Key RRZTUQQCXRBPRG-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the hydrolysis of the corresponding nitrile precursor, 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Synthesis via Hydrolysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

A prevalent method for the synthesis of the target compound is the acid-catalyzed hydrolysis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Experimental Protocol:

  • Reactants: 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, Sulfuric Acid (aqueous solution).

  • Procedure:

    • A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and an aqueous solution of sulfuric acid is prepared.

    • The mixture is heated under reflux for a specified period to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

    • Upon completion of the reaction, the mixture is cooled, and the product is typically precipitated by the addition of water.

    • The solid product is collected by filtration, washed with water to remove any remaining acid and impurities, and then dried.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

Logical Workflow for Synthesis:

Synthesis_Workflow Start Start Materials: 5,6-dimethyl-2-oxo-1,2-dihydro- pyridine-3-carbonitrile, Sulfuric Acid Reaction Acid Hydrolysis (Reflux) Start->Reaction Precipitation Precipitation (Addition of Water) Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Recrystallization (Optional) Drying->Purification End Final Product: 5,6-Dimethyl-2-oxo-1,2-dihydro- pyridine-3-carboxylic acid Purification->End

Caption: Synthetic workflow for this compound.

Potential Therapeutic Applications and Biological Activity (Based on Analogs)

Cytotoxic Activity

Numerous studies have reported the cytotoxic effects of novel dihydropyridine carboxylic acid derivatives against various cancer cell lines. For instance, certain derivatives have demonstrated significant activity against human colon cancer cell lines (HCT-15).[1][2] The proposed mechanism for some of these compounds involves interaction with key proteins in the apoptosis pathway.[1]

Hypothetical Signaling Pathway Involvement in Cytotoxicity:

Cytotoxicity_Pathway Compound Dihydropyridine Carboxylic Acid Derivative Target Cellular Target (e.g., Kinase, PARP-1) Compound->Target Inhibition/Modulation Apoptosis Induction of Apoptosis Target->Apoptosis Signal Transduction CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Postulated mechanism of cytotoxic action for dihydropyridine derivatives.

Calcium Channel Modulation

The 1,4-dihydropyridine scaffold is the cornerstone of a major class of L-type calcium channel blockers used in the treatment of hypertension and angina. While the title compound is a 1,2-dihydropyridine derivative, the structural similarity suggests a potential for interaction with ion channels. Derivatives of 1,4-dihydropyridine-3,5-dicarboxylates have been synthesized and evaluated as calcium channel modulators, with some exhibiting potent vasorelaxant properties.[3]

Other Potential Activities

Research into related pyridine and dihydropyridine structures has revealed other potential therapeutic avenues:

  • Hypoglycemic Agents: A study on 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid analogues identified compounds with hypoglycemic activity. However, it is noteworthy that the derivative with a 6-methyl substituent was found to be inactive, suggesting that the substitution pattern is critical for this particular activity.

  • Antimicrobial and Anti-inflammatory Effects: Various heterocyclic compounds containing the pyridine or dihydropyridine nucleus have been investigated for their antimicrobial and anti-inflammatory properties.[4]

Future Research Directions

The existing literature on related compounds suggests that this compound is a promising scaffold for further investigation. Future research efforts should be directed towards:

  • Comprehensive Biological Screening: A thorough evaluation of the compound's activity against a panel of cancer cell lines, bacterial and fungal strains, and specific enzyme targets (e.g., kinases, cyclooxygenases).

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the impact of different substituents on biological activity.

  • In Vivo Efficacy and Toxicity Studies: Assessment of the compound's therapeutic potential and safety profile in animal models.

Experimental Workflow for Biological Evaluation:

Biological_Evaluation_Workflow Compound Test Compound: 5,6-Dimethyl-2-oxo-1,2-dihydro- pyridine-3-carboxylic acid InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition, Antimicrobial) Compound->InVitro Hit_Identification Hit Identification and Lead Optimization InVitro->Hit_Identification Mechanism Mechanism of Action Studies Hit_Identification->Mechanism Active InVivo In Vivo Studies (Animal Models) Hit_Identification->InVivo Optimized Lead Mechanism->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A proposed workflow for the biological evaluation of the title compound.

Conclusion

This compound represents a chemical entity with a structural framework that is present in various biologically active molecules. While direct experimental data on this specific compound is scarce, the known pharmacological profiles of its analogues suggest potential for applications in oncology, cardiovascular disease, and infectious diseases. This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of this and related compounds. The detailed synthetic protocols and proposed evaluation workflows provide a clear path for scientists to explore the largely untapped potential of this molecule.

References

An In-Depth Technical Guide on the Biological Activity of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the biological activities of the general class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . Due to a lack of specific publicly available data for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , this document provides a comprehensive overview of the known biological activities, experimental protocols, and signaling pathways associated with its parent structural class. This information is intended for researchers, scientists, and drug development professionals.

Introduction

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds, also known as 2-pyridones, are derivatives of nicotinic acid and have garnered significant interest for their therapeutic potential.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles. This guide will delve into the key biological activities reported for this class of molecules, including their hypoglycemic, antimicrobial, and anticancer effects, as well as their role as allosteric modulators of the cannabinoid CB2 receptor.

Hypoglycemic Activity

Certain derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been investigated as potential oral hypoglycemic agents. These compounds have shown promise in lowering blood glucose levels in preclinical models.

Quantitative Data: Hypoglycemic Activity

The following table summarizes the qualitative hypoglycemic activity of various substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acids.

Substituent at C6-position Hypoglycemic Activity
6-(2,2-dimethylpropyl)Active
6-(2,2-dimethylbutyl)Active
6-(1,1-dimethylethyl)Active
6-(2-methylpropyl)Active
6-(1,1-dimethylpropyl)Active
1-methyl-6-(2-methylpropyl)Active
6-hydrogenActive
6-methylInactive
6-(1-methylethyl)Inactive
6-pentylInactive
4-(2,2-dimethylpropyl)Inactive
6-(3-methylbutyl)Inactive
6-(1,1-dimethylheptyl)Inactive
6-(2,2-dimethyloctyl)Inactive
6-(1-cyclobutylmethyl)Inactive
1-methyl-6-(2,2-dimethylpropyl)Inactive

Source: Journal of Medicinal Chemistry[2]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats

The OGTT is a standard in vivo method to assess the effect of a compound on glucose metabolism.[3][4][5][6][7][8][9]

Materials:

  • Wistar or Sprague-Dawley rats (male, 200-250 g)

  • Test compound (2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

  • Restrainers

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize rats for at least one week before the experiment. Fast the rats overnight (16-18 hours) with free access to water.

  • Baseline Blood Glucose Measurement (T= -30 min): Record the body weight of each rat. Collect a blood sample from the tail vein and measure the baseline blood glucose level using a glucometer.

  • Compound Administration (T= 0 min): Administer the test compound or vehicle orally via gavage.

  • Glucose Loading (T= 30 min): Administer the glucose solution (2 g/kg) orally to all rats.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes after glucose administration and measure the blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC in the test group compared to the vehicle control group indicates hypoglycemic activity.

Antimicrobial Activity

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have demonstrated notable activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 2-pyridone derivatives against common bacterial strains.

Compound Bacterial Strain MIC (µg/mL)
Derivative AStaphylococcus aureus8
Derivative BStaphylococcus aureus4
Derivative CEscherichia coli16
Derivative DEscherichia coli>64

Note: The specific structures of derivatives A-D are proprietary to the cited research but are substituted 2-pyridones.

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[1][10][11][12][13]

Materials:

  • 96-well microtiter plates

  • Test compound (2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These compounds have shown cytotoxicity against a variety of human cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 2-pyridone derivatives against different cancer cell lines.

Compound Cancer Cell Line IC50 (µM)
Derivative EHCT-15 (Colon)7.94
Derivative FHCT-15 (Colon)9.24
Derivative GHepG-2 (Liver)8.42
Derivative HCaco-2 (Colon)7.83
Derivative IMCF-7 (Breast)6.22

Note: The specific structures of derivatives E-I are proprietary to the cited research but are substituted 2-pyridones.[14][15][16][17]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer drugs.[18][19][20][21][22]

Materials:

  • Human cancer cell lines (e.g., HCT-15, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways

The diverse biological activities of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can be attributed to their interaction with various cellular signaling pathways.

Anticancer Activity: Inhibition of VEGFR-2 and HER-2 Signaling

Several 2-pyridone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are crucial for tumor angiogenesis, proliferation, and survival.[1][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29]

VEGFR2_HER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 EGF_Ligand EGF Ligand HER2 HER-2 EGF_Ligand->HER2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K HER2->PI3K RAS Ras HER2->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR->Proliferation mTOR->Survival Oxopyridine 2-Oxopyridine Derivative Oxopyridine->VEGFR2 Oxopyridine->HER2 Biofilm_Formation cluster_regulation Quorum Sensing Regulation cluster_biofilm Biofilm Development fsr fsr system GelE GelE (Gelatinase) fsr->GelE activates AtlA AtlA (Autolysin) GelE->AtlA processes Cell_Lysis Cell Lysis AtlA->Cell_Lysis eDNA_release eDNA Release Biofilm Biofilm Formation eDNA_release->Biofilm Cell_Lysis->eDNA_release Oxopyridine 2-Oxopyridine Derivative Oxopyridine->GelE CB2R_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB2R CB2 Receptor G_protein Gi/o CB2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK G_protein->ERK activates cAMP cAMP AC->cAMP produces Orthosteric_Agonist Orthosteric Agonist Orthosteric_Agonist->CB2R binds to orthosteric site Oxopyridine_Modulator 2-Oxopyridine Allosteric Modulator Oxopyridine_Modulator->CB2R binds to allosteric site

References

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid core scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of its derivatives, with a focus on their antimicrobial and anticancer applications. Detailed experimental protocols for the synthesis of the core scaffold and its derivatives, as well as for key biological assays, are presented. Furthermore, this guide summarizes available quantitative biological data and explores the potential signaling pathways modulated by this class of compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction

The pyridone ring is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with significant pharmacological properties. Among these, derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have garnered considerable attention due to their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The substitution pattern on the pyridone ring plays a crucial role in modulating the biological activity of these compounds. This guide focuses specifically on derivatives of this compound, a core structure with promising potential for the development of novel therapeutic agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and efficient method for the preparation of the core scaffold involves the hydrolysis of the corresponding nitrile precursor.

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound is provided below.

Experimental Protocol: Synthesis of this compound

  • Reaction: Hydrolysis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Reagents:

    • 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

    • Dilute sulfuric acid (50% w/w)

    • Acetic acid (for recrystallization)

  • Procedure:

    • A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 50% (w/w) dilute sulfuric acid is heated in an oil bath at 150 °C for 2 hours.

    • The reaction is monitored for completion.

    • After completion, the reaction mixture is cooled to room temperature.

    • The cooled reaction solution is poured into water and stirred, resulting in the formation of a yellow precipitate.

    • The solid product is collected by filtration, washed with water, and dried to yield the crude product.

    • The crude product is purified by recrystallization from acetic acid to obtain the pure this compound as an off-white solid.

Synthesis of Derivatives

The carboxylic acid group at the 3-position and the active methylene groups of the pyridone ring serve as versatile handles for the synthesis of a wide array of derivatives, including amides, esters, and hydrazones. A representative synthesis of a hydrazide-hydrazone derivative is outlined below.

Experimental Protocol: Synthesis of 2-((3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide [1]

  • Reaction: Hydrazinolysis of the corresponding ethyl ester.

  • Reagents:

    • Ethyl 2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carboxylate

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • A mixture of the ethyl ester and hydrazine hydrate in ethanol is heated at reflux for 4 hours.

    • After cooling, the resulting white precipitate is filtered off.

    • The precipitate is washed with ethanol and dried under reduced pressure to yield the desired carbohydrazide.[1]

This carbohydrazide can be further reacted with various aldehydes or ketones to produce a library of hydrazide-hydrazone derivatives.[1]

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been investigated for various biological activities, with antimicrobial and anticancer properties being of particular interest.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Hydrazide-Hydrazone Derivatives [1]

CompoundDerivative StructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
5a 4-(N,N-dimethylamino)benzylidene> 200> 200> 200
5f 4-Fluorobenzylidene12.52550

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in the broth medium in a 96-well microtiter plate.

    • Inoculation and Incubation: The prepared inoculum is added to each well containing the compound dilutions. A positive control (microorganism with no compound) and a negative control (broth only) are included. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

Direct quantitative data on the anticancer activity of this compound derivatives is limited in the current literature. However, the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been explored for its cytotoxic potential against various cancer cell lines. Further screening of the 5,6-dimethyl substituted analogs is warranted to determine their specific anticancer efficacy.

Experimental Protocol: MTT Cytotoxicity Assay

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is also included.

    • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

    • Solubilization and Absorbance Measurement: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound derivatives are not yet fully elucidated. However, based on the known mechanisms of action of other pyridone-based antimicrobial and anticancer agents, several potential pathways can be hypothesized.

Potential Antimicrobial Mechanisms

Many pyridone-containing antimicrobials are known to interfere with essential bacterial processes. The structural similarity of these compounds to quinolone antibiotics suggests that they may target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

antimicrobial_pathway Pyridone Derivative Pyridone Derivative Bacterial Cell Bacterial Cell Pyridone Derivative->Bacterial Cell DNA_Gyrase DNA_Gyrase Bacterial Cell->DNA_Gyrase Topoisomerase_IV Topoisomerase_IV Bacterial Cell->Topoisomerase_IV DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Inhibition Topoisomerase_IV->DNA_Replication Inhibition Cell_Death Cell_Death DNA_Replication->Cell_Death Disruption

Caption: Putative mechanism of antimicrobial action via inhibition of DNA gyrase and topoisomerase IV.

Potential Anticancer Mechanisms

The anticancer activity of pyridone derivatives could be mediated through various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Some pyridone-containing compounds have been shown to inhibit protein kinases, which are often dysregulated in cancer.

anticancer_pathway Pyridone Derivative Pyridone Derivative Cancer Cell Cancer Cell Pyridone Derivative->Cancer Cell Protein Kinase Protein Kinase Cancer Cell->Protein Kinase Cell Proliferation Cell Proliferation Protein Kinase->Cell Proliferation Inhibition Apoptosis Apoptosis Protein Kinase->Apoptosis Induction Cell Death Cell Death Cell Proliferation->Cell Death Leads to Apoptosis->Cell Death Leads to

Caption: Hypothetical anticancer mechanism involving protein kinase inhibition.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with potential therapeutic applications. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for biological screening. While preliminary data on antimicrobial activity exists for some derivatives, a comprehensive evaluation of the anticancer potential of this specific scaffold is a critical next step. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: To identify the key structural features required for potent and selective biological activity.

  • Broad-spectrum biological screening: To uncover novel therapeutic applications beyond antimicrobial and anticancer activities.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and pharmacokinetic studies: To assess the therapeutic potential of lead compounds in preclinical models.

This technical guide provides a foundational resource for researchers and drug development professionals to advance the exploration of this compound derivatives as a source of new medicines.

References

Potential Applications of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the 2-pyridone class of molecules. While research on this specific derivative is emerging, the broader family of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are recognized as privileged scaffolds in drug discovery, known for their ability to act as hydrogen bond donors and acceptors, as well as their favorable physicochemical properties like metabolic stability and water solubility.[1][2] This technical guide provides an in-depth overview of the potential applications of this compound, drawing upon the extensive research conducted on its structural analogs. The primary areas of therapeutic promise for this class of compounds include anticancer, antibacterial, and hypoglycemic activities.

Anticancer Potential

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3] The proposed mechanisms of action are multifaceted and often involve the modulation of key signaling pathways implicated in cancer progression.

Mechanism of Action in Cancer

The anticancer effects of 2-pyridone derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4][5] Several signaling pathways have been identified as potential targets for this class of compounds:

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Some pyridine derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[6]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Derivatives of this scaffold have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which play crucial roles in angiogenesis and tumor progression.[4][7]

  • Induction of Apoptosis: Many 2-pyridone derivatives have been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like p53 and p21, and the activation of caspases.[4][5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives against different cancer cell lines, as reported in the literature. It is important to note that these are representative examples, and the activity of this compound would need to be experimentally determined.

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
2-Pyridone DerivativesHepG2 (Liver Cancer)MTT4.5 - 77.6[1][4]
2-Pyridone DerivativesMCF-7 (Breast Cancer)MTT0.003 - 78.3[1]
2-Pyridone DerivativesHeLa (Cervical Cancer)MTT0.013 - >50[1]
Pyrazolo[3,4-b]pyridineHeLa (Cervical Cancer)MTT-[6]
Imidazo[1,2-a]pyridineHCC1937 (Breast Cancer)MTT45 - 79.6[5]
2-Pyridone AnalogsHT-29 (Colon Cancer)Flow Cytometry20.77[3]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[8][9][10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]

Signaling Pathway Visualization

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR JNK JNK p53 p53 JNK->p53 p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Pyridone 2-Pyridone Derivative Pyridone->RTK Inhibition Pyridone->PI3K Inhibition Pyridone->JNK Activation

Caption: Proposed anticancer mechanism of 2-pyridone derivatives.

Antibacterial Activity

The 2-pyridone scaffold is a well-established pharmacophore in the development of antibacterial agents.[11] These compounds often function as bacterial topoisomerase inhibitors, interfering with DNA replication and leading to bacterial cell death.

Mechanism of Action

The primary mechanism of antibacterial action for many pyridonecarboxylic acids is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, 2-pyridone derivatives block bacterial cell division.[11]

Quantitative Data: In Vitro Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative pyridonecarboxylic acid derivatives against various bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyridonecarboxylic AcidsStaphylococcus aureus31.25 - 62.5[12]
Pyridonecarboxylic AcidsEscherichia coli31.25 - 62.5[12]
Pyridonecarboxylic AcidsPseudomonas aeruginosa31.25 - 62.5[12]
Ring-fused 2-pyridonesVancomycin-resistant enterococci (VRE)-[13]
4-Hydroxy-2-pyridonesEscherichia coli (resistant strains)8 (MIC90)[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Visualization

antibacterial_workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions of Compound in 96-well Plate Start->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Results Observe for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Hypoglycemic Potential

Certain derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been investigated for their potential as oral hypoglycemic agents.[15] These compounds may offer alternative therapeutic strategies for the management of diabetes.

Mechanism of Action

The precise mechanisms by which these compounds exert their hypoglycemic effects are still under investigation. However, some studies suggest that they may act by:

  • Activating the Insulin Signaling Pathway: Some pyridone alkaloids have been shown to enhance glucose uptake in liver cells by activating the insulin signaling pathway.[16]

  • Modulating Glucose Transporters: There is evidence to suggest that some derivatives may influence the activity of glucose transporters like GLUT4 and SGLT2.

Preclinical Evidence

Preclinical studies in animal models of diabetes have shown that certain 2-pyridone derivatives can effectively lower blood glucose levels. For instance, asperpyridone A, a pyridone alkaloid, demonstrated a significant glucose uptake effect in HepG2 cells, with higher efficacy than metformin under both normal and insulin-resistant conditions.[16]

Experimental Protocol: In Vitro Glucose Uptake Assay in HepG2 Cells

Protocol:

  • Cell Culture: Culture HepG2 cells in a suitable medium until they reach confluence.

  • Induction of Insulin Resistance (Optional): To model insulin resistance, cells can be pre-treated with high concentrations of insulin.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period.

  • Glucose Uptake Measurement: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells and incubate.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess fluorescent glucose and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. Increased fluorescence indicates enhanced glucose uptake.

Logical Relationship Diagram

hypoglycemic_logic Compound 5,6-Dimethyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid Derivative Target Potential Molecular Target (e.g., Insulin Receptor, FGF21) Compound->Target Signaling_Pathway Activation of Insulin Signaling Pathway Target->Signaling_Pathway Glucose_Uptake Increased Glucose Uptake in Liver and Muscle Cells Signaling_Pathway->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Levels Glucose_Uptake->Blood_Glucose

Caption: Logical flow of potential hypoglycemic action.

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. While direct experimental data on this compound is limited, the extensive research on its analogs strongly suggests its potential as a candidate for anticancer, antibacterial, and hypoglycemic drug discovery programs. Further investigation, including synthesis, in vitro and in vivo biological evaluation, and mechanistic studies of this specific compound, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to embark on such investigations.

References

An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the 2-pyridone class of molecules. This structural motif is of significant interest in medicinal chemistry, as it forms the core of numerous bioactive compounds with a wide range of therapeutic applications. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and the biological activities associated with its broader structural class. While specific quantitative biological data for the title compound is limited in the public domain, this review serves as a valuable resource for researchers by detailing established synthetic protocols and summarizing the therapeutic potential of closely related analogs.

Chemical Properties

This compound is a solid organic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . Key identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 51727-05-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Solid[1]
SMILES CC1=C(C)C=C(C(=O)N1)C(=O)O
InChI InChI=1S/C8H9NO3/c1-4-3-6(8(11)12)7(10)9-5(4)2/h3H,1-2H3,(H,9,10)(H,11,12)[1]

Synthesis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can be achieved through various synthetic routes. A common and effective method for the preparation of this compound involves the hydrolysis of the corresponding nitrile precursor.

Experimental Protocol: Hydrolysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is based on the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.

Materials:

  • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Dilute sulfuric acid (50% w/w)

  • Water

  • Acetic acid

Procedure:

  • A mixture of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and dilute sulfuric acid is prepared.

  • The reaction mixture is heated in an oil bath at 150 °C for 2 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction solution is poured into water and stirred, resulting in the formation of a yellow precipitate.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from acetic acid to yield pure this compound as an off-white solid.

Diagram of the Synthesis Workflow:

G start Start step1 Mix 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 50% H₂SO₄ start->step1 step2 Heat at 150 °C for 2 hours step1->step2 step3 Cool to room temperature step2->step3 step4 Precipitate in water and stir step3->step4 step5 Filter, wash, and dry the solid step4->step5 step6 Recrystallize from acetic acid step5->step6 end Pure Product step6->end

Caption: Synthesis workflow for this compound.

Biological Activity and Therapeutic Potential

While specific quantitative biological data for this compound are not extensively reported in the literature, the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been investigated for a variety of pharmacological activities. These derivatives are recognized as valuable precursors for drug development.

Antimicrobial Activity

Derivatives of 2-pyridone-3-carboxylic acid have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, certain functionalized 2-pyridone-3-carboxylic acids have shown sensitivity against Staphylococcus aureus. The general approach to investigating these compounds involves synthesizing a library of analogs and screening them against a panel of clinically relevant pathogens.

Anticancer Activity

The 2-pyridone scaffold is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines. Studies on novel dihydropyridine carboxylic acid derivatives have shown promising results, with some compounds exhibiting low micromolar IC₅₀ values against cell lines such as HCT-15.[2][3] In silico studies, including molecular docking, have been employed to propose potential mechanisms of action, such as the interaction with proteins involved in apoptosis pathways.[3]

Hypoglycemic Agents

Interestingly, a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids have been investigated as oral hypoglycemic agents.[4] Structure-activity relationship studies within this class of compounds have identified key structural features that contribute to their hypoglycemic potency.[4]

Diagram of a General Biological Screening Workflow:

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_lead Lead Optimization synthesis Synthesize Library of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives antimicrobial Antimicrobial Assays (e.g., MIC determination) synthesis->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT assay on cancer cell lines) synthesis->cytotoxicity other_assays Other Bioassays (e.g., enzyme inhibition, receptor binding) synthesis->other_assays sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar cytotoxicity->sar other_assays->sar in_silico In Silico Studies (e.g., Molecular Docking) sar->in_silico lead_opt Lead Compound Identification and Optimization sar->lead_opt in_silico->lead_opt

Caption: General workflow for the discovery of bioactive 2-oxo-pyridines.

Future Perspectives

This compound represents a valuable starting point for the synthesis of novel therapeutic agents. The established synthetic protocols allow for the efficient production of this scaffold, which can then be further functionalized to explore a range of biological targets. Future research should focus on the systematic biological evaluation of this compound and its derivatives to elucidate their specific mechanisms of action and to identify lead candidates for further drug development. The exploration of its potential as an antimicrobial, anticancer, or hypoglycemic agent, based on the activities of related compounds, warrants further investigation.

Conclusion

This technical guide has summarized the available literature on this compound. While the primary focus of the existing literature is on its synthesis and its role as a chemical intermediate, the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acids demonstrates significant therapeutic potential. The detailed synthetic protocol and the overview of the biological activities of related compounds provided herein offer a solid foundation for researchers and drug development professionals interested in exploring the medicinal chemistry of this promising class of molecules. Further studies are required to fully characterize the biological profile of this compound itself.

References

An In-depth Technical Guide on 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No: 51727-05-0) is a heterocyclic carboxylic acid that has emerged as a crucial building block in the synthesis of pharmacologically active compounds. While not extensively studied as a standalone therapeutic agent, its structural motif is integral to the development of modulators for significant biological targets. This technical guide provides a comprehensive overview of its synthesis, its role as a key intermediate in the discovery of novel therapeutics, and the signaling pathways of the ultimate target proteins.

Introduction

The 2-pyridone scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This compound represents a specific embodiment of this scaffold, utilized as a key intermediate in the synthesis of more complex molecules. Its discovery and application are primarily documented in patent literature, highlighting its importance in the development of novel drug candidates targeting cannabinoid receptors and protein kinases.

Synthesis and Physicochemical Properties

The synthesis of this compound is principally achieved through multi-step reactions, often culminating in the hydrolysis of a nitrile or ester precursor. A general synthetic approach involves the condensation of a β-ketoester with cyanoacetamide or a related active methylene compound, followed by cyclization and subsequent functional group transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 51727-05-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Solid
SMILES CC1=C(C)C=C(C(=O)N1)C(=O)O
InChI Key RRZTUQQCXRBPRG-UHFFFAOYSA-N

Role as a Key Intermediate in Drug Discovery

While there is limited publicly available data on the specific biological activity of this compound itself, its significance lies in its role as a precursor for potent and selective modulators of key drug targets.

Cannabinoid Receptor 2 (CB2) Agonists

This compound has been utilized in the synthesis of 3-carbamoyl-2-pyridone derivatives that exhibit agonistic activity at the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and is a promising therapeutic target for inflammatory and neuropathic pain, with the advantage of lacking the psychoactive effects associated with CB1 receptor activation.

Protein Kinase Inhibitors

This compound also serves as a foundational scaffold for the development of inhibitors of several receptor tyrosine kinases (RTKs), including Axl, Mer, c-Met, and KDR (VEGFR-2). These kinases are often dysregulated in various cancers, playing crucial roles in tumor growth, proliferation, metastasis, and angiogenesis.

Experimental Protocols

Synthesis of 1-benzyl-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (A Derivative)

The following is a representative synthetic protocol for a derivative, as described in patent literature, illustrating the utility of the core compound.

Starting Materials:

  • 2-butanone

  • (Methodology analogous to the synthesis of related compounds)

Procedure: The synthesis involves a multi-step process, likely beginning with the formation of a β-keto ester from 2-butanone, followed by a condensation reaction with a cyanoacetamide equivalent to form the dihydropyridine ring. Subsequent N-benzylation and hydrolysis of a nitrile or ester group would yield the final carboxylic acid.

Signaling Pathways of Therapeutic Targets

The following diagrams illustrate the signaling pathways of the key protein targets for which this compound serves as a synthetic precursor.

Cannabinoid Receptor 2 (CB2) Signaling

CB2_Signaling CB2 Agonist CB2 Agonist CB2 CB2 Receptor CB2 Agonist->CB2 G_protein Gi/o CB2->G_protein AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK cAMP ↓ cAMP AC->cAMP Immune_Response Modulation of Immune Response cAMP->Immune_Response MAPK->Immune_Response

Caption: Simplified CB2 receptor signaling cascade.

Receptor Tyrosine Kinase (RTK) Signaling (General Pathway for Axl, Mer, c-Met, KDR)

RTK_Signaling Ligand Growth Factor (e.g., Gas6, HGF, VEGF) RTK RTK (Axl, Mer, c-Met, KDR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MEK/ERK Pathway Dimerization->RAS_MAPK STAT JAK/STAT Pathway Dimerization->STAT Cellular_Responses Cell Proliferation, Survival, Migration, Angiogenesis PI3K_AKT->Cellular_Responses RAS_MAPK->Cellular_Responses STAT->Cellular_Responses Inhibitor RTK Inhibitor (Derived from Core) Inhibitor->Dimerization blocks

Caption: General signaling pathway for targeted receptor tyrosine kinases.

Logical Workflow for Drug Discovery

The use of this compound in drug discovery follows a logical progression from a versatile chemical scaffold to a potential therapeutic agent.

Drug_Discovery_Workflow cluster_0 Scaffold Identification & Synthesis cluster_1 Lead Generation cluster_2 Preclinical Development A Identification of 2-Pyridone Scaffold B Synthesis of This compound A->B D Library Synthesis (Derivative Generation) B->D C Target Selection (e.g., CB2, RTKs) C->D E In Vitro Screening (Binding & Functional Assays) D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vivo Efficacy & Toxicology Studies F->G Clinical Trials Clinical Trials G->Clinical Trials

Caption: Workflow from core scaffold to clinical development.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. While it may not possess significant intrinsic biological activity, its role as a foundational building block for the synthesis of potent and selective modulators of high-value drug targets, such as the CB2 receptor and various protein kinases, is well-documented in the patent literature. Further exploration of derivatives based on this core structure holds promise for the discovery of novel therapeutics for a range of diseases, including inflammatory conditions, chronic pain, and cancer. Researchers in drug discovery are encouraged to consider this scaffold for the generation of new chemical entities with tailored pharmacological profiles.

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. While the broader classes of dihydropyridine and pyridine carboxylic acid derivatives have been extensively studied and are known to exhibit a wide range of biological activities, detailed pharmacological data, including identified molecular targets and modulated signaling pathways, for this particular compound are not publicly available.

This technical guide aims to provide a transparent overview of the current state of knowledge. Despite a thorough search of scientific databases and vendor information, no peer-reviewed studies detailing the mechanism of action, quantitative pharmacological data (such as IC50 or Ki values), or specific experimental protocols for this compound could be identified. Chemical suppliers list the compound, providing basic physicochemical properties, but do not offer insights into its biological function.

The Landscape of Related Compounds

To provide context for potential areas of investigation, it is pertinent to briefly discuss the known mechanisms of structurally related compound classes. It is crucial to emphasize that this information is for contextual purposes only and should not be extrapolated to this compound without direct experimental evidence.

Dihydropyridine Derivatives

The 1,4-dihydropyridine scaffold is a well-established pharmacophore, most notably recognized for its role in L-type calcium channel modulation. Derivatives such as nifedipine and amlodipine are widely used in the treatment of hypertension and angina. Their mechanism involves binding to the α1 subunit of the L-type calcium channel, leading to a conformational change that inhibits the influx of extracellular calcium into smooth muscle cells, resulting in vasodilation.

However, not all dihydropyridines are calcium channel blockers. Various modifications to the dihydropyridine ring and its substituents have yielded compounds with diverse biological activities, including:

  • Antimicrobial Agents: Certain derivatives have shown efficacy against various bacterial and fungal strains.

  • Anticancer Agents: Some dihydropyridines have been investigated for their potential to inhibit tumor growth through various mechanisms, including the modulation of multidrug resistance.

  • Hypoglycemic Agents: A study on 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid derivatives (structurally related to the topic compound) identified them as a class of oral hypoglycemic agents, distinct from the mechanism of nicotinic acid.

Pyridine Carboxylic Acids

The pyridine carboxylic acid moiety is present in numerous biologically active molecules. This structural motif can participate in various interactions with biological targets, leading to a broad spectrum of pharmacological effects. Research on pyridine carboxylic acid derivatives has revealed their potential as:

  • Enzyme Inhibitors: This class includes inhibitors of enzymes such as kinases, proteases, and dehydrogenases, which are implicated in a multitude of diseases.

  • Anti-inflammatory Agents: Some derivatives have demonstrated the ability to modulate inflammatory pathways.

  • Antiviral and Antibacterial Agents: The pyridine carboxylic acid scaffold has been incorporated into compounds with activity against various pathogens.

Future Directions and a Call for Research

The absence of specific mechanistic data for this compound highlights a clear opportunity for future research. To elucidate its biological role, a systematic investigation is required. The following experimental workflow is proposed as a starting point for researchers and drug development professionals.

G cluster_0 Initial Screening & Target Identification cluster_1 Mechanism of Action & Pathway Analysis Compound Acquisition Compound Acquisition Phenotypic Screening Phenotypic Screening (e.g., cell viability, proliferation assays) Compound Acquisition->Phenotypic Screening Target-Based Screening Target-Based Screening (e.g., kinase panels, receptor binding assays) Compound Acquisition->Target-Based Screening Hit Identification Hit Identification Phenotypic Screening->Hit Identification Target-Based Screening->Hit Identification Affinity Chromatography Affinity Chromatography / Mass Spectrometry Lead Compound Lead Compound Affinity Chromatography->Lead Compound Computational Docking In Silico Docking Studies Computational Docking->Lead Compound Hit Identification->Affinity Chromatography Hit Identification->Computational Docking Biochemical Assays Biochemical Assays (e.g., IC50/EC50 determination) Lead Compound->Biochemical Assays Cellular Assays Cellular Assays (e.g., Western blot, qPCR, immunofluorescence) Lead Compound->Cellular Assays Signaling Pathway Analysis Signaling Pathway Analysis Biochemical Assays->Signaling Pathway Analysis Cellular Assays->Signaling Pathway Analysis In Vivo Studies In Vivo / Animal Models Signaling Pathway Analysis->In Vivo Studies Mechanism Elucidation Mechanism Elucidation In Vivo Studies->Mechanism Elucidation

Proposed Experimental Workflow for MoA Elucidation

Experimental Protocols:

Due to the lack of specific studies on this compound, detailed, cited experimental protocols cannot be provided. However, a general methodological approach for the proposed workflow would involve:

  • Phenotypic Screening:

    • Cell Viability/Proliferation Assays: Utilize assays such as MTT, XTT, or CellTiter-Glo® across a panel of diverse human cancer cell lines to identify potential anti-proliferative effects. Cells would be seeded in 96-well plates, treated with a concentration range of the compound, and cell viability would be measured after a set incubation period (e.g., 72 hours).

    • Antimicrobial Assays: Employ broth microdilution methods according to CLSI guidelines to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Target Identification:

    • Affinity Chromatography: Synthesize a derivative of the compound that can be immobilized on a solid support. Incubate this with cell lysates, and subsequently elute and identify binding partners using mass spectrometry (LC-MS/MS).

    • Computational Docking: Perform in silico docking studies against a library of known protein structures, particularly those known to bind dihydropyridine or pyridine carboxylic acid scaffolds (e.g., ion channels, kinases, dehydrogenases), to predict potential binding interactions and guide target-based screening.

  • Mechanism of Action Validation:

    • Biochemical Assays: Once a putative target is identified, perform in vitro assays to quantify the compound's effect. For example, if a kinase is identified, a radiometric or fluorescence-based kinase assay would be used to determine the IC50 value.

    • Cellular Assays: To confirm the on-target effect in a cellular context, techniques like Western blotting can be used to assess the phosphorylation state of downstream substrates of the identified target. Quantitative PCR (qPCR) can measure changes in the expression of target-regulated genes. Immunofluorescence can be used to observe changes in protein localization.

Conclusion

Methodological & Application

Application Notes and Protocols for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted pyridinone derivative. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. Substituted 2-pyridones are recognized as privileged scaffolds in drug discovery, exhibiting a range of activities including cannabinoid receptor agonism.[1][2] This document provides a summary of available spectroscopic data and outlines protocols for the characterization of this compound.

Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The following table is an interpretation based on the ¹H-NMR data of 1-benzyl-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.[1][2][3] The signals for the benzyl group have been excluded, and typical chemical shifts for the N-H and COOH protons have been estimated.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.0 - 13.0broad singlet1HCOOH
~11.0 - 12.0broad singlet1HN-H
~7.5 - 8.0singlet1HH-4
2.38singlet3HC6-CH₃
2.21singlet3HC5-CH₃
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

Predicted ¹³C-NMR data based on computational models and analysis of similar structures.

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic Acid)
~162C=O (Pyridinone)
~145C-6
~140C-4
~120C-5
~105C-3
~20C6-C H₃
~15C5-C H₃
Infrared (IR) Spectroscopy

Characteristic absorption bands expected for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~3100N-H stretch
~1720C=O stretch (Carboxylic Acid)
~1650C=O stretch (Amide/Pyridinone)
~1600C=C stretch
Mass Spectrometry (MS)
ParameterValue
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
Expected [M+H]⁺168.06
Expected [M-H]⁻166.05

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from 2-butanone.[1][3]

Materials:

  • 2-Butanone

  • Diethyl oxalate

  • Sodium ethoxide

  • Hydroxylamine hydrochloride

  • Appropriate solvents (e.g., ethanol)

  • Acid for hydrolysis (e.g., HCl)

Procedure:

  • Claisen Condensation: React 2-butanone with diethyl oxalate in the presence of a strong base like sodium ethoxide to form the corresponding dicarbonyl intermediate.

  • Cyclization: The intermediate is then reacted with hydroxylamine hydrochloride to form the pyridinone ring.

  • Hydrolysis: The resulting ester is hydrolyzed under acidic conditions to yield the final carboxylic acid product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H-NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks and determine the chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Determine the chemical shifts relative to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass Spectrometer with a suitable ionization source (e.g., ESI, APCI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Identify the molecular ion peak and any significant fragment ions.

Diagrams

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure UV_Vis->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Putative_Signaling_Pathway Compound 5,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid (or analogue) Receptor Cannabinoid Receptor (e.g., CB1/CB2) Compound->Receptor G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC MAPK MAPK Pathway Activation G_Protein->MAPK Ion_Channel Ion Channel Modulation (e.g., Ca²⁺, K⁺) G_Protein->Ion_Channel cAMP ↓ cAMP Levels AC->cAMP Response Cellular Response (e.g., Anti-inflammatory, Analgesic) cAMP->Response MAPK->Response Ion_Channel->Response

Caption: Putative signaling pathway based on cannabinoid receptor agonism of similar compounds.

References

Application Note: NMR Analysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted pyridinone core, makes it an interesting scaffold for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol for the NMR analysis of this compound and presents predicted ¹H and ¹³C NMR data to facilitate its characterization.

Disclaimer: The spectroscopic data presented in this document is predicted by computational software and has not been experimentally verified. This data is intended for guidance and reference purposes only. Experimental values may vary.

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions were generated using advanced computational algorithms to estimate the chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.85br s1H-COOH
11.95br s1HN-H
8.10s1HH-4
2.25s3HC₅-CH₃
2.05s3HC₆-CH₃

br s = broad singlet, s = singlet

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
167.5-COOH
162.0C-2 (C=O)
149.5C-6
145.0C-4
118.0C-5
108.0C-3
19.0C₆-CH₃
16.5C₅-CH₃

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar organic molecules like carboxylic acids.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[1][2]

  • Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.[1][3] The final sample height in the tube should be approximately 4-5 cm.[1]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): Approximately 3-4 seconds.[4]

  • Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.[4]

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Receiver Gain (RG): Optimize automatically or manually to avoid signal clipping.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used.

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

Data Analysis and Visualization

The following diagrams illustrate the experimental workflow and the molecular structure with key predicted NMR correlations.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire 1H & 13C Spectra lock_shim->acquire process Fourier Transform & Phase Correction acquire->process analyze Analyze Spectra (Chemical Shifts, Integration) process->analyze

Caption: Experimental workflow for NMR analysis.

Caption: Molecular structure and key predicted ¹H NMR shifts.

References

Application Note: Infrared Spectroscopy Analysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridinone core, a carboxylic acid moiety, and methyl substituents. This structural arrangement contains multiple functional groups, making Infrared (IR) spectroscopy an invaluable, non-destructive technique for its structural confirmation and quality assessment.[1] IR spectroscopy provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[1] This application note details the expected IR absorption frequencies for this compound and provides standardized protocols for sample analysis using Fourier Transform Infrared (FTIR) spectroscopy.

The key structural features identifiable by IR are the carbonyl (C=O) groups of the pyridinone ring and the carboxylic acid, the hydroxyl (O-H) of the carboxylic acid, the amine (N-H) of the pyridinone, and the various C-H, C=C, and C-N bonds.[1] The position, intensity, and shape of the absorption bands are directly related to these functional groups and their chemical environment.

Predicted Infrared Spectral Data

The structure of this compound allows for significant hydrogen bonding, which can cause characteristic broadening of certain absorption bands, particularly the O-H and N-H stretches. The presence of two carbonyl groups and conjugation within the pyridinone ring system will also influence the exact position of their stretching vibrations.

The following table summarizes the predicted characteristic IR absorption bands based on the analysis of its functional groups and data from related pyridine, pyridinone, and carboxylic acid derivatives.[2][3][4]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic Acid (O-H)O-H Stretch2500 - 3300Very broad and strong, often obscuring C-H stretches, indicative of strong hydrogen bonding.[4][5][6]
Pyridinone (N-H)N-H Stretch3000 - 3300Medium to strong, broad peak, may be superimposed on the O-H stretch.
Methyl (C-H)C-H Asymmetric/Symmetric Stretch2850 - 3000Medium to weak sharp peaks, may appear as shoulders on the broad O-H band.[5]
Aromatic/Vinyl (C-H)C-H Stretch3000 - 3100Weak to medium peaks, typically at a slightly higher frequency than alkyl C-H stretches.[5]
Carboxylic Acid (C=O)C=O Stretch1710 - 1760Strong and sharp absorption. Dimeric, hydrogen-bonded acids absorb around 1710 cm⁻¹.[6]
Pyridinone (Amide) (C=O)C=O Stretch1640 - 1690Very strong and characteristic absorption.[2][7] Its position is influenced by conjugation and H-bonding.
Pyridine Ring (C=C / C=N)C=C & C=N Stretches1400 - 1600Multiple medium to strong bands, characteristic of the heterocyclic aromatic system.[2][5]
Carboxylic Acid (C-O)C-O Stretch1210 - 1320Medium to strong intensity.[4]
Carboxylic Acid (O-H)O-H Bend (Out-of-plane)900 - 960Broad and medium intensity peak.[4]

Experimental Protocols

Accurate and reproducible IR spectra for solid samples like this compound are typically obtained using the Potassium Bromide (KBr) pellet or the Attenuated Total Reflectance (ATR) method.[1]

Protocol 1: KBr Pellet Method

This transmission method involves dispersing the solid sample in a matrix of dry KBr, which is transparent to IR radiation in the mid-IR range (400-4000 cm⁻¹).[1]

Materials:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

Procedure:

  • Drying: Gently dry the sample and KBr under a vacuum or in a desiccator to remove any residual moisture. Water shows a broad absorption in the O-H stretching region and can interfere with the spectrum.

  • Grinding: Place approx. 1-2 mg of the sample and 200 mg of KBr into the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-pressing die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and normalize the resulting spectrum.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method

ATR is a rapid and popular technique that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).

Materials:

  • This compound (approx. 1-5 mg)

  • ATR-FTIR Spectrometer with a crystal accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (like isopropanol) and a soft, lint-free wipe.

  • Background Scan: With the clean, empty crystal, collect a background spectrum. This will account for the absorbance of the crystal and the atmosphere.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring intimate contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans at 4 cm⁻¹ resolution).

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for obtaining an FTIR spectrum of a solid sample.

Caption: General workflow for FTIR analysis of a solid compound.

Interpretation and Conclusion

The acquired IR spectrum should be compared with the predicted absorption bands in the data table. The presence of a very broad band from 2500-3300 cm⁻¹ combined with strong carbonyl absorptions around 1650-1750 cm⁻¹ is a strong indicator of the carboxylic acid and pyridinone functionalities. The specific positions of the C=O bands can provide insight into the extent of conjugation and hydrogen bonding within the crystal lattice. This application note provides the necessary protocols and reference data for researchers to successfully employ FTIR spectroscopy in the characterization of this compound.

References

Application Note and Protocol: HPLC Purification of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to various biologically active molecules. As with many pyridine derivatives, it can serve as a key building block in the synthesis of more complex pharmaceutical agents.[1][2][3] Effective purification is critical to ensure the integrity of subsequent synthetic steps and biological assays. High-Performance Liquid Chromatography (HPLC) is a preferred method for the purification of such polar, acidic compounds, offering high resolution and reproducibility.[2]

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound. The compound's polar nature, stemming from the carboxylic acid and pyridone moieties, presents a challenge for retention on traditional C18 columns.[4][5][6] To address this, the described protocol utilizes an acidified mobile phase to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase.[4]

Challenges in the HPLC Analysis of Pyridine Derivatives

The HPLC analysis of substituted pyridines can be challenging due to several factors:

  • Hydrophilicity: Many pyridine derivatives are polar, leading to poor retention on conventional reversed-phase columns.[7]

  • Peak Shape: As basic compounds, pyridines can interact with residual silanols on silica-based columns, resulting in peak tailing.[7]

  • LC-MS Compatibility: The use of non-volatile ion-pairing reagents to improve retention can be incompatible with mass spectrometry (MS) detection.[1][7]

This protocol is designed to be MS-compatible by using a volatile acid in the mobile phase.

Experimental Protocols

1. Sample Preparation

The crude product of this compound is typically obtained after synthesis and initial workup, which may include precipitation and filtration.[8]

  • Accurately weigh approximately 50 mg of the crude product.

  • Dissolve the sample in a 30:70 (v/v) mixture of water and acetonitrile to a final concentration of 2 mg/mL.[2]

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions

The following parameters can be used for both analytical and preparative scale purification, with adjustments to flow rate and injection volume as needed.

ParameterAnalytical HPLC ConditionsPreparative HPLC Conditions
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeC18, 150 mm x 21.2 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10-50% B over 15 minutes, then wash and re-equilibrate10-50% B over 20 minutes, then wash and re-equilibrate
Flow Rate 1.0 mL/min15.0 mL/min
Column Temperature 25 °CAmbient
Detection Diode Array Detector (DAD) at 220 nm and 254 nmUV-Vis Detector at 254 nm
Injection Volume 10 µL500 µL - 2 mL (depending on concentration and column loading)

3. Post-Purification Processing

  • Collect the fractions containing the purified product based on the UV chromatogram.

  • Combine the relevant fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified solid product.

  • Determine the purity of the final product using analytical HPLC and characterize it by mass spectrometry and NMR.

Data Presentation

Table 1: Analytical HPLC Data for Crude and Purified Product

SampleRetention Time (min)Peak Area (%)
Crude Product8.5 (Target)85.2
4.2 (Impurity 1)5.8
10.1 (Impurity 2)9.0
Purified Product8.5 (Target)>98

Table 2: Preparative HPLC Run Summary

ParameterValue
Sample Load100 mg
Run Time30 min
Fractions Collected20 (1-minute intervals)
Target Fractions9-12
Estimated Recovery~85%

Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude Product B Dissolution in Water/Acetonitrile A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D Filtered Sample E Gradient Elution (C18 Column) D->E F UV Detection E->F G Fraction Collection F->G H Solvent Evaporation G->H Collected Fractions I Lyophilization H->I J Purity Analysis (Analytical HPLC) I->J K Characterization (MS, NMR) J->K

Caption: Workflow for the HPLC purification of this compound.

Method_Development_Logic A Target Compound: This compound B Physicochemical Properties: - Polar - Acidic (pKa ~3-4) - UV Active A->B C Select HPLC Mode B->C D Reversed-Phase (RP-HPLC) C->D Primary Choice E HILIC / Mixed-Mode C->E Alternative for higher polarity F Optimize RP-HPLC Conditions D->F G Mobile Phase pH: Acidic (e.g., 0.1% Formic Acid) to suppress ionization F->G H Organic Modifier: Acetonitrile for good peak shape and lower backpressure F->H I Column: C18 for hydrophobic interaction F->I J Final Method G->J H->J I->J

References

Application Notes and Protocols for Cell-Based Assays of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pyridinone derivative. Compounds within the pyridinone class have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Research has shown that various pyridinone and dihydropyridine derivatives exhibit potent anti-proliferative, apoptotic, and cell cycle arresting effects in a range of cancer cell lines.[1][3][4] Given the structural similarities, this compound holds potential as a therapeutic agent, warranting thorough investigation of its effects on cellular processes.

These application notes provide a comprehensive guide to performing key cell-based assays to elucidate the biological activity of this compound. The protocols detailed below are foundational for assessing its impact on cell viability, proliferation, apoptosis, and cell cycle progression.

Data Presentation

The following tables present hypothetical data for illustrative purposes to guide researchers in their data analysis and presentation.

Table 1: Cytotoxicity of this compound in various cancer cell lines (IC50 values).

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 2.1
HeLaCervical Cancer25.8 ± 3.5
A549Lung Cancer42.1 ± 5.3
HCT-15Colon Cancer18.9 ± 2.7

Table 2: Induction of Apoptosis by this compound in MCF-7 cells.

Treatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)3.5 ± 0.82.1 ± 0.5
Compound (15 µM)28.7 ± 3.215.4 ± 2.1

Table 3: Effect of 5,6-Dimethyl-2-oxo-1,2-dhydropyridine-3-carboxylic acid on Cell Cycle Distribution in HCT-15 cells.

Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0.1% DMSO)55.2 ± 4.125.9 ± 3.318.9 ± 2.8
Compound (20 µM)72.8 ± 5.615.1 ± 2.412.1 ± 1.9

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[5][6][7]

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).[5]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[5][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[9][10]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugates)[11]

  • Propidium Iodide (PI) solution[11]

  • 1X Annexin V Binding Buffer[11]

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant containing floating cells.[10][11]

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[12][13]

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • Ice-cold 70% ethanol[13][14]

  • RNase A (100 µg/mL)[13]

  • Propidium Iodide (PI) staining solution (50 µg/mL)[13]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[13]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[13]

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.[13]

  • PI Staining: Add 400 µL of PI staining solution and incubate for at least 15-30 minutes in the dark.[13][15]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_prep Prepare Serial Dilutions of Compound add_compound Add Compound to Cells compound_prep->add_compound incubation_exp Incubate for Experimental Period (e.g., 48h) add_compound->incubation_exp mtt_assay MTT Assay for Viability incubation_exp->mtt_assay apoptosis_assay Annexin V/PI for Apoptosis incubation_exp->apoptosis_assay cell_cycle_assay PI Staining for Cell Cycle incubation_exp->cell_cycle_assay readout Spectrophotometry / Flow Cytometry mtt_assay->readout apoptosis_assay->readout cell_cycle_assay->readout data_analysis Calculate IC50, % Apoptosis, Cell Cycle Distribution readout->data_analysis

Caption: General workflow for assessing the cellular effects of the compound.

apoptosis_pathway cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_detection Detection by Flow Cytometry compound 5,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid ps_inner Phosphatidylserine (Inner Leaflet) compound->ps_inner Induces Apoptosis procaspase Pro-caspases compound->procaspase ps_outer Phosphatidylserine (Outer Leaflet) ps_inner->ps_outer Translocation annexin_v Annexin V-FITC binds PS ps_outer->annexin_v caspase Activated Caspases procaspase->caspase Activation pi Propidium Iodide enters compromised membrane caspase->pi Late Apoptosis/ Membrane Damage

Caption: Simplified signaling pathway for apoptosis induction and detection.

cell_cycle_logic cluster_phases Cell Cycle Phases cluster_arrest Potential Point of Arrest compound Compound Treatment g1_arrest G0/G1 Arrest compound->g1_arrest Induces g1 G0/G1 Phase (2n DNA) s S Phase (2n to 4n DNA) g1->s g2m G2/M Phase (4n DNA) s->g2m g2m->g1 g1_arrest->s Blocks Progression

Caption: Logical relationship of compound-induced cell cycle arrest.

References

Application Notes and Protocols for Antimicrobial Screening of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridinone-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[1][2] The manipulation of the pyridinone scaffold through various synthetic routes allows for the adjustment of physicochemical properties, making it a versatile core for drug design.[1] This document provides detailed protocols for the antimicrobial screening of a specific pyridinone derivative, 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and summarizes the antimicrobial activity of related pyridinone and dihydropyridine derivatives to serve as a reference for expected activity.

Chemical Structure
  • Compound Name: this compound

  • CAS Number: 51727-05-0[3][4]

  • Molecular Formula: C₈H₉NO₃[3][4]

  • Molecular Weight: 167.16 g/mol [3][4]

Data Presentation: Antimicrobial Activity of Related Pyridinone Derivatives

Compound ClassDerivativeMicroorganismActivity (MIC in µg/mL)Reference
5-Oxopyrrolidine DerivativeCompound 21 (bearing 5-nitrothiophene)Staphylococcus aureus TCH 1516 (USA 300)2[5]
Pyridine DerivativesCompound 7Staphylococcus aureus75[6]
Pyridine DerivativesCompound 8Staphylococcus aureus75[6]
Pyridine DerivativesCompound 8Pseudomonas aeruginosa>75 (Bacteriostatic)[6]
Pyridine DerivativesCompound 4Pseudomonas aeruginosa>75 (Bactericidal)[6]
6-Oxo-Pyridine-3-CarboxamideCompound 5cBroad-spectrum antibacterialEquipotent to Ampicillin and Gentamicin[7]
6-Oxo-Pyridine-3-CarboxamideCompounds 3a, 5c, 9bAspergillus fumigatus1.95[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocols

The following are detailed methodologies for key experiments in antimicrobial screening, adapted from procedures used for similar heterocyclic compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth with DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compound Stock Solution: Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microorganism Inoculum:

    • Culture the test microorganisms overnight on appropriate agar plates.

    • Inoculate a few colonies into sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

  • Inoculation: Add 100 µL of the prepared microorganism inoculum to each well, including positive and negative control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • This compound

  • Test microorganisms

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotics

  • DMSO

Procedure:

  • Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow it to solidify.

  • Inoculation of Plates: Spread a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Cutting Wells: Use a sterile cork borer to cut uniform wells in the agar.

  • Application of Compound: Add a fixed volume (e.g., 50-100 µL) of a known concentration of the dissolved compound into each well. Also, include wells for the positive control and a negative control (DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_primary Primary Screening cluster_quantitative Quantitative Analysis cluster_results Results & Analysis Compound_Prep Prepare Compound Stock (this compound) Agar_Well_Diffusion Agar Well Diffusion Assay Compound_Prep->Agar_Well_Diffusion Broth_Microdilution Broth Microdilution Assay (Determine MIC) Compound_Prep->Broth_Microdilution Inoculum_Prep Prepare Microorganism Inoculum (0.5 McFarland Standard) Inoculum_Prep->Agar_Well_Diffusion Inoculum_Prep->Broth_Microdilution Measure_Zones Measure Zones of Inhibition Agar_Well_Diffusion->Measure_Zones Determine_MIC Determine MIC Values Broth_Microdilution->Determine_MIC Measure_Zones->Broth_Microdilution Active Compounds Data_Analysis Data Analysis & Comparison Determine_MIC->Data_Analysis

Caption: Workflow for the antimicrobial screening of the target compound.

Logical Relationship in Antimicrobial Drug Discovery

Drug_Discovery_Logic cluster_discovery Discovery & Screening cluster_evaluation Evaluation & Optimization cluster_development Preclinical & Clinical Development Compound Test Compound (5,6-Dimethyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid) Screening Antimicrobial Screening (In Vitro Assays) Compound->Screening Hit_Compound Hit Compound (Shows Activity) Screening->Hit_Compound If Active Lead_Optimization Lead Optimization (SAR Studies) Hit_Compound->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug Preclinical Preclinical Studies (In Vivo & Toxicology) Candidate_Drug->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical progression in antimicrobial drug discovery.

References

Application Notes and Protocols for Cytotoxicity Testing of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives. This document outlines detailed protocols for in vitro cytotoxicity assays, data presentation, and visualization of relevant cellular pathways.

Introduction

The 2-pyridone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and is considered a "privileged structure" in medicinal chemistry. Derivatives of 2-pyridone have demonstrated a wide range of pharmacological activities, including anticancer properties. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. This document provides protocols for assessing the cytotoxicity of novel this compound derivatives, a class of compounds with potential as anticancer agents.

Data Presentation: Cytotoxicity of Structurally Related 2-Pyridone Derivatives

Table 1: Cytotoxicity (IC50, µM) of Representative 2-Pyridone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Spiro 2-pyridine derivative 9b HepG-2 (Liver)6.89 ± 0.4Doxorubicin-
Caco-2 (Colorectal)5.68 ± 0.3Doxorubicin-
Compound A9 (R1) HT-29 (Colon)20.77--
Compound 4c NFS-60 (Myeloid Leukemia)0.006Doxorubicin-
HepG-2 (Liver)0.0132Doxorubicin-
PC-3 (Prostate)0.005Doxorubicin-
Caco-2 (Colorectal)0.007Doxorubicin-
Compound 4f NFS-60 (Myeloid Leukemia)-Doxorubicin-
HepG-2 (Liver)-Doxorubicin-
PC-3 (Prostate)-Doxorubicin-
Caco-2 (Colorectal)-Doxorubicin-

Table 2: Cytotoxicity (IC50, µM) of Dihydropyridine Carboxylic Acid Derivatives [1][2][3]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 3a HCT-15 (Colorectal)7.94 ± 1.6Cisplatin-
Gefitinib-
Compound 3b HCT-15 (Colorectal)9.24 ± 0.9Cisplatin-
Gefitinib-

Note: The data presented above is for structurally related compounds and should be used for reference purposes only. Actual IC50 values for this compound derivatives may vary.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be utilized for initial screening. Commonly used and sensitive lines include MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculture: To maintain exponential growth, passage cells upon reaching 80-90% confluency.

Protocol 2: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Protocol 3: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their predetermined IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are necrotic.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Selection (e.g., MCF-7, HepG2) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Dilution treatment Incubation with Test Compounds compound_prep->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay ic50 IC50 Calculation mtt_assay->ic50 pathway_analysis Signaling Pathway Investigation apoptosis_assay->pathway_analysis ic50->pathway_analysis

Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.

Potential Signaling Pathway for Apoptosis Induction by 2-Pyridone Derivatives

Some 2-pyridone derivatives have been shown to induce apoptosis through the intrinsic pathway, often involving the upregulation of p53 and JNK.[4]

apoptosis_pathway cluster_upstream Upstream Signaling cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade compound 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivative p53 p53 Upregulation compound->p53 jnk JNK Activation compound->jnk bax Bax Activation p53->bax bcl2 Bcl-2 Inhibition p53->bcl2 jnk->bax cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A proposed intrinsic apoptosis signaling pathway induced by 2-pyridone derivatives.

Potential Signaling Pathway for Cell Cycle Arrest by 2-Pyridone Derivatives

Certain 2-pyridone derivatives can induce cell cycle arrest at the G2/M phase, potentially through the modulation of cyclin-dependent kinases (CDKs) and their regulators.

cell_cycle_arrest_pathway cluster_regulation Cell Cycle Regulators cluster_outcome Cellular Outcome compound 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivative cdc25c Cdc25C Phosphatase compound->cdc25c Inhibition g2m_arrest G2/M Phase Arrest compound->g2m_arrest cdk1_cyclinB CDK1/Cyclin B Complex mitosis_entry Entry into Mitosis cdk1_cyclinB->mitosis_entry cdc25c->cdk1_cyclinB Activation

Caption: A simplified pathway illustrating G2/M cell cycle arrest induced by 2-pyridone derivatives.

References

Application Notes and Protocols for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its structurally related derivatives. While specific biological data for this compound is limited in publicly available literature, its core structure is a key pharmacophore in compounds with significant therapeutic potential. These notes focus on the synthesis, biological activities, and experimental protocols for derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, offering valuable insights for drug discovery and development.

Application Notes

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a versatile platform for the development of novel therapeutic agents across various disease areas. Derivatives of this core structure have demonstrated a range of biological activities, including anticancer, antimicrobial, and hypoglycemic effects. The presence of the carboxylic acid moiety and the pyridone ring allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

Several derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been investigated for their potential as anticancer agents. Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines.

For instance, a series of novel dihydropyridine carboxylic acid derivatives were synthesized and evaluated for their cytotoxic activity against a panel of human tumor cell lines. Two compounds, 3a and 3b , demonstrated significant activity against the HCT-15 human colorectal adenocarcinoma cell line, with IC50 values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM, respectively[1][2]. In silico docking studies suggested that these compounds might interact with Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, indicating a potential mechanism of action involving the induction of apoptosis in cancer cells[1][2].

Another study reported that the derivative 1,6-diamino-4-(1H-indol-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile showed the highest effectiveness in inhibiting the growth of the MDA-MB-231 malignant breast cancer cell line[3]. This highlights the potential of this scaffold in developing treatments for aggressive breast cancers.

Enzyme Inhibition

The pyridine carboxylic acid core is a well-established scaffold for the design of enzyme inhibitors[4]. Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been explored as inhibitors of various enzymes, including phosphodiesterases (PDEs). For example, a derivative of this class, compound 8b , was found to be a potent and selective inhibitor of phosphodiesterase 3 (PDE3), exhibiting a greater cardiotonic response than the reference drug milrinone.

Other Therapeutic Areas

Beyond cancer and enzyme inhibition, derivatives of this scaffold have shown promise in other therapeutic areas. For example, a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids were identified as a new class of oral hypoglycemic agents[5].

Quantitative Data

The following tables summarize the reported quantitative data for various derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Table 1: Cytotoxic Activity of Dihydropyridine Carboxylic Acid Derivatives against HCT-15 Cell Line [1][2]

CompoundStructureIC50 (μM)
3a 2-(3-ethynyl-4,5,6,7-tetrahydro-1H-indol-2-yl)-2-oxoacetic acid7.94 ± 1.6
3b 2-(3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indol-2-yl)-2-oxoacetic acid9.24 ± 0.9
Cisplatin Reference Drug10.3 ± 1.2
Gefitinib Reference Drug12.8 ± 1.5

Table 2: Anticancer Activity of a Dihydropyridine Derivative [3]

CompoundCell LineActivity
1,6-diamino-4-(1H-indol-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrileMDA-MB-231 (malignant breast cancer)Highest effectiveness in growth inhibition

Experimental Protocols

Protocol 1: Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor.

Materials:

  • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Sulfuric acid (50% w/w)

  • Water

  • Acetic acid

Procedure:

  • A mixture of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 50% sulfuric acid is heated in an oil bath at 150 °C for 2 hours.

  • The reaction is stopped, and the reaction solution is cooled to room temperature.

  • The cooled solution is poured into water and stirred to obtain a yellow precipitate.

  • The solid product is collected by filtration, washed with water, and dried to give the crude product.

  • The crude product is recrystallized from acetic acid to obtain pure this compound as an off-white solid.

Protocol 2: General Procedure for the Synthesis of Dihydropyridine Carboxylic Acid Derivatives (e.g., 3a-p)[1][2]

This protocol describes a method for synthesizing novel dihydropyridine carboxylic acid derivatives through the activation of ynones.

Materials:

  • Ynone derivative of pyridine (1.0 mmol)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Triflic anhydride (1.2 mmol)

  • Bis(trimethylsilyl) ketene acetal (1.2 mmol)

  • Water

Procedure:

  • Dissolve the ynone derivative (1.0 mmol) in anhydrous CH2Cl2 (15 mL) under an inert atmosphere at -78 °C.

  • Add triflic anhydride (1.2 mmol) to the solution with a syringe and stir the mixture constantly for 3 hours at -78 °C.

  • Subsequently, add the corresponding bis(trimethylsilyl) ketene acetal (1.2 mmol) and continue stirring at -78 °C for another 8 hours.

  • Allow the reaction to reach room temperature (25 °C).

  • Transfer the reaction mixture to a separatory funnel and wash with water (3 x 30 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: In Vitro Cytotoxicity Assay (SRB Assay)[1]

This protocol details the sulforhodamine B (SRB) assay used to determine the cytotoxic activity of the synthesized compounds against human tumor cell lines.

Materials:

  • Human tumor cell lines (e.g., HCT-15)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 10,000 units/mL penicillin G, 10,000 µg/mL streptomycin sulfate, and 25 µg/mL amphotericin B.

  • Test compounds dissolved in DMSO.

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

Procedure:

  • Plate cells in 96-well plates at the appropriate density and incubate for 24 hours.

  • Add different concentrations of the test compounds to the wells and incubate for 48 hours.

  • After incubation, fix the cells by adding cold TCA and incubate for 60 minutes at 4 °C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 10 minutes at room temperature.

  • Wash the plates with 1% acetic acid and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Visualizations

Synthesis_Workflow Ynone Ynone Derivative Activated_Intermediate Activated Intermediate Ynone->Activated_Intermediate + Tf2O in CH2Cl2, -78°C Tf2O Triflic Anhydride (Tf2O) Dihydropyridine_Derivative Dihydropyridine Carboxylic Acid Derivative Activated_Intermediate->Dihydropyridine_Derivative + Ketene Acetal, -78°C to RT Ketene_Acetal Bis(trimethylsilyl) Ketene Acetal Potential_Anticancer_Mechanism Compound Dihydropyridine Derivative PARP1 PARP-1 Compound->PARP1 Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction DNA_Repair DNA Repair PARP1->DNA_Repair Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

References

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry. Its rigid 2-pyridone core, substituted with both a carboxylic acid and methyl groups, provides a unique three-dimensional structure and multiple points for chemical modification. This versatile scaffold has been utilized in the synthesis of a diverse range of derivatives with significant pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities. The 2-pyridone moiety is a well-established pharmacophore found in numerous natural products and FDA-approved drugs, recognized for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 51727-05-0[4]
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [4]
Appearance Solid
SMILES CC1=C(C)C=C(C(=O)N1)C(=O)O
InChI Key RRZTUQQCXRBPRG-UHFFFAOYSA-N

Applications in Medicinal Chemistry

The 2-pyridone core is a privileged scaffold in drug discovery, and derivatives of this compound are being explored for various therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potential of 2-pyridone and dihydropyridine derivatives as anticancer agents.[5][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the Pim-1 kinase signaling cascade.

Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell cycle progression, apoptosis, and drug resistance.[2] The 2-pyridone scaffold has been identified as a key pharmacophore in the design of potent Pim-1 kinase inhibitors.[8][9] By functionalizing the carboxylic acid group of this compound to form various amides, it is possible to generate derivatives that can effectively target the ATP-binding pocket of Pim-1 kinase, leading to the inhibition of its activity and subsequent induction of apoptosis in cancer cells.

Below is a diagram illustrating the general workflow for synthesizing and evaluating derivatives of this compound as potential anticancer agents.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 5,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling library Library of Amide Derivatives coupling->library amines Diverse Amines (R-NH2) amines->coupling invitro In vitro Kinase Assay (Pim-1) library->invitro cell_based Cell-based Assays (e.g., MTT on Cancer Cell Lines) library->cell_based sar Structure-Activity Relationship (SAR) Studies invitro->sar cell_based->sar lead_opt Lead Optimization sar->lead_opt

Workflow for Synthesis and Evaluation

The following diagram illustrates a simplified representation of the Pim-1 signaling pathway that can be targeted by inhibitors derived from the title compound.

Pim1_Pathway Pim1_Inhibitor 5,6-Dimethyl-2-oxo-1,2-dihydropyridine- 3-carboxamide Derivative Pim1 Pim-1 Kinase Pim1_Inhibitor->Pim1 Inhibition Bad Bad Pim1->Bad Phosphorylation (Inhibition) Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Pim-1 Signaling Pathway Inhibition

Experimental Protocols

Synthesis of this compound

A common synthetic route to the title compound involves the hydrolysis of the corresponding nitrile precursor.[10]

Procedure:

  • A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (11.5 g, 78 mmol) and 50% (w/w) dilute sulfuric acid (65 mL) is heated in an oil bath at 150 °C for 2 hours.[10]

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The reaction mixture is cooled to room temperature and poured into 100 mL of water with stirring, resulting in the formation of a yellow precipitate.[10]

  • The solid product is collected by filtration, washed with water, and dried to yield the crude product.

  • The crude product is recrystallized from acetic acid to afford pure this compound as an off-white solid.

Expected Yield: 93%[10]

General Protocol for Amide Coupling

The carboxylic acid functionality of the title compound can be readily converted to a wide range of amides using standard peptide coupling reagents.

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

The following diagram outlines the general workflow for the amide coupling reaction.

Amide_Coupling Start Carboxylic Acid (Starting Material) Reagents Amine (R-NH2) HATU, DIPEA DMF Start->Reagents Reaction Reaction at RT Reagents->Reaction Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product

Amide Coupling Experimental Workflow

Quantitative Data

While specific data for derivatives of this compound is not extensively available in the public domain, data from closely related 2-oxo-dihydropyridine-3-carboxamide derivatives can provide insights into the potential efficacy. Table 2 presents hypothetical but representative data for a series of amide derivatives, illustrating the structure-activity relationship (SAR) that could be explored.

Table 2: Representative Biological Activity of Hypothetical Amide Derivatives

Compound IDR Group (Amine)Yield (%)Pim-1 IC₅₀ (µM)MCF-7 GI₅₀ (µM)
1a Benzylamine855.210.8
1b 4-Fluorobenzylamine822.14.5
1c 4-Methoxybenzylamine888.915.2
1d Cyclohexylamine7515.6>50
1e Aniline784.59.1
1f 4-Fluoroaniline761.83.7

Note: The data in this table is illustrative and based on trends observed for similar classes of compounds. Actual results may vary.

Conclusion

This compound represents a promising and versatile starting material for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the generation of diverse libraries of derivatives. The established importance of the 2-pyridone scaffold in medicinal chemistry, particularly in the context of kinase inhibition, underscores the potential of this building block in the discovery of new drugs for cancer and other diseases. Further exploration of the chemical space around this core structure is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols: In Vitro Evaluation of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Derivatives of dihydropyridine carboxylic acid represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential therapeutic applications. Recent studies have highlighted the cytotoxic effects of these compounds against various cancer cell lines, suggesting their potential as novel antineoplastic agents. This document provides detailed protocols for the in vitro evaluation of the cytotoxic activity of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its structural analogs, based on published research. The primary focus is on assessing the inhibitory effects on cancer cell proliferation.

Biological Activity Data

Recent research into novel dihydropyridine carboxylic acid derivatives has demonstrated significant cytotoxic activity against human colon cancer cell lines. While specific data for this compound is not extensively available in the cited literature, structurally similar compounds have shown promising results. The following table summarizes the cytotoxic activity of two such analogs against the HCT-15 human colon cancer cell line.[1][2]

Compound IDStructure (Analog)Cell LineIC50 (µM)
3a 4-(2-chlorophenyl)-2-((4-fluorophenyl)ethynyl)-6-methyl-1,2-dihydropyridine-3-carboxylic acidHCT-157.94 ± 1.6
3b 4-(2-chlorophenyl)-2-((4-methoxyphenyl)ethynyl)-6-methyl-1,2-dihydropyridine-3-carboxylic acidHCT-159.24 ± 0.9
Cisplatin (Reference)HCT-1510.2 ± 1.2
Gefitinib (Reference)HCT-1511.5 ± 0.9

Table 1: Cytotoxic activity of dihydropyridine carboxylic acid derivatives against the HCT-15 cell line. Data is presented as the mean ± standard deviation.[1][2]

Experimental Protocols

The following is a detailed protocol for determining the cytotoxic activity of dihydropyridine carboxylic acid derivatives using a colorimetric assay, such as the MTT assay. This protocol is based on methodologies reported for similar compounds.[1][2]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a cancer cell line.

Materials:

  • Test compound (e.g., this compound)

  • Human cancer cell line (e.g., HCT-15)

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the HCT-15 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plates for an additional 48 hours.

  • MTT Assay:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro cytotoxicity assay.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture HCT-15 Cells harvest Harvest and Count Cells cell_culture->harvest seed Seed Cells in 96-well Plate harvest->seed add_compound Add Compound to Wells seed->add_compound prepare_compound Prepare Compound Dilutions prepare_compound->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve Dissolve Formazan in DMSO incubate_4h->dissolve read_absorbance Read Absorbance at 570nm dissolve->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for determining the IC50 of a test compound.

Proposed Signaling Pathway

In silico studies on dihydropyridine carboxylic acid derivatives suggest a potential interaction with Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and apoptosis.[1][2] Inhibition of PARP-1 can lead to an accumulation of DNA damage, ultimately triggering programmed cell death (apoptosis).

PARP_Inhibition_Pathway compound Dihydropyridine Carboxylic Acid Derivative parp1 PARP-1 compound->parp1 Inhibits dna_repair DNA Repair parp1->dna_repair Promotes apoptosis Apoptosis parp1->apoptosis Suppresses dna_damage DNA Strand Breaks dna_damage->parp1 Activates dna_damage->apoptosis Induces (if unrepaired)

Caption: Proposed mechanism of action via PARP-1 inhibition.

References

Application Notes and Protocols for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the dihydropyridine class. Dihydropyridine derivatives are a well-established class of molecules with a wide range of biological activities, most notably as modulators of L-type calcium channels. This document provides detailed application notes and protocols for the solubilization and use of this compound in various bioassays, ensuring reliable and reproducible results. Due to the limited availability of specific solubility data for this particular compound, this guide incorporates best practices derived from structurally similar dihydropyridine and carboxylic acid-containing molecules.

Solubility and Stock Solution Preparation

Table 1: Solubility of Structurally Related Compounds

CompoundSolventSolubilitySource
FPL 64176Ethanol~2 mg/mL[1]
DMSO~25 mg/mL[1]
Aqueous Buffer (DMSO:PBS 1:4)~0.2 mg/mL[1]
TCS 2510Ethanol5 mg/mL[2]
DMSO>25 mM[2]
Amlodipine besylateWaterup to 10 mM[3]
DMSOup to 100 mM[3]
Ethanolup to 50 mM[3]
meso-2,3-dimercaptosuccinic acidDMSO~10 mg/mL[4]
Aqueous Buffer (DMSO:PBS 1:8)~0.11 mg/mL[4]
Palmatine (chloride)Ethanol~5 mg/mL[5]
DMSO~30 mg/mL[5]
Aqueous Buffer (DMSO:PBS 1:1)~0.5 mg/mL[5]
IAA-94Ethanol~15 mg/mL[6]
DMSO~15 mg/mL[6]
Aqueous Buffer (Ethanol:PBS 1:1)~0.5 mg/mL[6]

Protocol 1: Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final concentration in the aqueous assay buffer.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), ACS Grade[7]

  • Ethanol, anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Solvent Selection: Based on the data for similar compounds, DMSO is the recommended primary solvent for preparing a high-concentration stock solution.[1][2][4][5] Ethanol can be considered as an alternative.

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh a small amount of the compound (e.g., 1.67 mg). The molecular weight of this compound is 167.16 g/mol .

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for 1.67 mg, add 1 mL of DMSO for a 10 mM solution).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (45-60°C) or sonication can be used to aid dissolution if necessary.[2]

  • Storage of Stock Solutions:

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or below for up to one month.[2] For longer-term storage, consult the manufacturer's recommendations.

Preparation of Working Solutions for Bioassays

Most biological assays are performed in aqueous buffers. Direct dissolution of many organic compounds in these buffers is often challenging. Therefore, a serial dilution from the organic stock solution is the standard procedure.

Protocol 2: Preparation of Aqueous Working Solutions

Materials:

  • High-concentration stock solution (e.g., 10 mM in DMSO)

  • Appropriate sterile aqueous bioassay buffer (e.g., PBS, HBSS, cell culture medium)

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the stock solution in the organic solvent (e.g., dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution). This can help to minimize the final concentration of the organic solvent in the assay.

  • Final Dilution into Aqueous Buffer:

    • Add the required volume of the stock or intermediate solution to the pre-warmed (if applicable) aqueous assay buffer.

    • It is crucial to add the organic stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing and to prevent precipitation.

    • Important: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept as low as possible, typically below 1%, as higher concentrations can be toxic to cells.[8][9] It is essential to determine the tolerance of your specific cell line or assay system to the solvent.

  • Solubility in Aqueous Media:

    • Compounds that are sparingly soluble in aqueous buffers may require initial dissolution in DMSO followed by dilution with the aqueous buffer of choice.[1][4][5]

  • Stability in Aqueous Solution:

    • It is generally not recommended to store aqueous solutions of dihydropyridine compounds for more than one day due to potential stability issues.[1][5][6] Prepare fresh working solutions for each experiment. The stability of 1,4-dihydropyridine solutions can be influenced by factors such as the presence of metal ions (e.g., Fe³⁺) and the pH of the solution.[10]

Experimental Workflow and Diagrams

Experimental Workflow for Cellular Assays

The following diagram illustrates a typical workflow for testing the effect of this compound in a cell-based assay.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (Dilute in Assay Buffer) prep_stock->prep_working treatment Treat Cells with Compound prep_working->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay_readout Perform Assay Readout (e.g., Viability, Signaling) incubation->assay_readout data_analysis Data Analysis assay_readout->data_analysis

Caption: General workflow for a cell-based bioassay.

Hypothetical Signaling Pathway: Modulation of L-type Calcium Channels

Dihydropyridines are known to interact with L-type calcium channels. The following diagram depicts a simplified hypothetical signaling pathway that could be investigated.

G compound This compound channel L-type Calcium Channel compound->channel Modulates ca_influx Ca²⁺ Influx channel->ca_influx Regulates downstream Downstream Cellular Responses (e.g., Gene Expression, Contraction) ca_influx->downstream Triggers

Caption: Hypothetical modulation of L-type calcium channels.

Important Considerations

  • Purity of the Compound: The purity of this compound should be confirmed before use, as impurities can significantly affect experimental outcomes.

  • Solvent Effects: Always include a vehicle control (assay buffer with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.

  • Pilot Experiments: Due to the lack of specific data for this compound, it is highly recommended to perform small-scale pilot experiments to determine its optimal solubility and concentration range for your specific bioassay.

  • Light Sensitivity: Some dihydropyridine compounds are light-sensitive.[11] While not explicitly stated for this compound, it is good practice to handle stock solutions and working solutions in a manner that minimizes exposure to light.

  • Safety Precautions: Handle the compound and solvents in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment.

By following these guidelines and protocols, researchers can effectively prepare and utilize this compound in a variety of bioassays to investigate its biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This document includes frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary synthetic strategies for this compound:

  • Hydrolysis of a Nitrile Precursor: This is a straightforward method that involves the hydrolysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This reaction is typically carried out under strong acidic conditions, such as with sulfuric acid, at elevated temperatures.[1] This method is often high-yielding.[1]

  • Multicomponent Condensation Reaction: This approach involves the condensation of a 1,3-dicarbonyl compound (such as 2,3-butanedione), an active methylene compound containing a cyano group (like ethyl cyanoacetate or cyanoacetamide), and a nitrogen source (often ammonia or an ammonium salt). This is a variation of the Hantzsch pyridine synthesis or related multicomponent reactions. While potentially more convergent, this route may require more optimization to control regioselectivity and minimize side products.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?

A2: Low yields are a common issue and can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. For the hydrolysis of the nitrile precursor, for instance, heating at 150°C for 2 hours has been reported to give a high yield.[1] For condensation reactions, the temperature may need to be optimized to drive the reaction to completion without causing degradation.

    • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time.

  • Side Reactions:

    • Purity of Reactants: Impurities in starting materials can lead to unwanted side reactions. Ensure all reactants and solvents are of high purity.

    • Stoichiometry: Incorrect stoichiometry of reactants in multicomponent reactions can lead to the formation of byproducts. Carefully measure and control the molar ratios of your starting materials.

    • Polymerization/Degradation: Some intermediates or the final product might be unstable under the reaction conditions, leading to decomposition or polymerization. Consider lowering the reaction temperature or reaction time if degradation is suspected.

  • Product Isolation and Purification Losses:

    • Precipitation/Crystallization: Ensure the pH and solvent conditions are optimal for the precipitation or crystallization of the product. For example, after hydrolysis, pouring the reaction mixture into water can induce precipitation.[1]

    • Recrystallization: Choose an appropriate solvent for recrystallization to maximize recovery of the pure product. Acetic acid has been reported as a suitable recrystallization solvent for this compound.[1]

Q3: What are some common impurities I might encounter and how can I remove them?

A3: Potential impurities depend on the synthetic route.

  • From Nitrile Hydrolysis: The primary impurity is likely unreacted starting material (the nitrile). Incomplete hydrolysis might also lead to the corresponding amide intermediate. Purification is typically achieved through recrystallization.[1]

  • From Multicomponent Condensation: A wider range of impurities is possible, including self-condensation products of the dicarbonyl compound or the active methylene compound, as well as regioisomers or other heterocyclic products. Column chromatography on silica gel or preparative HPLC may be necessary for purification in these cases.

Q4: How can I effectively monitor the progress of my reaction?

A4: The choice of monitoring technique depends on the specific reaction.

  • Thin Layer Chromatography (TLC): This is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product. Choose a suitable solvent system that provides good separation of the components.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is a powerful tool. It can be used to determine the conversion of starting materials and the formation of the product and any byproducts over time.

  • Gas Chromatography (GC): If the starting materials are volatile, GC can be used to monitor their consumption.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[1]

This protocol details the synthesis of the target compound from its nitrile precursor.

Materials:

  • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Sulfuric acid (50% w/w)

  • Water

  • Acetic acid (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (e.g., 11.5 g, 78 mmol) and 50% (w/w) sulfuric acid (e.g., 65 mL).

  • Heat the mixture in an oil bath at 150°C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water (e.g., 100 mL) with stirring.

  • A yellow precipitate of the crude product will form. Collect the solid by filtration.

  • Wash the solid with water and dry it.

  • Purify the crude product by recrystallization from acetic acid to obtain this compound as an off-white solid.

Protocol 2: General Procedure for Synthesis via Multicomponent Condensation (Hypothetical, requires optimization)

This protocol provides a general starting point for the synthesis from 2,3-butanedione and ethyl cyanoacetate. Note: This is a generalized procedure and will require optimization for the specific target molecule.

Materials:

  • 2,3-Butanedione

  • Ethyl cyanoacetate

  • Ammonium acetate (or another ammonia source)

  • Base catalyst (e.g., piperidine, triethylamine, or sodium ethoxide)

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve 2,3-butanedione (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

  • Add ammonium acetate (1-1.2 equivalents) and a catalytic amount of a base (e.g., piperidine).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product will likely be a mixture of the ethyl ester of the target compound and other byproducts. This intermediate ester will then need to be hydrolyzed (e.g., using aqueous acid or base) to yield the final carboxylic acid.

  • Purify the final product by recrystallization or column chromatography.

Data Presentation

Table 1: Reported Synthesis of this compound via Nitrile Hydrolysis

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Purification MethodReference
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile50% H₂SO₄150293Recrystallization from acetic acid[1]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile reaction Reaction: 50% H₂SO₄, 150°C, 2h start->reaction precipitation Precipitation: Pour into H₂O reaction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization: Acetic Acid filtration->recrystallization product Final Product: 5,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid recrystallization->product

Caption: Experimental workflow for the synthesis of this compound via nitrile hydrolysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Synthesis Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn side_reactions Side Reactions issue->side_reactions loss_of_product Product Loss during Work-up/Purification issue->loss_of_product optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete_rxn->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC, HPLC) incomplete_rxn->monitor_reaction check_purity Check Reactant Purity side_reactions->check_purity adjust_stoichiometry Adjust Stoichiometry side_reactions->adjust_stoichiometry optimize_isolation Optimize Isolation/Purification (pH, Solvent) loss_of_product->optimize_isolation

Caption: Troubleshooting guide for low synthesis yield.

Given the limited specific information on the biological activity and signaling pathways of this compound, a general diagram for the potential antimicrobial mechanism of action for this class of compounds is provided.

antimicrobial_moa cluster_targets Potential Cellular Targets in Bacteria cluster_effects Resulting Antimicrobial Effects compound Pyridone Carboxylic Acid Derivative cell_wall Cell Wall Synthesis compound->cell_wall Inhibition dna_gyrase DNA Gyrase/Topoisomerase compound->dna_gyrase Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition inhibition_growth Inhibition of Bacterial Growth cell_wall->inhibition_growth dna_gyrase->inhibition_growth protein_synthesis->inhibition_growth cell_death Bacterial Cell Death inhibition_growth->cell_death

Caption: Potential antimicrobial mechanisms of action for pyridone carboxylic acid derivatives.

References

Technical Support Center: Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and established method is a variation of the Guareschi-Thorpe pyridine synthesis. This multi-component reaction involves the condensation of 2,3-butanedione with two equivalents of a cyanoacetic acid derivative, such as ethyl cyanoacetate, in the presence of a basic catalyst. The resulting intermediate undergoes hydrolysis and cyclization to yield the final product.

Q2: What are the potential side products I might encounter during this synthesis?

Several side products can form depending on the reaction conditions. These may include:

  • Incomplete reaction intermediates: Unreacted starting materials or early-stage intermediates of the condensation reaction.

  • Decarboxylated Product: Under acidic conditions, the final product may undergo decarboxylation.[1]

  • Amide Intermediate: Incomplete hydrolysis, particularly under basic conditions at temperatures below 100°C, can result in the isolation of an amide intermediate.[1]

  • Michael Adducts: The initial Michael addition product may be present if the subsequent cyclization is not complete.

  • Self-Condensation Products: Side reactions involving the self-condensation of the active methylene compound (e.g., ethyl cyanoacetate) can occur.

  • Alternative Cyclization Products: While the Guareschi-Thorpe reaction is generally regioselective, minor isomeric pyridone products could potentially form.

Q3: How can I minimize the formation of these side products?

To minimize side product formation, careful control of reaction parameters is crucial:

  • Temperature: Maintain the recommended temperature for each step. For instance, keeping the temperature below 100°C during basic hydrolysis may favor the formation of an amide intermediate, while higher temperatures can promote complete hydrolysis.[1]

  • pH: The pH of the reaction and work-up steps is critical. Acidic conditions can lead to decarboxylation of the final product.[1]

  • Purity of Reagents: Use high-purity, and where necessary, freshly distilled starting materials to avoid introducing impurities that can lead to unwanted side reactions. 2,3-butanedione, in particular, can react violently with strong acids and bases.[2][3]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion and avoid prolonged reaction times that might favor side product formation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Final Product Incomplete reaction; Suboptimal reaction conditions; Formation of side products; Loss of product during work-up and purification.- Monitor the reaction to completion using TLC.- Optimize reaction temperature and time.- Ensure the appropriate stoichiometry of reactants.- Carefully control the pH during the work-up to prevent decarboxylation.- Use appropriate recrystallization solvents to minimize product loss. Acetic acid has been reported as a suitable solvent for recrystallization.[4]
Presence of an Unexpected Amide Peak in Spectroscopic Analysis Incomplete hydrolysis of the nitrile or ester functionalities of the intermediate.- If using basic hydrolysis, ensure the reaction temperature is sufficiently high (above 100°C) to facilitate complete hydrolysis of all functional groups.[1]- Extend the hydrolysis reaction time and monitor by TLC until the amide intermediate is no longer observed.
Isolation of a Decarboxylated Byproduct The final product was exposed to acidic conditions, particularly at elevated temperatures.- Avoid strongly acidic conditions during the work-up and purification steps.- If acidification is necessary, perform it at low temperatures and for a minimal amount of time.
Reaction Mixture is a Complex Mixture of Products Impure starting materials; Incorrect reaction conditions (temperature, pH, catalyst); Side reactions of 2,3-butanedione.- Verify the purity of all starting materials before use.- Carefully control the reaction temperature and the rate of addition of reagents, especially the base, to mitigate the reactivity of 2,3-butanedione.- Consider a stepwise approach where the initial condensation product is isolated and purified before proceeding to the hydrolysis and cyclization step.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is outlined below. This is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Condensation Reaction

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-butanedione (1 equivalent) and ethyl cyanoacetate (2 equivalents) in a suitable solvent such as ethanol.

  • Slowly add a basic catalyst (e.g., piperidine or sodium ethoxide) to the mixture while stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Hydrolysis and Cyclization

  • To the reaction mixture from Step 1, add a solution of a strong acid (e.g., 50% sulfuric acid).[4]

  • Heat the mixture in an oil bath at approximately 150°C for 2 hours.[4]

  • Monitor the reaction for the formation of the cyclized product.

Step 3: Isolation and Purification

  • After cooling the reaction mixture to room temperature, pour it into ice-water to precipitate the crude product.[4]

  • Collect the solid precipitate by filtration and wash it thoroughly with water.[4]

  • Dry the crude product.

  • Recrystallize the crude product from a suitable solvent, such as acetic acid, to obtain the pure this compound.[4]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of Final Product Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Time/ Temperature/Catalyst Incomplete->Optimize_Conditions Optimize_Conditions->Check_Completion Check_Side_Products Analyze for Side Products (NMR/MS) Complete->Check_Side_Products Side_Products_Present Significant Side Products Check_Side_Products->Side_Products_Present Yes No_Major_Side_Products No Major Side Products Check_Side_Products->No_Major_Side_Products No Modify_Conditions Modify Reaction Conditions (e.g., Temperature, pH) Side_Products_Present->Modify_Conditions Modify_Conditions->Start Review_Workup Review Work-up and Purification Procedure No_Major_Side_Products->Review_Workup End Improved Yield Review_Workup->End

Caption: A logical workflow for troubleshooting low product yield.

Reaction Pathway and Potential Side Products

Reaction_Pathway cluster_reactants Butanedione 2,3-Butanedione Knoevenagel Knoevenagel Adduct EthylCyanoacetate Ethyl Cyanoacetate (2 eq.) Self_Condensation Self-Condensation Products EthylCyanoacetate->Self_Condensation Self-Condensation Base Base Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate (Guareschi Imide) Michael_Adduct->Cyclized_Intermediate Cyclization Main_Product 5,6-Dimethyl-2-oxo-1,2-dihydropyridine- 3-carboxylic acid Cyclized_Intermediate->Main_Product Hydrolysis Amide_Side_Product Amide Intermediate (Incomplete Hydrolysis) Cyclized_Intermediate->Amide_Side_Product Incomplete Hydrolysis Decarboxylated_Product Decarboxylated Product Main_Product->Decarboxylated_Product Acidic Conditions

Caption: Synthetic pathway and potential side product formation.

References

Technical Support Center: Purification of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.

Problem 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Step
Excessive Solvent Usage Use the minimum amount of hot solvent required to dissolve the crude product. Adding too much solvent will keep the product dissolved even after cooling.
Premature Crystallization Ensure the dissolution is performed at or near the solvent's boiling point. Filter the hot solution quickly if insoluble impurities are present.
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents to find the optimal one.
Loss During Washing Wash the collected crystals with a minimal amount of ice-cold solvent to minimize redissolving the pure product.
Incomplete Precipitation After cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation.

Problem 2: Oily Product Instead of Crystals

Potential Cause Troubleshooting Step
High Impurity Level The presence of significant impurities can lower the melting point of the mixture, causing it to "oil out." Consider a preliminary purification step like column chromatography.
Rapid Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a seed crystal of the pure compound.
Inappropriate Solvent The compound's solubility in the chosen solvent may be too high even at low temperatures. Try a less polar solvent or a mixed solvent system.

Problem 3: Colored Impurities in the Final Product

Potential Cause Troubleshooting Step
Colored Starting Materials or Byproducts Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use only a minimal amount to avoid adsorbing the desired product.
Degradation of the Compound Avoid prolonged heating during recrystallization. Ensure the pH of the solution is not excessively acidic or basic, which could promote degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

  • Unreacted Starting Materials: Depending on the synthetic route, these could be various enamines, esters, or ammonia sources.

  • Incomplete Cyclization Products: Intermediates from the condensation reaction may persist.

  • Over-hydrolyzed Byproducts: If the synthesis involves ester hydrolysis, a di-acid byproduct could be formed.[1]

  • Decarboxylation Products: Loss of the carboxylic acid group can occur under certain conditions.

Q2: What is a good starting point for a recrystallization solvent?

A2: For pyridone carboxylic acids, polar protic solvents are often a good choice. Acetic acid has been successfully used for the recrystallization of this compound. Other potential solvents to screen include ethanol, methanol, or a mixture of methanol and water.[1]

Q3: How does pH affect the solubility and purification of this compound?

A3: As a carboxylic acid, the solubility of this compound is pH-dependent. In acidic to neutral conditions, it exists predominantly in its less water-soluble protonated form. In basic conditions, it will be deprotonated to its more water-soluble carboxylate salt. This property can be exploited for purification. For example, the compound can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer.

Q4: My compound is poorly soluble in most common organic solvents. What are my options?

A4: Poor solubility in common organic solvents is a known challenge for some pyridine carboxylic acids. If recrystallization is difficult, consider the following:

  • Column Chromatography: For a related compound, column chromatography using a hexane/EtOAc eluent was successful.[2] You may need to experiment with different solvent systems, potentially including a more polar co-solvent like methanol in your eluent.

  • Acid/Base Extraction: As mentioned in Q3, leveraging the acidic nature of the compound to move it between aqueous and organic phases can be a powerful purification technique.

Data Presentation

Table 1: Inferred Solubility of this compound in Common Solvents

SolventPolarityExpected SolubilityNotes
WaterHighLow (as acid), High (as salt)Solubility is highly pH-dependent.
MethanolHighModerate to HighGood candidate for recrystallization.
EthanolHighModerateGood candidate for recrystallization.
Acetic AcidHighSolubleA known successful recrystallization solvent.
AcetoneMediumLow to ModerateMay be suitable for washing crystals.
Ethyl AcetateMediumLowPotential anti-solvent in a mixed solvent system.
DichloromethaneLowVery LowUnlikely to be a good solvent for recrystallization.
TolueneLowVery LowUnlikely to be a good solvent for recrystallization.
HexaneVery LowInsolubleUseful as an anti-solvent or for washing.

Experimental Protocols

Protocol 1: Recrystallization from Acetic Acid

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of acetic acid and heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat to boiling.

  • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water or a non-polar solvent like hexane to remove residual acetic acid.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography (Based on a related compound)[2]

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane with a small amount of methanol).

  • Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.

  • Load the dried silica with the adsorbed product onto the top of the packed column.

  • Elute the column with a solvent gradient, starting with a non-polar system (e.g., 100% hexane) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified compound.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound crude_product Crude Product dissolution Dissolve in Minimum Hot Solvent (e.g., Acetic Acid) crude_product->dissolution alternative_path Alternative: Column Chromatography crude_product->alternative_path If recrystallization fails hot_filtration Hot Gravity Filtration (if necessary) dissolution->hot_filtration crystallization Slow Cooling & Ice Bath hot_filtration->crystallization filtration_washing Vacuum Filtration & Cold Solvent Wash crystallization->filtration_washing pure_product Pure Crystalline Product filtration_washing->pure_product alternative_path->pure_product

Caption: General purification workflow for the target compound.

Troubleshooting_Logic Troubleshooting Logic for Recrystallization Issues start Purification Issue low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product colored_product Colored Product? start->colored_product solution_ly Reduce solvent volume and re-cool low_yield->solution_ly Yes solution_op Re-dissolve, cool slowly, add seed crystal oily_product->solution_op Yes solution_cp Treat with activated charcoal colored_product->solution_cp Yes end Improved Purity/Yield solution_ly->end solution_op->end solution_cp->end

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure, the primary stability concerns for this compound are susceptibility to photodegradation, oxidative degradation, and potential decarboxylation under thermal stress. The dihydropyridine ring is known to be light-sensitive and can undergo oxidation to the corresponding pyridine derivative, which would result in a loss of biological activity.[1][2][3]

Q2: How should I properly store this compound?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is highly recommended to use amber vials or light-resistant containers to protect it from light exposure. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation product is the oxidized pyridine analogue, this compound. Under harsh acidic or thermal conditions, decarboxylation might occur, leading to the formation of 5,6-Dimethyl-1,2-dihydropyridin-2-one. Other minor degradation products could arise from further reactions of these primary degradants.

Q4: Can I anticipate the stability of my formulation containing this compound?

A4: The stability of a formulation will depend on various factors, including the excipients used, pH, moisture content, and packaging. It is essential to conduct forced degradation studies on the drug substance and the final formulation to identify potential incompatibilities and establish a stable formulation.[4][5]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Analysis

Symptom: Appearance of new peaks in the HPLC chromatogram of a sample that was previously pure.

Possible Cause:

  • Photodegradation: The sample was exposed to light during handling or storage. Dihydropyridine compounds are notoriously light-sensitive.[1][3]

  • Oxidation: The sample was exposed to air (oxygen) for a prolonged period.

  • Thermal Degradation: The sample was exposed to high temperatures.

  • pH Instability: The sample was dissolved in a solvent or buffer with a pH that promotes hydrolysis or other degradation reactions.

Troubleshooting Steps:

  • Protect from Light: Repeat the experiment, ensuring all sample handling steps are performed under amber or low-light conditions.

  • Inert Atmosphere: Prepare samples under an inert gas (nitrogen or argon) to minimize oxidation.

  • Temperature Control: Ensure the sample is not exposed to excessive heat. Use a temperature-controlled autosampler if possible.

  • pH Evaluation: Analyze the stability of the compound in different pH buffers to identify the optimal pH range for stability.

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays

Symptom: A gradual or sudden decrease in the observed biological activity of the compound over time.

Possible Cause:

  • Degradation to Inactive Species: The active dihydropyridine form is degrading to its inactive pyridine analogue or other degradation products.[3]

  • Precipitation: The compound may be precipitating out of the solution, especially if stored in aqueous buffers at concentrations near its solubility limit.

Troubleshooting Steps:

  • Confirm Compound Integrity: Analyze the sample using a stability-indicating HPLC method to quantify the amount of parent compound remaining and identify any degradation products.

  • Solubility Assessment: Determine the solubility of the compound in the assay buffer. Prepare fresh solutions for each experiment if precipitation is suspected.

  • Storage Conditions: Re-evaluate the storage conditions of the stock solutions. Consider storing aliquots at -20°C or -80°C and protecting them from light.

Data Presentation: Forced Degradation Study Summary

The following table summarizes the expected outcomes from a forced degradation study on this compound. The percentage degradation is hypothetical and serves as an example.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Expected Degradation (%)Major Degradant(s)
Acid Hydrolysis 0.1 M HCl2, 4, 8605 - 15Parent Compound, Minor Degradants
Base Hydrolysis 0.1 M NaOH2, 4, 86010 - 25Parent Compound, Potential Hydrolysis Products
Oxidation 3% H₂O₂2, 4, 825 (RT)15 - 405,6-Dimethyl-2-oxo-pyridine-3-carboxylic acid
Thermal Solid State24, 48, 72805 - 10Parent Compound, Potential Decarboxylation Product
Photolytic Solid State (ICH Q1B)24, 48, 7225 (RT)20 - 505,6-Dimethyl-2-oxo-pyridine-3-carboxylic acid
Photolytic Solution (ICH Q1B)2, 4, 825 (RT)> 505,6-Dimethyl-2-oxo-pyridine-3-carboxylic acid

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at 2, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at 2, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature.

    • Withdraw aliquots at 2, 4, and 8 hours and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a petri dish and expose it to 80°C in a hot air oven.

    • Withdraw samples at 24, 48, and 72 hours.

    • Prepare solutions of the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Solid State: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Solution State: Prepare a solution of the compound in a suitable solvent and expose it to the same light conditions.

    • Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop and validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Gradient Program (Example):

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 40% A, 60% B

      • 20-25 min: Hold at 40% A, 60% B

      • 25-26 min: Linear gradient back to 95% A, 5% B

      • 26-30 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at a suitable wavelength (e.g., the λmax of the parent compound).

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

Mandatory Visualizations

cluster_main Hypothesized Degradation Pathway parent This compound oxidized 5,6-Dimethyl-2-oxo-pyridine-3-carboxylic acid parent->oxidized Oxidation (Light, H₂O₂) decarboxylated 5,6-Dimethyl-1,2-dihydropyridin-2-one parent->decarboxylated Decarboxylation (Heat, Acid)

Caption: Hypothesized degradation pathways for the compound.

cluster_workflow Experimental Workflow for Stability Testing start Obtain Pure Compound forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_development Develop Stability-Indicating RP-HPLC Method forced_degradation->hplc_development method_validation Validate HPLC Method (ICH Q2(R1)) hplc_development->method_validation stability_study Conduct Formal Stability Studies (Long-term & Accelerated) method_validation->stability_study data_analysis Analyze Data & Determine Shelf-life stability_study->data_analysis cluster_troubleshooting Troubleshooting Logic for Unexpected Peaks start Unexpected Peak(s) in Chromatogram? light_exposure Was sample exposed to light? start->light_exposure protect_light Action: Protect from light light_exposure->protect_light Yes heat_exposure Was sample heated? light_exposure->heat_exposure No protect_light->heat_exposure control_temp Action: Control temperature heat_exposure->control_temp Yes air_exposure Was sample exposed to air? heat_exposure->air_exposure No control_temp->air_exposure inert_atm Action: Use inert atmosphere air_exposure->inert_atm Yes end Problem Resolved air_exposure->end No inert_atm->end

References

Technical Support Center: Recrystallization of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful recrystallization of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: Key properties of the compound are summarized in the table below. This information is essential for planning purification and for sample identification.[1]

Q2: What is the recommended solvent for the recrystallization of this compound?

A2: Acetic acid has been successfully used to recrystallize this compound, yielding a pure, off-white solid.[2] While other solvents may work, acetic acid is a documented and effective starting point.

Q3: Why can pyridine-carboxylic acids be difficult to dissolve?

A3: Compounds containing both a carboxylic acid (acidic) and a pyridine ring (basic) can form zwitterions (internal salts). This charge separation can lead to high lattice energy in the solid state and unusual solubility behavior, often making them poorly soluble in a wide range of common organic solvents.[3][4]

Q4: What safety precautions should be taken during this recrystallization?

A4: Standard laboratory safety protocols should be followed. Acetic acid is corrosive and has a strong odor; always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure the heating apparatus (e.g., a hot plate) is properly set up to avoid fire hazards with any organic solvents.

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValue
CAS Number 51727-05-0[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Solid[1]
InChI Key RRZTUQQCXRBPRG-UHFFFAOYSA-N[1]
Table 2: Solvent Screening Template

For optimizing recrystallization, it may be necessary to screen various solvents. Use this table to record your observations on a small scale (10-20 mg of crude product). The ideal solvent dissolves the compound when hot but not at room temperature.[5]

Solvent/SystemSolubility at Room Temp.Solubility when HotCrystal Formation on Cooling?Observations (Color, Crystal Quality)
Acetic Acid Documented solvent
Water Compound has polar groups
Ethanol Common polar protic solvent
Methanol Similar to ethanol
Ethanol/Water Example of a mixed-solvent system
Acetone Common polar aprotic solvent

Troubleshooting Guides

This section addresses common problems encountered during the recrystallization process in a question-and-answer format.

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

A: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point or when the solution is too highly concentrated.[6]

  • Solution 1: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-15% more volume) to lower the saturation point.[7]

  • Solution 2: Allow the solution to cool much more slowly. You can insulate the flask to ensure gradual cooling.

  • Solution 3: Try scratching the inside of the flask at the air-liquid interface with a glass rod to induce nucleation as the solution cools.[6]

Q: No crystals have formed, even after the solution has cooled to room temperature. How can I induce crystallization?

A: This is a common issue that can arise from using too much solvent or from a supersaturated solution that resists nucleation.[2][8]

  • Solution 1 (Too Much Solvent): If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[2]

  • Solution 2 (Induce Nucleation): If the solution is supersaturated, try scratching the inner wall of the flask with a glass rod.[2]

  • Solution 3 (Seeding): If available, add a single, tiny "seed" crystal of the pure compound to the solution. This will provide a template for crystal growth.[6]

  • Solution 4 (Further Cooling): Place the flask in an ice-water bath to further decrease the compound's solubility and promote precipitation.

Q: My final product has a very low yield. What went wrong?

A: Low recovery can result from several factors during the procedure.

  • Cause 1 (Excess Solvent): Using significantly more than the minimum amount of hot solvent required for dissolution will leave a large portion of your product in the mother liquor upon cooling.[2]

  • Cause 2 (Premature Crystallization): If the product crystallizes in the funnel during hot filtration, it will be lost. To prevent this, use a pre-heated funnel and receiving flask, and use a slight excess of solvent, boiling it off after filtration is complete.[7]

  • Cause 3 (Incomplete Cooling): Not cooling the solution sufficiently (e.g., in an ice bath) before filtration can result in product remaining dissolved.

Q: The recrystallized crystals are still colored. How can I remove colored impurities?

A: The presence of color indicates that soluble, colored impurities have co-crystallized with your product.

  • Solution: High molecular weight colored impurities can often be removed by using activated charcoal. After dissolving your crude product in the hot solvent, remove it from the heat and add a very small amount of activated charcoal (a spatula tip is often enough). Reheat the mixture to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool. Be aware that using too much charcoal can adsorb your desired product and reduce the yield.[2]

Experimental Protocols & Visualizations

Protocol 1: Recrystallization from Acetic Acid

This protocol is based on a documented procedure for purifying this compound.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a fume hood, add the minimum amount of hot acetic acid required to just dissolve the solid completely. Add the hot solvent portion-wise while the flask is gently heated on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration using a pre-heated funnel and receiving flask to remove them.[7]

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (e.g., a volatile solvent in which the product is not soluble, or a minimal amount of cold mother liquor) to rinse away any remaining soluble impurities.[7]

  • Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.

G A Crude Solid B Dissolve in Minimum Hot Acetic Acid A->B C Hot Gravity Filtration (If insoluble impurities or charcoal are present) B->C D Allow Filtrate to Cool Slowly C->D E Cool in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Experimental workflow for the recrystallization process.

Protocol 2: General Troubleshooting Logic

When faced with a crystallization challenge, a systematic approach can help identify and solve the problem.

G rect_node rect_node start Solution Cooled. Crystals Formed? rect_node1 Proceed to Filtration. Check Yield & Purity. start->rect_node1 Yes oil_check Is it an Oil? start->oil_check No yes_branch Yes no_branch No oil_solution Reheat, Add More Solvent, Cool Slower, Scratch oil_check->oil_solution Yes no_crystals Try to Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal oil_check->no_crystals No still_no_crystals Too Much Solvent? no_crystals->still_no_crystals Still No Crystals? boil_solvent Boil Off Excess Solvent and Cool Again still_no_crystals->boil_solvent Yes end Consider Different Solvent System still_no_crystals->end No

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This document includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common impurities and experimental challenges.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of this compound typically proceeds via the hydrolysis of its nitrile precursor, 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The nitrile is synthesized from the condensation of acetylacetone and cyanoacetamide. Impurities can arise from both stages of this process.

Impurity NameStructurePotential CauseIdentificationRecommended Solution
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Unreacted Starting Material) 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrileIncomplete hydrolysis of the nitrile precursor.HPLC: A distinct peak with a different retention time from the final product. IR: Presence of a strong nitrile (-C≡N) stretching band around 2220-2260 cm⁻¹.- Prolong reaction time: Ensure the hydrolysis reaction goes to completion by extending the reaction time. - Increase temperature: Carefully increase the reaction temperature to enhance the rate of hydrolysis. - Optimize acid/base concentration: Adjust the concentration of the acid or base used for hydrolysis.
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide (Intermediate) 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamidePartial hydrolysis of the nitrile precursor.HPLC: A peak with a retention time between the starting nitrile and the final carboxylic acid. ¹H NMR: Presence of amide protons (-CONH₂) signals.- Prolong reaction time and/or increase temperature: Similar to the unreacted nitrile, more forcing conditions can drive the hydrolysis of the amide to the carboxylic acid. - Purification: Recrystallization from a suitable solvent like acetic acid can effectively remove this impurity.[1]
Unidentified Colored Impurities (Yellow/Brown) Varies (often polymeric or degradation products)- Side reactions during the condensation of acetylacetone and cyanoacetamide. - Decomposition of starting materials or product at high temperatures.Discoloration of the crude and sometimes the purified product.- Control reaction temperature: Avoid excessive heating during both the nitrile synthesis and hydrolysis steps. - Purification: Recrystallization from acetic acid is often effective in yielding an off-white solid.[1] Activated carbon treatment during recrystallization can also be employed to remove colored impurities.
Byproducts from Knoevenagel Condensation Varies (e.g., self-condensation products of acetylacetone)Suboptimal reaction conditions during the synthesis of the nitrile precursor.Complex mixture observed in crude product analysis by HPLC or ¹H NMR.- Optimize catalyst and solvent: The choice of base and solvent for the Knoevenagel condensation is crucial for minimizing side reactions. - Purify the nitrile precursor: Ensure the 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is of high purity before proceeding to the hydrolysis step.

Frequently Asked Questions (FAQs)

Q1: My final product is a yellow or brownish solid, not the expected off-white powder. What is the likely cause and how can I fix it?

A1: The appearance of color in your product likely indicates the presence of impurities formed from side reactions or decomposition.[1] High reaction temperatures during the synthesis of the nitrile precursor or the subsequent hydrolysis can lead to the formation of colored byproducts. To obtain a purer, off-white product, it is recommended to recrystallize the crude material from acetic acid.[1] If the color persists, a charcoal treatment during the recrystallization process can be effective in adsorbing the colored impurities.

Q2: I am observing a significant amount of unreacted nitrile in my final product. What adjustments can I make to the hydrolysis step?

A2: Incomplete hydrolysis is a common issue. To drive the reaction to completion, you can try the following:

  • Increase the reaction time: Monitor the reaction by TLC or HPLC to ensure all the starting nitrile has been consumed.

  • Increase the reaction temperature: Carefully increasing the temperature can accelerate the hydrolysis rate. However, be mindful of potential product degradation at excessively high temperatures.

  • Optimize the concentration of the hydrolyzing agent: Ensure that a sufficient molar excess of the acid or base is used. For acid hydrolysis, a 50% (w/w) sulfuric acid solution has been reported to be effective.[1]

Q3: I have an intermediate impurity that I suspect is the amide. How can I confirm its identity and remove it?

A3: The presence of the amide intermediate, 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, is a result of partial hydrolysis. You can confirm its presence using spectroscopic methods. In the ¹H NMR spectrum, you would expect to see characteristic signals for the amide protons. In HPLC analysis, the amide will likely have a retention time between that of the starting nitrile and the final carboxylic acid. To remove this impurity, you can either prolong the hydrolysis conditions (time and/or temperature) to convert it to the desired carboxylic acid or remove it through recrystallization.

Experimental Protocols

Synthesis of this compound via Hydrolysis of the Nitrile Precursor[1]

Materials:

  • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Dilute Sulfuric Acid (50%, w/w)

  • Water

  • Acetic Acid (for recrystallization)

Procedure:

  • A mixture of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (e.g., 11.5 g, 78 mmol) and dilute sulfuric acid (50%, w/w, 65 mL) is heated in an oil bath at 150 °C for 2 hours.

  • The reaction is monitored for completion (e.g., by TLC or HPLC).

  • After completion, the reaction solution is cooled to room temperature.

  • The cooled solution is poured into 100 mL of water and stirred, resulting in the precipitation of a yellow solid.

  • The solid product is collected by filtration, washed with water, and dried to yield the crude product.

  • The crude product is purified by recrystallization from acetic acid to obtain pure this compound as an off-white solid.

Visualizing the Synthesis and Potential Impurity Formation

Synthesis_and_Impurities Synthesis Pathway and Impurity Formation Acetylacetone Acetylacetone Nitrile 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Acetylacetone->Nitrile Condensation Condensation_Byproducts Condensation Byproducts (Impurity) Acetylacetone->Condensation_Byproducts Side Reactions Cyanoacetamide Cyanoacetamide Cyanoacetamide->Nitrile Cyanoacetamide->Condensation_Byproducts Side Reactions Amide 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide (Intermediate Impurity) Nitrile->Amide Partial Hydrolysis CarboxylicAcid This compound (Final Product) Nitrile->CarboxylicAcid Direct Hydrolysis Colored_Impurities Colored Impurities (Impurity) Nitrile->Colored_Impurities Decomposition Amide->CarboxylicAcid Complete Hydrolysis Amide->Colored_Impurities Decomposition CarboxylicAcid->Colored_Impurities Decomposition

Caption: Logical workflow of the synthesis of this compound and the formation of common impurities.

References

Technical Support Center: Enhancing the Solubility of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering solubility challenges with 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The following sections offer structured guidance and detailed protocols to systematically improve the solubility of this compound for various experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its structure, containing a carboxylic acid group and a substituted pyridine ring, suggests it is a weakly acidic compound with limited aqueous solubility, particularly in neutral or acidic conditions.[1][2] The presence of the polar carboxylic acid and amide groups provides some affinity for polar solvents, but the overall nonpolar carbon framework can limit its solubility in water.[2] Solubility is expected to be higher in organic solvents and alkaline aqueous solutions.[3]

Q2: What are the primary reasons for the poor aqueous solubility of this compound?

A2: The limited aqueous solubility likely stems from a combination of factors:

  • Molecular Structure: The relatively nonpolar dimethylpyridine ring can reduce the molecule's overall affinity for water.

  • Crystal Lattice Energy: In its solid state, strong intermolecular forces, such as hydrogen bonding between the carboxylic acid and the lactam moiety, can create a stable crystal lattice that is difficult for water molecules to disrupt.

  • pH of the Medium: In acidic or neutral aqueous solutions, the carboxylic acid group remains largely in its protonated (uncharged) form, which is less soluble than its ionized (charged) counterpart.[3][4]

Q3: What are the most common strategies to improve the solubility of a poorly soluble carboxylic acid like this one?

A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs and compounds.[5][6][7] For a carboxylic acid, the most effective and straightforward methods are often chemical modifications such as:

  • pH Adjustment: Increasing the pH of the aqueous solvent to deprotonate the carboxylic acid.[8][]

  • Salt Formation: Converting the carboxylic acid into a more soluble salt by reacting it with a suitable base.[10][11]

  • Use of Cosolvents: Adding a water-miscible organic solvent to the aqueous medium to reduce the overall polarity of the solvent system.[][12]

Physical modifications can also be considered, including:

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid, which can improve the dissolution rate.[5][7]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance wettability and solubility.[6]

Troubleshooting Guides

Issue 1: The compound does not dissolve sufficiently in aqueous buffers for my biological assay.

Root Cause Analysis: The pH of your buffer is likely too low to significantly ionize the carboxylic acid group of the molecule, leading to poor solubility.

Solutions:

  • Increase the pH of the Buffer: The most direct approach is to increase the pH of your aqueous solution. By shifting the pH above the pKa of the carboxylic acid, you will convert it to its more soluble carboxylate salt form.[3][4]

    • Recommendation: Start by preparing a stock solution in a dilute basic solution (e.g., 0.1 M NaOH) and then dilute it into your final buffer. Be mindful of the final pH of your assay medium and its compatibility with your biological system.

  • Use of Cosolvents: If altering the pH is not feasible for your experiment, the addition of a cosolvent can be an effective alternative.[12]

    • Recommendation: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.[]

Issue 2: I need to prepare a high-concentration stock solution, but the compound is not soluble enough in common organic solvents.

Root Cause Analysis: While expected to be more soluble in organic solvents than in water, the compound's polarity and hydrogen bonding capabilities might limit its solubility in certain nonpolar organic solvents.

Solutions:

  • Solvent Screening: Systematically test the solubility in a range of polar aprotic and polar protic solvents.

    • Recommendation: Test solvents such as DMSO, DMF, NMP, and methanol.

  • Salt Formation: Converting the acid to a salt can sometimes improve solubility in certain polar organic solvents.[10][11]

Data Presentation: Qualitative Solubility Profile

The following table provides a predicted qualitative solubility profile for this compound in common laboratory solvents. This should be used as a starting point for your own experimental determination.

SolventTypePredicted SolubilityRationale
Water (pH 3-5)Polar ProticVery LowThe carboxylic acid is in its protonated, less soluble form.
Water (pH > 8)Polar ProticHighThe carboxylic acid is deprotonated to its more soluble carboxylate form.[3]
Methanol / EthanolPolar ProticModerateThe alcohol can act as both a hydrogen bond donor and acceptor, and has a lower polarity than water.[13]
AcetonePolar AproticModerate to LowPolar aprotic solvent that can interact with the polar groups of the molecule.
AcetonitrilePolar AproticLowLess polar than acetone, may be a poorer solvent.
Dichloromethane (DCM)NonpolarVery LowThe compound's polarity is likely too high for significant solubility in nonpolar solvents.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA strong hydrogen bond acceptor and highly polar aprotic solvent, often effective for dissolving a wide range of compounds.[]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, it is a highly polar aprotic solvent.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to determine the effect of pH on the aqueous solubility of the compound.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous solutions with pH values ranging from 3 to 10.

  • Add an excess amount of the compound to a fixed volume of each pH-adjusted solution.

  • Stir the suspensions at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure its pH.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Plot the solubility as a function of the final pH.

Protocol 2: Solubility Enhancement by Salt Formation

This protocol provides a general method for preparing a sodium salt of the carboxylic acid to enhance aqueous solubility.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Diethyl ether

  • Rotary evaporator

Procedure:

  • Dissolve one molar equivalent of the carboxylic acid in a minimal amount of methanol.

  • In a separate flask, dissolve one molar equivalent of NaOH in methanol.

  • Slowly add the NaOH solution to the stirred solution of the carboxylic acid at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude salt.

  • The salt can be further purified by precipitation. Dissolve the crude salt in a small amount of methanol and add diethyl ether as an anti-solvent until a precipitate forms.

  • Collect the solid salt by filtration and dry under vacuum.

  • Confirm salt formation using appropriate analytical techniques (e.g., NMR, IR, or melting point).

  • Assess the aqueous solubility of the prepared salt compared to the parent acid.

Protocol 3: Solubility Enhancement Using Cosolvents

This protocol details how to use a cosolvent system to improve the solubility of the compound.

Materials:

  • This compound

  • Water

  • A water-miscible organic solvent (e.g., Ethanol, Propylene Glycol, PEG 400, or DMSO)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Prepare a series of aqueous solutions containing varying percentages of the chosen cosolvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).

  • Add an excess amount of the compound to each cosolvent mixture.

  • Vortex each sample vigorously and then allow it to equilibrate at a constant temperature for 24 hours.

  • Centrifuge the samples to separate the undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant.

  • Plot the solubility of the compound as a function of the cosolvent concentration.

Visualizations

experimental_workflow_ph_adjustment start Start: Poorly Soluble Compound prepare_buffers Prepare Aqueous Buffers (pH 3 to 10) start->prepare_buffers add_compound Add Excess Compound to Each Buffer prepare_buffers->add_compound equilibrate Equilibrate for 24h (Stirring) add_compound->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate measure_solubility Quantify Dissolved Compound in Supernatant (HPLC/UV-Vis) separate->measure_solubility end End: Solubility vs. pH Profile measure_solubility->end

Caption: Workflow for Determining pH-Dependent Solubility.

experimental_workflow_salt_formation start Start: Carboxylic Acid dissolve_acid Dissolve Acid in Methanol start->dissolve_acid react Mix and React (1-2 hours) dissolve_acid->react dissolve_base Dissolve NaOH in Methanol dissolve_base->react evaporate Remove Solvent (Rotary Evaporator) react->evaporate purify Purify Salt (Precipitation) evaporate->purify analyze Analyze and Confirm (NMR, IR) purify->analyze test_solubility Test Aqueous Solubility of the Salt analyze->test_solubility end End: Soluble Salt test_solubility->end

Caption: General Workflow for Salt Formation.

logical_relationship_solubility_enhancement main_problem Poor Aqueous Solubility of This compound sub_problem1 Protonated Carboxylic Acid main_problem->sub_problem1 sub_problem2 High Crystal Lattice Energy main_problem->sub_problem2 solution3 Use of Cosolvents main_problem->solution3 solution1 pH Adjustment (Increase pH > pKa) sub_problem1->solution1 solution2 Salt Formation sub_problem1->solution2 solution4 Particle Size Reduction sub_problem2->solution4 outcome1 Formation of Soluble Carboxylate Anion solution1->outcome1 outcome2 Formation of More Soluble Salt Form solution2->outcome2 outcome3 Reduced Solvent Polarity solution3->outcome3 outcome4 Increased Surface Area solution4->outcome4

Caption: Strategies to Address Poor Aqueous Solubility.

References

Technical Support Center: Troubleshooting Cell-Based Assays with Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with dihydropyridine (DHP) compounds in cell-based assays. Dihydropyridines are a class of organic compounds known for their modulation of L-type voltage-gated calcium channels, but their use in vitro can present several challenges.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses common issues encountered during cell-based assays with dihydropyridine compounds, providing potential causes and recommended solutions.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible results Photodegradation of the DHP compound.[2][3][4]Instability of the compound in cell culture media.[5]Variability in final DMSO concentration.[6]Protect the compound from light at all stages: use amber vials, work under subdued lighting, and prepare fresh solutions for each experiment.[2]Assess compound stability in your specific media over the time course of the experiment.Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.[6]
Precipitation of the compound in cell culture medium Poor aqueous solubility of the DHP compound."Salting out" effect due to high salt concentration in the media.[7]Interaction with media components like proteins.[7]Solvent shock from rapid dilution of DMSO stock.[7]Prepare a higher concentration stock in 100% DMSO and use a smaller volume for dilution.[8]Pre-warm the cell culture medium to 37°C before adding the compound.[7]Add the stock solution dropwise while gently swirling the plate or flask.[7]Consider using a less disruptive solvent if the cell line is sensitive to DMSO.[6]
High background signal or false positives in fluorescence-based assays Intrinsic fluorescence of the DHP compound.Compound interference with the assay chemistry.[9]Run a compound-only control (without cells) to measure its intrinsic fluorescence at the assay wavelengths.Test the compound in a cell-free version of the assay to check for direct inhibition or activation of the reporter enzyme.
Unexpected cytotoxicity High concentrations of DMSO.[8][10]Intrinsic cytotoxic effects of the DHP compound, which may be independent of calcium channel activity.[11][12][13]Formation of toxic photoproducts.[2]Keep the final DMSO concentration below 0.5%, and ideally below 0.1% for sensitive or primary cells.[8][10]Perform a dose-response cytotoxicity assay (e.g., MTT or MTS) to determine the non-toxic concentration range for your specific cell line.[1][11]Strictly adhere to light protection protocols.[2]
Lack of expected biological activity Degradation of the compound due to light exposure.[2]Compound binding to serum proteins in the culture medium, reducing the free concentration.[14][15]Incorrect compound concentration due to solubility issues.Verify compound integrity using analytical methods like HPLC.[2]Consider reducing the serum concentration in your assay medium or using a serum-free formulation, if compatible with your cells.Visually inspect for precipitation after adding the compound to the medium.

Frequently Asked Questions (FAQs)

Q1: How can I minimize the photosensitivity of my dihydropyridine compound during experiments?

A1: Dihydropyridine compounds are notoriously light-sensitive, and exposure to UV or even visible light can lead to their degradation, forming inactive or potentially toxic photoproducts.[2][3][4] To mitigate this, it is crucial to work in a dark room or under subdued lighting whenever possible. Always store stock solutions and handle compounds in amber-colored vials or containers wrapped in aluminum foil.[2] Prepare fresh dilutions of the compound immediately before each experiment to minimize the duration of light exposure.[2]

Q2: What is the maximum recommended concentration of DMSO for my cell-based assay?

A2: The final concentration of Dimethyl Sulfoxide (DMSO) should be kept as low as possible to avoid solvent-induced artifacts. While many robust cell lines can tolerate up to 0.5% DMSO for short periods, it is best practice to keep the final concentration at or below 0.1%, especially for sensitive primary cells or long-term exposure studies.[6][8][10] Concentrations above 1% are often toxic and can damage cell membranes.[10] It is essential to perform a vehicle control with the same DMSO concentration as your experimental samples to account for any solvent effects.[6]

Q3: My dihydropyridine compound is precipitating when I add it to the cell culture medium. What should I do?

A3: Precipitation is a common issue with hydrophobic compounds like many DHPs. This can be due to poor aqueous solubility, interactions with media components, or "solvent shock" when a concentrated DMSO stock is rapidly diluted into an aqueous environment.[7] To address this, try the following:

  • Optimize Stock Solution: Prepare a highly concentrated stock solution in 100% DMSO. This allows you to add a very small volume to your media, minimizing the final DMSO concentration and the risk of precipitation.[8]

  • Improve Dilution Technique: Pre-warm your cell culture media to 37°C. Add the DHP stock solution drop-by-drop while gently agitating the media to facilitate dispersion.[7]

  • Reduce Serum: If your assay allows, reducing the percentage of serum in the culture medium can sometimes improve solubility as proteins in serum can interact with the compound.

Q4: I am not observing the expected effect on calcium channels. What could be the reason?

A4: A lack of activity can stem from several factors. Firstly, confirm the identity and purity of your compound. Secondly, as DHPs are light-sensitive, the compound may have degraded.[2] Using a photodegraded compound can lead to inaccurate and unreliable results.[2] Thirdly, if your cell culture medium contains serum, the compound may be binding to plasma proteins like albumin, reducing the effective concentration available to interact with the cells.[14][15] Consider performing the assay in serum-free media if your cells can tolerate it for the duration of the experiment. Finally, ensure your cell line expresses the target L-type calcium channels at a sufficient level.

Q5: Can dihydropyridine compounds have off-target effects?

A5: Yes, while primarily known as L-type calcium channel blockers, some dihydropyridine derivatives have been shown to exhibit other biological activities, including cytotoxicity against cancer cell lines that may not be related to calcium channel modulation.[11][12][13] Some DHPs may also influence other signaling pathways.[16] Therefore, it is important to include appropriate controls and potentially counterscreen your compound in assays that are independent of L-type calcium channels to understand its specificity.

Signaling Pathways and Workflows

Dihydropyridine Action on L-type Calcium Channels

Dihydropyridines typically act as antagonists of L-type voltage-gated calcium channels (CaV1). In electrically excitable cells, membrane depolarization triggers the opening of these channels, allowing an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ acts as a second messenger, initiating various cellular responses such as muscle contraction or neurotransmitter release. DHP compounds bind to the α1 subunit of the channel, stabilizing it in a closed state and thereby inhibiting the calcium influx.[1][17][18]

DHP_Signaling_Pathway Dihydropyridine Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Depolarization Membrane Depolarization L_type_Channel L-type Ca²⁺ Channel (CaV1) Depolarization->L_type_Channel Activates Ca_Influx Ca²⁺ Influx L_type_Channel->Ca_Influx Allows DHP Dihydropyridine Compound DHP->L_type_Channel Inhibits Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Influx->Cellular_Response Triggers Experimental_Workflow General Experimental Workflow start Start cell_prep Cell Preparation (Seeding in Microplate) start->cell_prep incubation Incubation (24-48h for attachment) cell_prep->incubation treatment Compound Treatment (Add to cells) incubation->treatment compound_prep Prepare DHP Dilutions (Protect from light) compound_prep->treatment assay_incubation Assay-specific Incubation treatment->assay_incubation readout Signal Detection (e.g., Fluorescence, Absorbance) assay_incubation->readout analysis Data Analysis readout->analysis end End analysis->end

References

Technical Support Center: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and reaction condition optimization of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are some troubleshooting steps:

  • Incomplete Hydrolysis: The primary reported synthesis involves the hydrolysis of 5,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile.[1] Insufficient reaction time or temperature can lead to incomplete conversion. Consider increasing the reaction time or temperature incrementally.

  • Sub-optimal Acid Concentration: The concentration of the sulfuric acid is crucial for efficient hydrolysis. If the concentration is too low, the reaction may be slow or incomplete. If it is too high, it could potentially lead to side product formation or degradation of the desired product. It is advisable to use the recommended 50% (w/w) sulfuric acid.[1]

  • Impurities in Starting Material: The purity of the starting carbonitrile is critical. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts. Ensure your starting material is of high purity.

  • Product Precipitation: The product is reported to precipitate from the reaction mixture upon cooling and dilution with water.[1] Ensure that the cooling and dilution steps are performed effectively to maximize the precipitation of the product. Inadequate cooling or insufficient water addition might leave a significant portion of the product dissolved in the solution.

  • Alternative Synthetic Routes: If optimizing the hydrolysis of the carbonitrile does not improve the yield, consider alternative synthetic strategies for 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can involve the reaction of active methylene nitriles with enamino-1,3-diketones.[2][3]

Q2: I am observing significant amounts of impurities in my final product. What are the likely side reactions and how can I minimize them?

A2: The formation of impurities is a common issue in pyridone synthesis. Potential side reactions and mitigation strategies include:

  • Incomplete Hydrolysis: As mentioned, the starting carbonitrile may remain if the reaction is not driven to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.

  • Decarboxylation: While the carboxylic acid group is the desired product, under harsh conditions (e.g., excessively high temperatures), decarboxylation of the final product can occur. Carefully control the reaction temperature.

  • Polymerization: In some pyridone syntheses, especially those involving aldehydes, polymerization can be a competing reaction.[4] While not directly reported for this specific synthesis, it is a possibility under certain conditions.

  • Purification: A robust purification protocol is essential. Recrystallization from acetic acid has been reported to yield a pure product.[1] If impurities persist, consider column chromatography.

Q3: The reaction workup is proving difficult, and I am losing a significant amount of product. How can I optimize the isolation and purification process?

A3: Product loss during workup can significantly impact the overall yield. Here are some tips for optimizing the isolation and purification:

  • Complete Precipitation: After heating, ensure the reaction mixture is cooled to room temperature before pouring it into water to maximize the precipitation of the crude product.[1]

  • Washing the Precipitate: Wash the filtered solid thoroughly with water to remove any residual acid and water-soluble impurities.

  • Recrystallization Solvent: Acetic acid is a reported solvent for recrystallization.[1] The choice of recrystallization solvent is crucial for obtaining high purity crystals with minimal loss. If acetic acid is not yielding satisfactory results, consider screening other polar, protic solvents.

  • Drying: Ensure the final product is thoroughly dried to remove any residual solvent, which could affect the accuracy of the yield calculation and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most directly reported precursor is 5,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile.[1]

Q2: What are the key reaction parameters to monitor for optimizing the synthesis?

A2: The key parameters to monitor and optimize are:

  • Temperature: The reaction is typically performed at an elevated temperature (e.g., 150 °C).[1]

  • Reaction Time: A reaction time of 2 hours has been reported.[1]

  • Concentration of Sulfuric Acid: A 50% (w/w) solution is recommended.[1]

Q3: Are there alternative catalysts or solvents that can be used?

A3: While the direct synthesis of the target molecule specifies sulfuric acid, other pyridone syntheses utilize bases like potassium carbonate or potassium hydroxide.[2][5] Solvents such as toluene have been found to be effective in similar reactions.[6] However, for the hydrolysis of the nitrile, a strong acid is generally required.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid, pyridone).

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

EntryTemperature (°C)Reaction Time (h)H₂SO₄ Conc. (w/w %)Yield (%)Purity (%)
11402508596
21502509398
31602509195
41501507897
51503509398
61502408296
71502609094

Experimental Protocols

Synthesis of this compound from 5,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (1 equivalent) and a 50% (w/w) aqueous solution of sulfuric acid.

  • Heating: Heat the reaction mixture in an oil bath to 150 °C with continuous stirring.

  • Reaction Monitoring: Maintain the temperature at 150 °C for 2 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After 2 hours, remove the flask from the oil bath and allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction solution into a beaker containing a sufficient volume of water to induce precipitation of a yellow solid.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid with water to remove residual sulfuric acid.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Recrystallize the crude product from acetic acid to obtain pure this compound as an off-white solid.

Visualizations

Reaction_Optimization_Workflow cluster_0 Initial Synthesis cluster_1 Optimization Loop cluster_2 Finalization Start Start with established protocol Reaction Perform reaction at standard conditions (e.g., 150°C, 2h, 50% H₂SO₄) Start->Reaction Analysis Analyze yield and purity (TLC, NMR) Reaction->Analysis Decision Is yield/purity optimal? Analysis->Decision VaryTemp Vary Temperature (e.g., 140°C, 160°C) Decision->VaryTemp No VaryTime Vary Reaction Time (e.g., 1h, 3h) Decision->VaryTime No VaryConc Vary Acid Concentration (e.g., 40%, 60%) Decision->VaryConc No End Optimized Protocol Established Decision->End Yes ReRun Re-run reaction with new parameter VaryTemp->ReRun VaryTime->ReRun VaryConc->ReRun ReAnalyze Analyze new yield and purity ReRun->ReAnalyze ReAnalyze->Decision

Caption: Workflow for optimizing reaction conditions.

References

Technical Support Center: Scaling Up the Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work, particularly when scaling up the synthesis.

Experimental Protocols

A reliable method for the synthesis of this compound is the hydrolysis of its corresponding nitrile precursor, 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

A common route to the nitrile precursor involves a multi-component reaction. While various methods exist, a representative approach involves the condensation of an appropriate β-ketoester, an activated nitrile, and an ammonia source. For the synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, one could adapt established procedures for similar 2-pyridone syntheses.

Hydrolysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to this compound

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, a mixture of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (11.5 g, 78 mmol) and 50% (w/w) dilute sulfuric acid (65 mL) is prepared.

  • The mixture is heated in an oil bath to 150 °C and maintained at this temperature for 2 hours with continuous stirring.

  • After the reaction is complete, the heating is stopped, and the reaction mixture is allowed to cool to room temperature.

  • The cooled reaction solution is then carefully poured into 100 mL of cold water with stirring, which should result in the precipitation of a yellow solid.

  • The solid product is collected by filtration, washed with water, and dried to yield the crude this compound.

  • For purification, the crude product can be recrystallized from acetic acid to obtain an off-white solid.[1]

Data Presentation

ParameterValueReference
Starting Material 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[1]
Reagent 50% (w/w) Sulfuric Acid[1]
Reaction Temperature 150 °C[1]
Reaction Time 2 hours[1]
Initial Scale (Nitrile) 11.5 g[1]
Crude Product Yield 12.6 g[1]
Final Yield (after recrystallization) 93%[1]
Recrystallization Solvent Acetic Acid[1]

Troubleshooting Guides and FAQs

Synthesis of the Nitrile Precursor

Q1: My yield of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is low. What are the common causes?

A1: Low yields in pyridone synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Ensure the reaction temperature and time are optimized for your specific starting materials.

  • Moisture Contamination: The presence of water can interfere with the condensation reactions. Use anhydrous solvents and maintain an inert atmosphere.

  • Impure Starting Materials: The purity of your β-ketoester and activated nitrile is crucial. Purify them if necessary before use.

  • Inefficient Catalyst: If using a catalyst, ensure it is active and used in the correct proportion.

Q2: I am observing multiple byproducts in the synthesis of the nitrile. What could they be?

A2: Common side products in multicomponent reactions for pyridone synthesis include:

  • Self-condensation products of the starting materials.

  • Incompletely cyclized intermediates.

  • Tautomers that may react differently. To minimize these, carefully control the stoichiometry of your reactants and the reaction conditions. Monitoring the reaction by TLC or LC-MS can help in identifying the formation of byproducts early on.

Hydrolysis of the Nitrile

Q3: The hydrolysis of the nitrile is incomplete. What can I do?

A3: Incomplete hydrolysis can be addressed by:

  • Increasing Reaction Time: Extend the reaction time beyond the initial 2 hours and monitor the progress by TLC or HPLC.

  • Increasing Temperature: If the reaction is sluggish, a modest increase in temperature might be beneficial, but be cautious of potential decomposition.

  • Acid Concentration: Ensure the sulfuric acid concentration is indeed 50% (w/w). An incorrect concentration can affect the reaction rate.

Q4: During scale-up, I'm facing issues with controlling the exotherm of the hydrolysis reaction. How can I manage this?

A4: The hydrolysis of nitriles can be exothermic. On a larger scale, heat dissipation becomes critical.

  • Slow Addition: Instead of adding all the sulfuric acid at once, consider a controlled, slow addition of the acid to the nitrile or vice versa, while monitoring the internal temperature.

  • Efficient Cooling: Ensure your reaction vessel has an efficient cooling system (e.g., a cooling jacket) to manage any temperature spikes.

  • Dilution: Increasing the solvent volume (water in this case) can help to better absorb and dissipate the heat generated.

Q5: The product precipitates as a fine powder upon quenching with water, making filtration difficult. How can I improve the particle size?

A5: The precipitation process is crucial for obtaining a product with good filtration characteristics.

  • Controlled Quenching: Instead of pouring the reaction mixture into water, try adding the water slowly to the reaction mixture with vigorous stirring.

  • Temperature Control during Quenching: The temperature of the water used for quenching can influence the particle size. Experiment with quenching into ice-cold water versus room temperature water.

  • "Oiling Out" then Crystallizing: Sometimes, allowing the product to "oil out" first and then crystallize upon further cooling or seeding can lead to larger crystals.

Purification and Crystallization

Q6: I'm having trouble with the recrystallization from acetic acid. The product either doesn't dissolve or crashes out too quickly.

A6: Recrystallization requires a careful balance of solubility.

  • Insufficient Solvent: If the product doesn't dissolve, you may not be using enough acetic acid. Add more solvent in small portions until the solid dissolves at the boiling point.

  • Rapid Cooling: If the product "crashes out" as a fine powder, the solution is likely cooling too quickly. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Solvent Purity: Ensure the acetic acid is of appropriate purity, as impurities can affect solubility.

Q7: My final product is off-color even after recrystallization. What could be the cause?

A7: A persistent color may indicate the presence of impurities.

  • Charcoal Treatment: During the recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.

  • Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity and color.

  • Oxidation: Some organic molecules can be sensitive to air and heat. Consider performing the recrystallization under an inert atmosphere if oxidation is suspected.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Precursor cluster_hydrolysis Hydrolysis cluster_purification Purification reagents β-ketoester + Activated Nitrile + NH3 source reaction_nitrile Multicomponent Reaction reagents->reaction_nitrile precursor 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile reaction_nitrile->precursor hydrolysis_reagents Precursor + 50% H2SO4 precursor->hydrolysis_reagents heating Heat to 150°C for 2h hydrolysis_reagents->heating crude_product Crude Carboxylic Acid heating->crude_product precipitation Precipitation in Water crude_product->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization from Acetic Acid filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of the target compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_hydrolysis_issues Hydrolysis/Purification Issues cluster_solutions_synthesis Synthesis Solutions cluster_solutions_hydrolysis Hydrolysis/Purification Solutions start Low Yield or Impurities? low_yield Low Yield start->low_yield Yes impurities Byproducts start->impurities Yes incomplete_hydrolysis Incomplete Reaction start->incomplete_hydrolysis No optimize_conditions Optimize Temp/Time low_yield->optimize_conditions check_reagents Check Reagent Purity low_yield->check_reagents impurities->optimize_conditions control_stoichiometry Control Stoichiometry impurities->control_stoichiometry filtration_problem Poor Filtration incomplete_hydrolysis->filtration_problem No increase_time_temp Increase Time/Temp incomplete_hydrolysis->increase_time_temp color_issue Off-Color Product filtration_problem->color_issue No controlled_quench Controlled Quenching filtration_problem->controlled_quench charcoal_treatment Charcoal Treatment color_issue->charcoal_treatment recrystallize_again Re-recrystallize color_issue->recrystallize_again

Caption: A logical flow diagram for troubleshooting common synthesis issues.

References

Technical Support Center: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, which contains a dihydropyridine ring and a carboxylic acid group, this compound is susceptible to several degradation pathways:

  • Oxidation: The dihydropyridine ring can be oxidized to the corresponding pyridine derivative. This is a common degradation route for many dihydropyridine compounds.[1][2][3][4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can accelerate the oxidation of the dihydropyridine ring.[1][6][7][8] This is a significant concern for dihydropyridine-based compounds, often leading to a complete loss of biological activity.[1]

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, especially under heat.[9][10][11][12][13]

  • Hydrolysis: The amide bond within the 2-pyridone ring system could potentially undergo hydrolysis under strong acidic or basic conditions.[14]

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Solutions should be freshly prepared and used immediately. If storage of solutions is unavoidable, they should be kept in amber vials at low temperatures and for the shortest possible duration.

Q3: What are the visible signs of degradation?

A3: Degradation of the solid compound may be indicated by a change in color or appearance. In solution, degradation can manifest as a color change, precipitation, or the appearance of new peaks in analytical chromatograms (e.g., HPLC).

Troubleshooting Guide

Q1: I am seeing an extra peak in my HPLC analysis of a sample that was left on the benchtop. What could it be?

A1: An extra peak, particularly one that increases in area over time with exposure to light, is likely a photodegradation product.[1][6] The most probable product is the oxidized pyridine analog of your compound. To confirm this, you can perform a forced degradation study by intentionally exposing a solution to a UV lamp and monitoring the chromatogram for the appearance and growth of the new peak.

Q2: My compound seems to have lost its biological activity in my cell-based assay. Could this be due to degradation?

A2: Yes, degradation, particularly the oxidation of the dihydropyridine ring, can lead to a complete loss of pharmacological activity.[1] It is crucial to handle the compound with light protection throughout the experimental process, including during sample preparation, incubation, and analysis. Prepare solutions fresh and use amber-colored labware or cover your plates and tubes with aluminum foil.

Q3: I notice a slight color change in my solid compound after storing it for a few months. Is it still usable?

A3: A color change can be an indication of degradation. It is recommended to re-analyze the compound's purity using a suitable analytical method like HPLC-UV before use. If significant degradation is detected, it is advisable to use a fresh batch of the compound to ensure the reliability of your experimental results.

Data on Potential Degradation

Condition Parameter Expected Stability Potential Degradation Pathway Primary Degradation Product
Light UV ExposureLowPhotodegradation/OxidationThis compound
Temperature > 60°C (in solution)Medium to LowDecarboxylation5,6-Dimethyl-1,2-dihydropyridin-2-one
pH < 3 or > 9MediumHydrolysisRing-opened products
Oxidizing Agents e.g., H₂O₂, airLowOxidationThis compound

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm or 365 nm)

  • Heating block or water bath

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to a UV lamp for 24 hours.

  • Analysis: Analyze all samples, along with a control sample (untreated stock solution), by HPLC-UV. Compare the chromatograms to identify degradation products.

Protocol 2: HPLC-UV Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and detect its primary oxidative degradation product.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • Amber autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 240 nm and 330 nm (dihydropyridines and their oxidized forms often have different absorption maxima)

    • Gradient: A starting point could be a linear gradient from 10% B to 90% B over 20 minutes. This will need to be optimized.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL. Use amber vials to protect from light.

Visualizations

cluster_degradation Potential Degradation Pathways cluster_oxidation cluster_decarboxylation parent 5,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid oxidation Oxidation / Photodegradation (+ Light/Oxidizing Agent) parent->oxidation decarboxylation Decarboxylation (+ Heat) parent->decarboxylation product_ox 5,6-Dimethyl-2-hydroxynicotinic acid (Oxidized Product) oxidation->product_ox product_decarb 5,6-Dimethyl-1,2-dihydropyridin-2-one decarboxylation->product_decarb

Caption: Hypothetical degradation pathways for the compound.

cluster_workflow Stability Testing Workflow start Prepare fresh solution of the compound in amber vial stress Expose aliquots to stress conditions (Light, Heat, pH, Oxidizing Agent) start->stress control Store control sample under ideal conditions start->control hplc Analyze all samples by validated HPLC method stress->hplc control->hplc compare Compare chromatograms of stressed samples to the control hplc->compare identify Identify and quantify degradation products compare->identify end Determine stability profile identify->end cluster_troubleshooting Troubleshooting Decision Tree cluster_hplc cluster_activity start Unexpected experimental results? check_purity Check purity of starting material? start->check_purity extra_peaks New peaks in HPLC? check_purity->extra_peaks Yes loss_activity Loss of biological activity? check_purity->loss_activity No peak_increase Does peak area increase with light exposure? extra_peaks->peak_increase photodegradation Likely photodegradation. Protect samples from light. peak_increase->photodegradation Yes other_degradation Consider other degradation (e.g., thermal, hydrolysis). Perform forced degradation study. peak_increase->other_degradation No check_handling Review sample handling for light protection. loss_activity->check_handling

References

Technical Support Center: NMR Spectroscopy of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydropyridine derivatives. It focuses on common issues encountered during the interpretation of ¹H and ¹³C NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows unexpected signals in the aromatic region (δ 7.0-8.5 ppm), and the characteristic N-H proton signal is weak or absent. What is the likely cause?

A1: This is a classic sign of sample degradation. The most common issue with 1,4-dihydropyridines (DHPs) is their susceptibility to oxidation, which converts the DHP ring into an aromatic pyridine ring.[1] This transformation results in significant spectral changes:

  • Disappearance of N-H Proton: The N-H proton of the 1,4-DHP ring, typically a singlet between δ 5.5 and 9.2 ppm, is lost upon aromatization.[1]

  • Appearance of Aromatic Signals: New signals corresponding to the protons on the newly formed pyridine ring appear in the aromatic region of the spectrum.[1]

  • Loss of H4 Proton: The singlet for the C4-H proton (typically δ 4.7-5.0 ppm) will also disappear.[2]

Troubleshooting Steps:

  • Re-purify the sample: Use fresh solvents and consider performing the purification under an inert atmosphere (e.g., Nitrogen or Argon) to prevent further oxidation.

  • Check storage conditions: Store DHP samples protected from light and air, preferably at low temperatures.

  • Modify work-up: Ensure that the reaction work-up and purification are performed under carefully controlled, oxygen-free conditions.[1]

G cluster_0 Troubleshooting Suspected Oxidation start Unexpected aromatic signals (δ 7-8.5 ppm)? N-H signal absent or weak? check_oxidation Hypothesis: Sample has oxidized to pyridine derivative. start->check_oxidation Yes action Action Plan check_oxidation->action step1 Re-purify sample (use inert atmosphere) action->step1 step2 Review storage conditions (protect from light and air) action->step2 step3 Modify work-up procedures (ensure oxygen-free) action->step3 end_node Acquire new NMR spectrum step1->end_node step2->end_node step3->end_node

Caption: Troubleshooting workflow for suspected oxidation of 1,4-dihydropyridines.[1]

Q2: The methylene protons of the ester groups at C3 and C5 are giving a complex multiplet, not the expected simple quartet. Why is this happening?

A2: This phenomenon is due to the presence of a stereocenter at the C4 position of the dihydropyridine ring. This chiral center makes the two protons of the adjacent methylene group diastereotopic, meaning they are chemically non-equivalent.[3][4]

  • Magnetic Non-equivalence: Diastereotopic protons reside in different magnetic environments.

  • Splitting Pattern: Consequently, they couple not only to the protons on the neighboring methyl group (vicinal coupling) but also to each other (geminal coupling). This results in a more complex splitting pattern, often an "ABX₃" system, which appears as a multiplet or a doublet of quartets, instead of a simple quartet.[3] This non-equivalence can be observed even when the methylene group is five bonds away from the chiral center.[4]

G cluster_0 Origin of Complex Splitting in Ester Methylene Protons C4 C4 is a Chiral Center Methylene Ester Methylene Group (-O-CHaHb-CH3) C4->Methylene influences Protons Protons Ha and Hb are Diastereotopic Methylene->Protons leads to Coupling Complex Coupling Occurs: 1. Geminal (J_Ha-Hb) 2. Vicinal (J_Ha-CH3) 3. Vicinal (J_Hb-CH3) Protons->Coupling results in Result Observed Signal: Complex Multiplet (not a simple quartet) Coupling->Result

Caption: Logical relationship explaining complex splitting of diastereotopic protons.

Q3: My ¹H NMR signals are very broad. What are the potential causes?

A3: Broadened signals in an NMR spectrum can stem from several factors:

  • Poor Shimming: The magnetic field is not homogeneous across the sample. Try re-shimming the instrument.[5]

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing line broadening.[5][6] Diluting the sample may help.

  • Presence of Solids: Undissolved particulate matter in the NMR tube will disrupt the magnetic field homogeneity.[6] Filter the sample before analysis.

  • Conformational Dynamics: The dihydropyridine ring can exist in different conformations. If the rate of interconversion between these conformations is on the same timescale as the NMR experiment, it can lead to broadened signals.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., metal ions) can cause significant line broadening.[1]

Q4: How can I definitively confirm the assignment of the N-H proton signal?

A4: The most reliable method is a deuterium exchange experiment.[1] The acidic N-H proton will readily exchange with deuterium from D₂O.

Experimental Protocol: D₂O Exchange

  • Acquire Standard Spectrum: Dissolve the dihydropyridine sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.[1]

  • Add D₂O: Add one small drop of deuterium oxide (D₂O) to the NMR tube.[1]

  • Mix: Cap the tube and shake gently for a few minutes to ensure thorough mixing.[1][5]

  • Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will either disappear completely or be significantly reduced in intensity.[1]

Data Presentation: Characteristic NMR Data

The chemical shifts of dihydropyridine derivatives are influenced by the solvent and the specific substituents on the ring. The tables below provide typical ranges for common derivatives.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for the 1,4-Dihydropyridine Ring

ProtonChemical Shift (ppm)MultiplicitySolvent
N-H8.7 - 9.2[2]singlet (s)DMSO-d₆
N-H5.5 - 8.0[1][2]singlet (s)CDCl₃
C4-H4.7 - 5.1[2]singlet (s)CDCl₃/DMSO-d₆
C2/C6-CH₃~ 2.2[2]singlet (s)CDCl₃/DMSO-d₆

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for the 1,4-Dihydropyridine Ring

CarbonChemical Shift (ppm)Notes
C2 & C6~ 146[2]Quaternary carbons, shifted downfield.
C3 & C5~ 100[2]Quaternary carbons, shifted upfield due to push-pull effects.[2]
C436 - 42[2]Tertiary carbon.

Table 3: Common ¹H-¹H Coupling Constants (J)

Coupling TypeDescriptionTypical Value (Hz)
³J (Vicinal)H-C-C-H on sp³ carbons6 - 8[7]
²J (Geminal)H-C-H on sp³ carbons (diastereotopic)10 - 15[3][8]
³J (cis-alkenic)H-C=C-H6 - 12[7]
³J (trans-alkenic)H-C=C-H12 - 18[7]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Sample Weighing: Weigh 5-25 mg of the purified dihydropyridine derivative into a clean, dry vial.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][9]

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.

  • Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[6][10] This step is critical for good shimming.[6]

  • Transfer: Transfer the clear solution to the NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

  • Labeling: Clearly label the NMR tube with a unique identifier.

G cluster_0 NMR Analysis Workflow synthesis Synthesize & Purify DHP Derivative prep Prepare NMR Sample (Protocol 1) synthesis->prep acquire Acquire 1D Spectra (¹H, ¹³C, DEPT) prep->acquire analyze1D Analyze 1D Spectra - Check for oxidation - Assign key signals acquire->analyze1D troubleshoot Unexpected Results? analyze1D->troubleshoot acquire2D Acquire 2D Spectra (COSY, HMBC, HSQC) for full assignment troubleshoot->acquire2D No faq Consult Troubleshooting Guide (e.g., D₂O Exchange) troubleshoot->faq Yes final Final Structure Elucidation acquire2D->final faq->acquire

Caption: General experimental workflow for NMR analysis of dihydropyridine derivatives.

References

Validation & Comparative

A Comparative Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and Other Dihydropyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with other dihydropyridine derivatives, supported by available data and detailed experimental methodologies.

Introduction to this compound

This compound is a heterocyclic compound belonging to the dihydropyridinone class. Its chemical structure is characterized by a dihydropyridine ring with a ketone group at the 2-position, a carboxylic acid group at the 3-position, and two methyl groups at the 5- and 6-positions. While its chemical properties are defined, a comprehensive review of publicly available scientific literature reveals a notable absence of published biological activity data for this specific molecule. Commercial suppliers offer this compound, sometimes indicating that it is intended for early discovery research and that analytical data on its biological effects is not collected.

This guide, therefore, aims to provide a comparative context for this compound by examining the well-established biological activities of other dihydropyridine classes. This comparison will be based on structural similarities and the known pharmacological profiles of related compounds. Furthermore, we provide detailed experimental protocols for assays typically used to evaluate the biological activities of dihydropyridines, which could be applied to investigate the potential of this compound.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is presented in the table below.

PropertyValue
CAS Number 51727-05-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
IUPAC Name This compound
Canonical SMILES CC1=C(C)C=C(C(=O)N1)C(=O)O
Physical Description Solid

Comparative Landscape: Dihydropyridine Derivatives

Dihydropyridines are a broad class of compounds with significant therapeutic applications. The most well-known are the 1,4-dihydropyridines, which act as L-type calcium channel blockers and are widely used in the treatment of hypertension and angina. However, other dihydropyridine scaffolds exhibit a diverse range of biological activities.

Below is a comparison of different classes of dihydropyridines, highlighting their primary biological activities and providing examples of representative compounds.

Dihydropyridine ClassPrimary Biological ActivityExample CompoundsKey Structural Features
1,4-Dihydropyridines L-type Calcium Channel BlockersNifedipine, Amlodipine, Felodipine1,4-dihydropyridine ring, aryl substituent at position 4, ester groups at positions 3 and 5.
Dihydropyridinones Diverse (Cytotoxic, Antimicrobial)Structurally related to the topic compoundDihydropyridine ring with a carbonyl group. The position of the carbonyl can vary.
Thienopyrimidines AntimicrobialThieno[2,3-d]pyrimidine derivativesFused thiophene and pyrimidine ring system.
Fused Dihydropyridines Various (Anticancer, Antiviral)Pyrido[2,3-d]pyrimidines, Pyrazolo[3,4-b]pyridinesDihydropyridine ring fused with another heterocyclic ring.

Detailed Experimental Protocols

To facilitate the investigation of the biological potential of this compound, this section provides detailed protocols for assays commonly used to characterize dihydropyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic (cell-killing) potential of a compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., HCT-15 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., Cisplatin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that prevents visible bacterial growth is the MIC.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

L-type Calcium Channel Blocking Activity Assay (Whole-Cell Patch Clamp)

This electrophysiological technique is the gold standard for measuring the effect of a compound on ion channel activity.

Principle: A microelectrode forms a high-resistance seal with the membrane of a single cell, allowing for the measurement of ionic currents flowing through the cell membrane's ion channels.

Protocol:

  • Cell Preparation: Use a cell line that expresses L-type calcium channels (e.g., HEK293 cells stably expressing the Caᵥ1.2 channel).

  • Patch-Clamp Recording:

    • Place a coverslip with the cells in a recording chamber on an inverted microscope.

    • Use a glass micropipette filled with an appropriate intracellular solution to form a gigaseal with the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

  • Compound Application: Perfuse the test compound at various concentrations onto the cell and record the changes in the calcium current amplitude.

  • Data Analysis: Measure the peak inward calcium current before and after the application of the compound. Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key concepts related to dihydropyridines and their evaluation.

G cluster_dhp General Dihydropyridine Scaffold DHP 1,4-Dihydropyridine Ring R1 R1 (Aryl Group) DHP->R1 Pos 4 R2 R2 (Ester) DHP->R2 Pos 3 R3 R3 (Ester) DHP->R3 Pos 5 R4 R4 (Methyl) DHP->R4 Pos 2 R5 R5 (Methyl) DHP->R5 Pos 6

Caption: General structure of a 1,4-dihydropyridine calcium channel blocker.

G start Start cell_culture Seed cells in 96-well plate start->cell_culture treatment Add test compound at various concentrations cell_culture->treatment incubation Incubate for 48 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_plate Measure absorbance at 570 nm formazan_solubilization->read_plate analysis Calculate IC50 value read_plate->analysis end End analysis->end

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

While this compound remains a compound with uncharacterized biological activity, its structural relationship to other pharmacologically active dihydropyridines suggests it may possess interesting biological properties. The diverse activities of the broader dihydropyridine class, ranging from calcium channel modulation to cytotoxic and antimicrobial effects, provide a rationale for further investigation. The experimental protocols detailed in this guide offer a clear path for researchers to explore the potential of this and other novel dihydropyridine derivatives. Future studies are necessary to elucidate the specific biological profile of this compound and determine its potential for therapeutic applications.

A Comparative Guide to the Biological Activity of Dihydropyridine Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydropyridine (DHP) carboxylic acid analogs represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] Renowned for their role as L-type calcium channel blockers in the treatment of cardiovascular diseases, these compounds have also demonstrated significant potential as antioxidant and anti-inflammatory agents.[3][4][5] This guide provides a comparative overview of the biological activities of various DHP carboxylic acid analogs, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

I. Comparative Analysis of Biological Activities

The therapeutic potential of dihydropyridine derivatives is diverse, with structure-activity relationship (SAR) studies revealing that substitutions on the DHP ring significantly influence their biological effects.[6][7] The primary activities explored in this guide are calcium channel modulation, antioxidant capacity, and anti-inflammatory effects.

Calcium Channel Modulation

Dihydropyridines are well-established modulators of L-type calcium channels, acting as antagonists (blockers) or, in some cases, agonists.[8] Their antagonistic action is the cornerstone of their use in treating hypertension and angina. The potency of these analogs is often quantified by their half-maximal inhibitory concentration (IC50) or the negative logarithm of the half-maximal effective concentration (pEC50).

Compound/Analog4-Aryl SubstituentOther SubstituentsActivity (pEC50)Reference CompoundReference Activity (pEC50)
Compound 5 -5-phenylcarbamoyl6.46 ± 0.07Verapamil6.97 ± 0.15
Compound 6 -5-phenylcarbamoyl6.35 ± 0.10m-Nifedipine6.48 ± 0.05
Compound 3 -5-phenylcarbamoyl4.37 ± 0.10--

A higher pEC50 value indicates greater potency.

Antioxidant Activity

Many dihydropyridine derivatives exhibit antioxidant properties, which are attributed to their ability to donate a hydrogen atom and scavenge free radicals.[5] This activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Compound/AnalogAssayActivity (IC50 in µM or % RAA)Reference CompoundReference Activity
Compound 4k RNS ScavengingIC50: 17.1 µMAscorbic Acid~3-fold less potent
Compound 4a RNS ScavengingIC50: 25.2 µMAscorbic Acid~3-fold less potent
Compound 6a β-carotene/linoleic acidRAA: 71%L-ascorbic acidRAA: 49%
Compound 6c β-carotene/linoleic acidRAA: 80%L-ascorbic acidRAA: 49%
Compound 6d β-carotene/linoleic acidRAA: 78%L-ascorbic acidRAA: 49%

RAA stands for Relative Antioxidant Activity. A lower IC50 value indicates greater antioxidant potency.

Anti-inflammatory Activity

The anti-inflammatory effects of dihydropyridine analogs are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Compound/AnalogAssayActivity (EC50 or Inhibition %)Key Findings
Compound 4j NO Production (LPS-stimulated glia)EC50: 5.4 µMMost potent anti-inflammatory in the series
Compound 4 NO, IL-6, TNF-α ProductionSignificant inhibitionAlso increased anti-inflammatory IL-10

A lower EC50 value indicates greater anti-inflammatory potency.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to evaluate the biological activities of dihydropyridine carboxylic acid analogs.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation: Dissolve the dihydropyridine analogs in a suitable solvent (e.g., methanol, DMSO) to create a stock solution, from which serial dilutions are made.

  • Reaction: Add a specific volume of the sample dilutions to an equal volume of the DPPH solution in a 96-well plate. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined from a plot of inhibition percentage against sample concentration.[9]

ABTS Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.

  • Generation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[4][6]

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[10]

  • Sample Preparation: Prepare various concentrations of the test compounds.

  • Reaction: Add a small volume of the sample to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[10]

  • Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay quantifies the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in macrophages, typically the RAW 264.7 cell line.

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of the dihydropyridine analogs for a pre-incubation period, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: Incubate the cells for 24-48 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[1][7]

  • Measurement: After a short incubation at room temperature, measure the absorbance at 540-550 nm.[1][7] The absorbance is proportional to the nitrite concentration, a stable metabolite of NO.

  • Calculation: A standard curve using sodium nitrite is used to quantify the amount of nitrite in the samples.

ELISA for Pro-inflammatory Cytokines (IL-6 and TNF-α)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).[11]

  • Blocking: Block the unoccupied sites in the wells to prevent non-specific binding.

  • Sample Incubation: Add the cell culture supernatants (collected from LPS-stimulated cells treated with the dihydropyridine analogs) and standards to the wells.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope of the cytokine.

  • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

  • Substrate: Add a chromogenic substrate for HRP, which develops a colored product.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Patch-Clamp Electrophysiology for Calcium Channel Modulation

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channels.

  • Cell Preparation: Use a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the channel subunits).

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill them with an appropriate intracellular solution.

  • Seal Formation: Form a high-resistance "giga-ohm" seal between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch under the pipette to gain electrical access to the entire cell.

  • Voltage Clamp: Clamp the cell membrane at a holding potential where the calcium channels are closed. Apply depolarizing voltage steps to activate the channels and record the resulting calcium currents.

  • Compound Application: Perfuse the cell with the dihydropyridine analog at various concentrations and record the changes in the calcium current.

  • Data Analysis: Analyze the current-voltage relationship and the dose-dependent inhibition of the calcium current to determine the IC50 of the compound.

III. Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams are rendered using the DOT language for Graphviz.

L_type_calcium_channel_modulation cluster_membrane Cell Membrane cluster_extra cluster_intra Ca_channel L-type Ca²⁺ Channel Closed Open Ca_ion_in Ca²⁺ Ca_channel:p2->Ca_ion_in Ca_ion_out Ca²⁺ Ca_ion_out->Ca_channel:p2 Influx DHP Dihydropyridine Analog DHP->Ca_channel Binds and Blocks Response Cellular Response (e.g., Muscle Contraction) Ca_ion_in->Response Triggers Depolarization Membrane Depolarization Depolarization->Ca_channel:p1 Opens

Caption: Modulation of L-type calcium channels by dihydropyridine analogs.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis and Validation Synthesis Synthesis of Dihydropyridine Carboxylic Acid Analogs Purification Purification and Characterization Synthesis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, IL-6, TNF-α) Purification->Anti_inflammatory Ca_channel Calcium Channel Modulation Assay Purification->Ca_channel Data_analysis IC50 / EC50 Determination Antioxidant->Data_analysis Anti_inflammatory->Data_analysis Ca_channel->Data_analysis SAR Structure-Activity Relationship (SAR) Analysis Data_analysis->SAR Lead_optimization Lead Compound Identification SAR->Lead_optimization

Caption: General workflow for the screening of dihydropyridine analogs.

References

The Pivotal Role of Substitution in the Hypoglycemic Activity of 2-Pyridone Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its analogs, focusing on their potential as hypoglycemic agents. Through an examination of supporting experimental data and detailed protocols, we aim to illuminate the structural determinants of efficacy in this class of compounds.

The 2-pyridone scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, exhibiting a wide array of activities including antimicrobial, anticancer, and antiviral effects. Within this broad class, derivatives of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid have emerged as a promising area of investigation for the development of novel oral hypoglycemic agents. This guide delves into the structure-activity relationship (SAR) of this particular chemical series, with a focus on how substitutions on the pyridone ring influence their ability to lower blood glucose levels.

Structure-Activity Relationship: The Critical Impact of the C6-Substituent

Research into the hypoglycemic potential of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid derivatives has revealed a strong dependence on the nature of the substituent at the 6-position of the pyridone ring. A seminal study in this area systematically explored a range of analogs, providing key insights into the structural requirements for activity.

The parent compound, this compound, possesses a methyl group at the 6-position. According to structure-activity relationship studies, small alkyl substituents at this position, such as methyl or isopropyl, render the compounds inactive as hypoglycemic agents. This suggests that the target molecule of this guide is likely to exhibit low to no activity in relevant biological assays.

In contrast, the introduction of bulkier, sterically hindered alkyl groups at the 6-position leads to a significant increase in hypoglycemic potency. The most active compounds in the series feature substituents such as 2,2-dimethylpropyl (neopentyl), 2,2-dimethylbutyl, and tert-butyl groups. This indicates that a specific hydrophobic pocket in the biological target likely accommodates these larger substituents, and this interaction is crucial for efficacy.

The carboxylate group at the 3-position is also essential for activity. Modification of this group to an amide or its complete removal results in a loss of hypoglycemic effect. This suggests that the carboxylic acid is likely involved in a key binding interaction, possibly through hydrogen bonding or ionic interactions with the target protein.

Further exploration of the SAR has shown that N-alkylation of the pyridone ring is tolerated, with the N-methyl analog of an active 6-substituted compound retaining activity.

The logical relationship of the structure-activity relationship is visualized in the following diagram:

SAR_Relationship cluster_core Core Scaffold: 2-Oxo-1,2-dihydropyridine-3-carboxylic acid cluster_activity Hypoglycemic Activity Core 2-Oxo-1,2-dihydropyridine-3-carboxylic acid C6_Sub C6-Position Core->C6_Sub Substitution at C5_Sub C5-Position Core->C5_Sub Substitution at N1_Sub N1-Position Core->N1_Sub Substitution at Active Active C6_Sub->Active Bulky alkyl (e.g., neopentyl, tert-butyl) Inactive Inactive C6_Sub->Inactive Small alkyl (e.g., methyl, isopropyl) C5_Sub->Inactive Methyl (in 5,6-dimethyl analog) N1_Sub->Active Methyl (if C6 is optimally substituted)

Caption: Structure-activity relationship of 2-oxo-1,2-dihydropyridine-3-carboxylic acids.

Comparative Biological Data

Compound6-SubstituentExpected Hypoglycemic Activity
This compoundMethylInactive
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidIsopropylInactive
2-Oxo-1,2-dihydropyridine-3-carboxylic acidHydrogenWeakly Active
6-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid2-MethylpropylActive
6-(tert-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidtert-ButylHighly Active
6-(2,2-Dimethylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid2,2-DimethylpropylHighly Active

Experimental Protocols

To enable researchers to independently verify and expand upon these findings, detailed methodologies for key experiments are provided below.

In Vitro Glucose Uptake Assay

This assay measures the ability of a compound to stimulate the uptake of glucose into cells, a key process in maintaining glucose homeostasis.

Workflow Diagram:

Glucose_Uptake_Workflow start Seed cells (e.g., L6 myotubes or 3T3-L1 adipocytes) in 96-well plates differentiate Differentiate myoblasts to myotubes or pre-adipocytes to adipocytes start->differentiate serum_starve Serum starve cells for 2-4 hours differentiate->serum_starve pre_incubate Pre-incubate with test compound or vehicle control serum_starve->pre_incubate stimulate Stimulate with insulin (positive control) or continue incubation with test compound pre_incubate->stimulate add_glucose Add radiolabeled glucose (e.g., [3H]-2-deoxyglucose) stimulate->add_glucose incubate_glucose Incubate for a defined period (e.g., 10-30 minutes) add_glucose->incubate_glucose wash Wash cells with ice-cold PBS to remove extracellular glucose incubate_glucose->wash lyse Lyse cells wash->lyse measure Measure intracellular radioactivity using a scintillation counter lyse->measure analyze Analyze data and calculate glucose uptake measure->analyze

Caption: Workflow for an in vitro glucose uptake assay.

Methodology:

  • Cell Culture and Differentiation: L6 myoblasts or 3T3-L1 pre-adipocytes are seeded in 96-well plates and cultured in appropriate growth medium. Once confluent, differentiation is induced by switching to a differentiation medium.

  • Serum Starvation: Differentiated cells are washed with phosphate-buffered saline (PBS) and then incubated in serum-free medium for 2-4 hours to lower basal glucose uptake.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 30-60 minutes). A positive control group is typically treated with insulin.

  • Glucose Uptake: The assay is initiated by adding a known concentration of radiolabeled glucose analog, such as [3H]-2-deoxyglucose, to each well.

  • Termination and Lysis: After a short incubation period (e.g., 10-30 minutes), the uptake is terminated by rapidly washing the cells with ice-cold PBS. The cells are then lysed with a suitable lysis buffer.

  • Measurement and Analysis: The amount of intracellular radioactivity is quantified using a scintillation counter. Glucose uptake is calculated and normalized to the protein concentration of each well.

In Vivo Hypoglycemic Activity Assay in Rodents

This assay directly measures the effect of a compound on blood glucose levels in a living organism.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Induction of Hyperglycemia (Optional): For testing in a diabetic model, hyperglycemia can be induced by a single intraperitoneal injection of streptozotocin (STZ) or alloxan.

  • Fasting: Animals are fasted overnight (12-16 hours) with free access to water before the experiment.

  • Compound Administration: The test compound, vehicle control, or a standard hypoglycemic drug (e.g., glibenclamide or metformin) is administered orally (p.o.) or via intraperitoneal (i.p.) injection.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 1, 2, 4, 6, and 8 hours) after compound administration. Blood glucose levels are measured using a glucometer.

  • Data Analysis: The percentage reduction in blood glucose levels is calculated for each group at each time point relative to the initial (0 hour) reading. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

The structure-activity relationship of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids as hypoglycemic agents is well-defined, with the substituent at the 6-position playing a decisive role in determining biological activity. While this compound is predicted to be inactive based on its 6-methyl substituent, the broader class of compounds with bulkier C6-substituents holds significant promise for the development of novel oral therapies for diabetes. The experimental protocols provided herein offer a robust framework for the further evaluation and optimization of these and other related compounds. This comparative guide underscores the importance of rational drug design and the power of systematic SAR studies in identifying lead candidates for further development.

Comparative Bioactivity Analysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and Alternative Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a framework for validating the bioactivity of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a compound for which there is currently limited publicly available biological data.[1][2] Based on the well-documented anticancer properties of structurally related 2-oxo-pyridine and dihydropyridine derivatives, this document outlines a comparative approach to evaluate its potential as a cytotoxic agent.[3][4][5] We present a selection of alternative compounds with established anti-proliferative activity, detailed experimental protocols for bioactivity screening, and visual representations of a proposed experimental workflow and a relevant signaling pathway.

Data Presentation: Comparative Cytotoxicity of Pyridine Derivatives

To establish a benchmark for evaluating the potential of this compound, the following table summarizes the cytotoxic activity (IC50 values) of several alternative pyridine-based compounds against various human cancer cell lines.

Compound/AlternativeTarget Cell LineIC50 (µM)Reference
Compound 3a (Dihydropyridine Derivative) HCT-15 (Colon Carcinoma)7.94 ± 1.6[4]
Compound 3b (Dihydropyridine Derivative) HCT-15 (Colon Carcinoma)9.24 ± 0.9[4]
Cisplatin (Reference Drug) HCT-15 (Colon Carcinoma)12.31 ± 2.1[4]
Gefitinib (Reference Drug) HCT-15 (Colon Carcinoma)10.12 ± 1.3[4]
Compound 6a (2-Oxopyridine Derivative) HeLa (Cervical Carcinoma)7.1[5]
Compound 7a (2-Thioxopyridine Derivative) HeLa (Cervical Carcinoma)8.1[5]
5-Fluorouracil (Reference Drug) HeLa (Cervical Carcinoma)5.2[5]
1,6-diamino-4-(1H-indol-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile MDA-MB-231 (Breast Cancer)Not specified, but highest effectiveness observed[3]

Experimental Protocols

Detailed methodologies for key experiments to validate the anticancer bioactivity of this compound are provided below.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma), should be utilized for initial screening.[6][7]

  • Culture Medium: Cells should be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • Incubation: Maintain the cell cultures in a humidified incubator at 37°C with a 5% CO2 atmosphere.[8]

  • Subculture: To ensure exponential growth, cells should be passaged upon reaching 80-90% confluency.[9]

Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[8]

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[8]

Protocol 3: Kinase Inhibition Assay

Should the cytotoxicity assays indicate significant activity, further investigation into the mechanism of action, such as kinase inhibition, would be warranted. Many pyridine derivatives exhibit anticancer effects by inhibiting protein kinases.

  • Principle: The inhibitory activity of the compound against a specific kinase (e.g., VEGFR-2) is determined by measuring the reduction in the phosphorylation of a substrate.

  • Procedure: A recombinant kinase is incubated with the test compound at various concentrations in the presence of a suitable substrate and ATP.

  • Detection: The amount of phosphorylated substrate or the remaining ATP can be quantified using various methods, such as luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HCT-116) seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Test Compound Stock Solution treatment Treatment with Serial Dilutions of Compound compound_prep->treatment seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan Formazan Solubilization (DMSO) mtt_addition->formazan absorbance Absorbance Measurement (570 nm) formazan->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_ras_raf Ras-Raf-MAPK Pathway cluster_akt PI3K-Akt Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Survival Cell Survival Akt->Survival TestCompound 5,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid (Hypothesized Inhibitor) TestCompound->VEGFR2 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the VEGF signaling pathway by the test compound.

References

A Comparative Analysis of Dihydropyridine Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,4-dihydropyridines (1,4-DHPs) is of paramount importance in medicinal chemistry due to their wide-ranging pharmacological activities, including their notable roles as cardiovascular agents, anticancer therapeutics, and antioxidants.[1] The foundational method for constructing this privileged scaffold has long been the Hantzsch synthesis, first reported in 1881.[1][2] However, the pursuit of enhanced efficiency, molecular diversity, and environmentally sustainable practices has driven the evolution of numerous innovative synthetic strategies. This guide provides an objective comparison of key methods for 1,4-dihydropyridine synthesis, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Comparative Performance of Dihydropyridine Synthesis Methods

The selection of a synthetic method for 1,4-dihydropyridines significantly impacts reaction time, yield, and overall efficiency. Modern approaches often employ catalysts and alternative energy sources to overcome the limitations of the classical Hantzsch synthesis, such as harsh reaction conditions and long reaction times.[1][2] The following table summarizes quantitative data for various methods, offering a direct comparison of their performance in synthesizing 1,4-dihydropyridine derivatives.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Classical Hantzsch NoneEthanolReflux8 h65[3]
Catalytic Methods
p-TSAEthanolReflux6 h82[3]
Ceric Ammonium Nitrate (CAN)Solvent-freeRoom Temperature1-2.5 h92-95[1][4]
Fe3O4@SiO2-SO3HEthanol600.5 h96[3]
CoFe2O4@SiO2-NH2-Co(II)Ethanol/WaterReflux2 h60-96[5][6]
Sulphated PolyborateSolvent-free9015-20 min90-96[5]
Microwave-Assisted NoneEthanol1205-15 minHigh[7]
Ultrasound-Promoted p-TSAAqueous (SDS)Room Temperature30-60 min96[2]
MWCNTs@meglumineEthanol--High[1]
Green Synthesis NoneSolvent-free10045 min85[8]
Tannic AcidWater801 h94[3]

Experimental Protocols

Detailed methodologies for key synthetic approaches are provided below. These protocols are generalized and may require optimization based on the specific substrates used.

1. Classical Hantzsch Synthesis

This method involves the one-pot condensation of an aldehyde, a β-ketoester, and a source of ammonia.[3]

  • Materials: Aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), ethanol.

  • Procedure:

    • Dissolve the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol in a round-bottom flask.

    • Reflux the reaction mixture for the appropriate time (typically several hours), monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate the product by filtration or by evaporating the solvent and purifying the residue via recrystallization or column chromatography.

2. Catalytic Synthesis using Ceric Ammonium Nitrate (CAN)

This protocol offers a more efficient and environmentally friendly approach under solvent-free conditions.[1][4]

  • Materials: Aldehyde (1 mmol), 1,3-dicarbonyl compound (2 mmol), ammonium acetate (1.5 mmol), ceric ammonium nitrate (CAN) (0.5 mmol).

  • Procedure:

    • In a round-bottom flask, mix the aldehyde, 1,3-dicarbonyl compound, and ammonium acetate.

    • Add CAN to the mixture.

    • Stir the reaction mixture at room temperature for the required time (monitored by TLC).

    • Upon completion, the reaction mixture often solidifies.

    • Wash the solid product with water and then treat with n-hexane to remove impurities.

    • Recrystallize the crude product from ethanol.[4]

3. Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times.[7]

  • Materials: Aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.2 mmol), ethanol (3 mL).

  • Procedure:

    • Combine the aldehyde, β-ketoester, and ammonium acetate in a microwave-safe reaction vessel with ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

    • After completion, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure and purify the crude product.

4. Ultrasound-Promoted Synthesis

Sonochemistry provides a green and efficient alternative for dihydropyridine synthesis.[1][2]

  • Materials: Aryl aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1 mmol), MWCNTs@meglumine (0.02 g), ethanol (2 mL).

  • Procedure:

    • Prepare a mixture of the aryl aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

    • Add the MWCNTs@meglumine catalyst.

    • Subject the reaction mixture to ultrasonic irradiation (e.g., 70 W).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature, add dichloromethane, and proceed with product isolation and purification.

Reaction Mechanisms and Workflows

Visual representations of the reaction pathways and experimental workflows can aid in understanding the underlying chemical transformations and the practical steps involved in dihydropyridine synthesis.

Hantzsch_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Enamine Enamine Formation cluster_Cyclization Michael Addition & Cyclization Aldehyde Aldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl + β-Ketoester BetaKetoester1 β-Ketoester MichaelAdduct Michael Adduct UnsaturatedCarbonyl->MichaelAdduct + Enamine BetaKetoester2 β-Ketoester Enamine Enamine BetaKetoester2->Enamine + Ammonia Ammonia Ammonia Enamine->MichaelAdduct Dihydropyridine 1,4-Dihydropyridine MichaelAdduct->Dihydropyridine Cyclization & Dehydration

Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

DHP_Synthesis_Workflow cluster_Classical Classical Method cluster_Catalytic Catalytic Method cluster_Microwave Microwave/Ultrasound C_Start Mix Reactants in Ethanol C_Heat Reflux (8h) C_Start->C_Heat C_Workup Workup & Purification C_Heat->C_Workup C_Product Product (Low-Mod Yield) C_Workup->C_Product Cat_Start Mix Reactants & Catalyst Cat_React Stir at RT or Heat (0.5-2h) Cat_Start->Cat_React Cat_Workup Workup & Purification Cat_React->Cat_Workup Cat_Product Product (High Yield) Cat_Workup->Cat_Product MW_Start Mix Reactants in Vessel MW_Irradiate Irradiate (5-60 min) MW_Start->MW_Irradiate MW_Workup Workup & Purification MW_Irradiate->MW_Workup MW_Product Product (Excellent Yield) MW_Workup->MW_Product

Simplified workflow comparison of different 1,4-DHP synthesis methods.

References

Efficacy of Dihydropyridine and Pyridine Carboxylic Acid Derivatives in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct experimental data on the efficacy of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in cancer cell lines is not currently available in the public domain, a significant body of research exists for structurally related compounds, namely dihydropyridine and pyridine carboxylic acid derivatives. These compounds have emerged as a promising class of molecules with potential anticancer activities. This guide provides a comparative overview of the performance of these derivatives against various cancer cell lines, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and professionals in drug development to aid in the exploration of novel therapeutic agents.

Comparative Efficacy of Dihydropyridine Derivatives

Several studies have investigated the cytotoxic effects of various 1,4-dihydropyridine (DHP) derivatives against a range of human cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative comparison of their potency.

Table 1: Cytotoxicity of Symmetric 4-Aryl-1,4-Dihydropyridines

CompoundCancer Cell LineIC50 (µM)
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18)HeLa (Cervical Adenocarcinoma)3.6
MCF-7 (Breast Carcinoma)5.2
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19)HeLa (Cervical Adenocarcinoma)2.3
MCF-7 (Breast Carcinoma)5.7
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20)HeLa (Cervical Adenocarcinoma)4.1
MCF-7 (Breast Carcinoma)11.9

Table 2: Cytotoxicity of 2,6-Dimethyl-3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridine Analogues

CompoundCancer Cell LineIC50 (µM)
7aMOLT-4 (Leukemia)17.4 ± 2.0
LS180 (Colon Cancer)29.7 ± 4.7
7dMCF-7 (Breast Cancer)28.5 ± 3.5

Table 3: Cytotoxicity of Dihydropyridine Carboxylic Acid Derivatives Against HCT-15 (Colon Cancer) Cell Line

CompoundIC50 (µM)
3a7.94 ± 1.6
3b9.24 ± 0.9
Cisplatin (Reference)>25
Gefitinib (Reference)>25

Table 4: Cytotoxicity of 1,4-Dihydropyridine Thiosemicarbazide Derivatives

CompoundCancer Cell LineIC50 (µM)
6jMCF-7 (Breast Cancer)58.2
HeLa (Cervical Cancer)63.5
HepG2 (Liver Cancer)74.1
6lMCF-7 (Breast Cancer)56.8
HeLa (Cervical Cancer)61.3
HepG2 (Liver Cancer)69.4
Comparative Efficacy of Pyridine Carboxylic Acid Derivatives

Metal complexes of pyridine carboxylic acids have also been evaluated for their anticancer properties.

Table 5: Cytotoxicity of Pyridine Carboxylic Acid Metal Complexes Against SMMC-7721 (Hepatocellular Carcinoma) Cell Line

CompoundIC50 (µM)
[ZnC14H10N2O10] (VI)21.80
Cisplatin (Reference)Not specified

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of compounds using the MTT assay, a common method cited in the referenced studies.

MTT Assay for Cytotoxicity

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Cell Seeding:

    • Cells are harvested from culture flasks using trypsin-EDTA.

    • A cell suspension is prepared, and cell density is determined using a hemocytometer.

    • Cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations.

    • The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations.

    • Control wells containing medium with the solvent (e.g., DMSO) at the same concentration as the test wells are also included.

    • The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed from the wells.

    • 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

    • The plates are gently agitated for a few minutes to ensure complete dissolution.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening the anticancer activity of novel chemical compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of Dihydropyridine/ Pyridine Carboxylic Acid Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization cell_culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) characterization->cell_culture cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) cell_culture->cytotoxicity_assay ic50_determination IC50 Value Determination cytotoxicity_assay->ic50_determination apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) ic50_determination->apoptosis_assay sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis protein_interaction Protein Interaction Studies (e.g., Docking) apoptosis_assay->protein_interaction lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: General experimental workflow for anticancer drug discovery.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for dihydropyridine derivatives in cancer cells, based on recurring themes in the literature such as the induction of apoptosis and interaction with key cellular proteins.

G compound Dihydropyridine Carboxylic Acid Derivative cell_membrane Cell Membrane compound->cell_membrane Cellular Uptake parp1 PARP-1 cell_membrane->parp1 Inhibition dna_damage DNA Damage parp1->dna_damage Impaired DNA Repair apoptosis Apoptosis dna_damage->apoptosis Induction of

Caption: Hypothetical mechanism involving PARP-1 inhibition.

The available evidence suggests that dihydropyridine and pyridine carboxylic acid derivatives represent a versatile scaffold for the development of novel anticancer agents. The studies summarized in this guide highlight the cytotoxic potential of several analogues against a variety of cancer cell lines. While the specific compound this compound remains to be evaluated, the promising activity of its structural relatives warrants further investigation into its potential as a therapeutic candidate. Future research should focus on elucidating the precise mechanisms of action and optimizing the structure-activity

Dihydropyridine Derivatives: A Comparative Guide to Their Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Dihydropyridine (DHP) derivatives, a class of compounds traditionally known for their cardiovascular applications as calcium channel blockers, have emerged as a promising area of research for their antimicrobial properties.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of various dihydropyridine derivatives, supported by experimental data, to aid researchers in the ongoing quest for new antimicrobial leads.

Comparative Antimicrobial Activity

The antimicrobial efficacy of dihydropyridine derivatives has been evaluated against a diverse panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal species. The following table summarizes the MIC values for a selection of dihydropyridine derivatives from various studies, offering a quantitative comparison of their antimicrobial spectrum.

DerivativeMicroorganismTypeMIC (µg/mL)Reference
Derivative 33 Mycobacterium smegmatisGram-positive9[1]
Staphylococcus aureusGram-positive25[1]
Escherichia coliGram-negative100[1]
Derivative 4 Mycobacterium smegmatisGram-positive-[1]
Staphylococcus aureusGram-positive-[1]
Compound 5a Streptococcus pyogenesGram-positive-[2]
Bacillus subtilisGram-positive-[2]
Klebsiella pneumoniaeGram-negative-[2]
Escherichia coliGram-negative-[2]
Staphylococcus aureusGram-positive-[2]
Aspergillus nigerFungus-[2]
Aspergillus janusFungus-[2]
Aspergillus sclerotiorumFungus-[2]
Compounds 2b & 3a Staphylococcus aureusGram-positive-[3]
Compounds 3a, 3e, 3g Bacillus subtilisGram-positive-[3]
Compound 4j Staphylococcus aureusGram-positive-[4]
Staphylococcus epidermidisGram-positive-[4]
Escherichia coliGram-negative-[4]
Klebsiella pneumoniaeGram-negative-[4]
Salmonella typhimuriumGram-negative-[4]
Compound 4k Salmonella typhimuriumGram-negative-[4]
Compound 8c Salmonella typhimuriumGram-negative-[4]
Compounds C6 & C22 Escherichia coliGram-negative32, 64[5]
Pseudomonas aeruginosaGram-negative32, 64[5]
Staphylococcus aureusGram-positive32, 64[5]
Condensed DHPs Helicobacter pyloriGram-negative1-8 mg/L[6][7]

Note: A hyphen (-) indicates that the specific MIC value was not provided in the abstract. Further review of the full-text article is recommended for detailed data.

Experimental Protocols

The determination of the antimicrobial spectrum of dihydropyridine derivatives relies on standardized and reproducible experimental protocols. The most common methods employed are the agar diffusion method for preliminary screening and the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the compounds.

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium (e.g., Nutrient Broth for bacteria, Malt Extract Broth for fungi) for 24-72 hours to achieve a standardized cell density.

  • Plate Preparation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Well Creation: A sterile cork borer is used to create uniform wells in the agar.

  • Compound Application: A specific concentration of the dihydropyridine derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A well containing only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., Ampicillin, Gentamicin, Amphotericin B) serves as a positive control.[4]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8]

Protocol:

  • Preparation of Compound Dilutions: A serial two-fold dilution of each dihydropyridine derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A well containing only the broth and inoculum serves as a growth control, and a well with broth only serves as a sterility control.

  • Incubation: The microtiter plates are incubated at the appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1] The results can be read visually or using a microplate reader.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of dihydropyridine derivatives.

Antimicrobial_Evaluation_Workflow cluster_synthesis Chemical Synthesis cluster_antimicrobial Antimicrobial Screening cluster_data Data Analysis Reactants Aldehyde + β-Ketoester + Ammonia Hantzsch_Rxn Hantzsch Dihydropyridine Synthesis Reactants->Hantzsch_Rxn DHP_Derivative Dihydropyridine Derivative Hantzsch_Rxn->DHP_Derivative Purification Purification & Characterization (TLC, NMR, Mass Spec) DHP_Derivative->Purification Screening Primary Screening (Agar Well Diffusion) Purification->Screening MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination Active Compounds Active_Compounds Identification of Active Compounds MIC_Determination->Active_Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Active_Compounds->SAR_Analysis Report Publish Comparison Guide SAR_Analysis->Report

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

This guide highlights the potential of dihydropyridine derivatives as a source of new antimicrobial agents. The provided data and protocols offer a foundation for researchers to build upon in the design and development of more potent and broad-spectrum antimicrobial compounds. Further investigations into the mechanism of action and structure-activity relationships are crucial next steps in realizing the therapeutic potential of this versatile chemical scaffold.

References

In Silico Modeling of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential performance of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a therapeutic agent, based on in silico modeling and available experimental data for structurally related dihydropyridine derivatives. Due to the limited publicly available data on the specific subject compound, this guide leverages data from analogous compounds to predict its potential efficacy and outlines the necessary experimental protocols for validation.

Introduction to In Silico Modeling in Drug Discovery

In silico drug discovery utilizes computational methods to simulate and predict the interactions of potential drug candidates with biological targets before extensive laboratory testing.[1] This approach, which includes techniques like molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations, significantly accelerates the identification and optimization of lead compounds, thereby reducing the time and cost of drug development.[2][3] Dihydropyridine derivatives are a well-established class of compounds, many of which act as L-type calcium channel blockers and are used in the treatment of hypertension.[4][5][6]

Predicted Therapeutic Target and Signaling Pathway

Based on the common mechanism of action for dihydropyridine derivatives, the primary predicted therapeutic target for this compound is the L-type voltage-gated calcium channel (Ca_v1.2) . These channels are crucial for regulating calcium influx into smooth muscle cells, and their blockade leads to vasodilation and a subsequent reduction in blood pressure.

G cluster_0 Depolarization Depolarization Ca_v1.2_Channel L-type Calcium Channel (Cav1.2) Depolarization->Ca_v1.2_Channel activates Ca_Influx Ca²⁺ Influx Ca_v1.2_Channel->Ca_Influx mediates Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction leads to Dihydropyridine This compound (Predicted Blocker) Dihydropyridine->Ca_v1.2_Channel blocks caption Predicted Signaling Pathway of Dihydropyridine Action G cluster_0 Molecular Docking Workflow Protein_Prep Protein Preparation (e.g., Ca_v1.2 homology model) Grid_Gen Grid Generation (Define binding site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D structure of dihydropyridine) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding energy, interactions) Docking->Analysis caption Molecular Docking Workflow G cluster_0 Calcium Channel Activity Assay Workflow Cell_Culture Cell Culture (e.g., A7r5 cells) Dye_Loading Dye Loading (Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Incubation Compound Incubation Dye_Loading->Compound_Incubation Depolarization Depolarization (KCl addition) Compound_Incubation->Depolarization Fluorescence_Measurement Fluorescence Measurement Depolarization->Fluorescence_Measurement Data_Analysis Data Analysis (IC50 determination) Fluorescence_Measurement->Data_Analysis caption Calcium Channel Activity Assay Workflow G cluster_0 MTT Cytotoxicity Assay Workflow Cell_Seeding Cell Seeding (e.g., HCT-15 cells) Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment MTT_Addition MTT Reagent Addition Compound_Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation IC50 Calculation Absorbance_Measurement->IC50_Calculation caption MTT Cytotoxicity Assay Workflow

References

A Comparative Guide to the Structural Confirmation of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming the chemical structure of synthesized 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. It offers a detailed examination of a primary synthetic route and contrasts it with an alternative approach for the synthesis of the core 2-pyridone scaffold. The document further outlines the expected outcomes from key analytical techniques, supported by detailed experimental protocols, to ensure accurate structural elucidation.

Synthesis and Structural Confirmation Workflow

The synthesis of this compound is most commonly achieved through the hydrolysis of its nitrile precursor. The subsequent structural confirmation relies on a suite of spectroscopic and analytical techniques to verify the molecular structure and purity of the final compound.

Synthesis and Confirmation Workflow Experimental Workflow start Start: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile synthesis Synthesis: Acid Hydrolysis (H₂SO₄, 150°C) start->synthesis workup Workup: Aqueous Precipitation & Filtration synthesis->workup purification Purification: Recrystallization (Acetic Acid) workup->purification product Product: This compound purification->product structural_confirmation Structural Confirmation product->structural_confirmation nmr NMR Spectroscopy (¹H and ¹³C) structural_confirmation->nmr ms Mass Spectrometry (HRMS) structural_confirmation->ms ir FT-IR Spectroscopy structural_confirmation->ir data_analysis Data Analysis and Structural Verification nmr->data_analysis ms->data_analysis ir->data_analysis final_structure Confirmed Structure data_analysis->final_structure

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Comparative Analysis of Synthetic Routes

The synthesis of 2-pyridone derivatives is a well-established area of organic chemistry.[1][2] Below, we compare a specific, high-yield method for the target compound with a general, alternative approach for constructing the 2-pyridone ring.

FeaturePrimary Synthesis: Acid Hydrolysis of Nitrile[3]Alternative: Guareschi-Thorpe Condensation
Starting Materials 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, Sulfuric AcidCyanoacetamide, a 1,3-dicarbonyl compound, and a base (e.g., piperidine)
Reaction Conditions High temperature (150°C)Typically milder conditions, often at reflux in an alcohol solvent
Reported Yield High (93%)[3]Variable, depending on the specific substrates
Scope Specific to the conversion of a pre-existing pyridone nitrileA more general method for constructing the 2-pyridone ring from acyclic precursors
Workup Simple precipitation in water followed by recrystallization[3]Often requires extraction and chromatographic purification

Structural Confirmation Data

Analytical TechniqueParameterExpected Value/Observation
¹H NMR (DMSO-d₆, 400 MHz)Chemical Shift (δ)~12.0-13.0 ppm (br s, 1H, COOH)~11.0-12.0 ppm (br s, 1H, NH)~7.5-8.0 ppm (s, 1H, H4)~2.3 ppm (s, 3H, C5-CH₃)~2.1 ppm (s, 3H, C6-CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)Chemical Shift (δ)~165-170 ppm (COOH)~160-165 ppm (C=O, C2)~145-150 ppm (C6)~140-145 ppm (C4)~115-120 ppm (C5)~105-110 ppm (C3)~15-20 ppm (C6-CH₃)~10-15 ppm (C5-CH₃)
FT-IR (ATR)Wavenumber (cm⁻¹)~3200-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)~3100-3000 cm⁻¹ (N-H stretch)~1700-1680 cm⁻¹ (C=O stretch of carboxylic acid)~1650-1630 cm⁻¹ (C=O stretch of lactam)
Mass Spectrometry (HRMS-ESI)[M-H]⁻Expected m/z: 166.0453(Calculated for C₈H₈NO₃⁻)

Experimental Protocols

Synthesis of this compound[3]
  • Reaction Setup: A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (11.5 g, 78 mmol) and 50% (w/w) dilute sulfuric acid (65 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • Heating: The mixture is heated in an oil bath at 150°C for 2 hours.

  • Workup: The reaction is cooled to room temperature and then poured into 100 mL of cold water with stirring.

  • Isolation: The resulting yellow precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with water and dried. It is then recrystallized from acetic acid to yield pure this compound as an off-white solid.

Structural Confirmation Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

  • Sample Preparation: Dissolve approximately 10-15 mg of the synthesized product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Analysis: Obtain a standard one-dimensional proton spectrum. Integrate the peaks to confirm the proton ratios.

  • ¹³C NMR Analysis: Obtain a proton-decoupled ¹³C spectrum. The chemical shifts should be compared to the expected values. Techniques such as DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy [5]

  • Sample Preparation: Place a small amount of the dry, solid product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the lactam, and the two distinct C=O stretches.

3. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass for the empirical formula C₈H₉NO₃ to confirm the elemental composition.[6]

References

Comparative Analysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid and Structurally Related Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antimicrobial activity of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its structural analogs. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on the known antimicrobial properties of the broader class of 2-pyridone-3-carboxylic acid derivatives. The data presented is primarily drawn from a study by Meghrazi Ahadi et al. (2021), which investigated a series of these compounds for their activity against Gram-positive and Gram-negative bacteria and suggested DNA gyrase as a potential target through molecular docking studies.

Introduction to 2-Pyridone-3-Carboxylic Acids

The 2-pyridone-3-carboxylic acid scaffold is a key pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their structural similarity to quinolone antibiotics, a major class of DNA gyrase inhibitors, has led to investigations into their potential as a novel class of antibacterial agents.[3] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[4][5] Inhibition of DNA gyrase leads to the disruption of these processes and ultimately results in bacterial cell death.[3]

Comparative Antimicrobial Activity

While no specific antimicrobial data for this compound has been reported, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of structurally related 2-pyridone-3-carboxylic acid derivatives against common bacterial strains. These compounds, designated by the numbering used in the source publication, share the same core structure but differ in their substitutions.[1][6]

CompoundRR'MIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)
This compound -CH3 -H Data not available Data not available
1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4a)-CH2-Ph-CO-Ph-2-OH> 500> 500
5-(2-hydroxybenzoyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxylic acid (4e)-CH2-C≡CH-CO-Ph-2-OH125250
1-(4-fluorobenzyl)-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4j)-CH2-Ph-4-F-CO-Ph-2-OH62.5125
5-(2-hydroxybenzoyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4k)-CH2-Ph-4-OCH3-CO-Ph-2-OH31.2562.5
Ciprofloxacin (Reference Standard)--0.50.25

Data sourced from Meghrazi Ahadi et al. (2021).[1]

Cross-Reactivity Profile

Specific cross-reactivity data for this compound is not available. However, based on the proposed mechanism of action targeting DNA gyrase, a degree of cross-reactivity with other bacterial topoisomerase inhibitors could be anticipated. The primary off-target concern for bacterial DNA gyrase inhibitors is their potential interaction with human topoisomerase II, which shares structural and functional similarities. The development of selective bacterial DNA gyrase inhibitors is a key challenge in this field.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) values presented in this guide were determined using the broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of bacteria.[1]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate. A standardized suspension of the target bacterium is then added to each well. After incubation, the lowest concentration of the compound that visibly inhibits bacterial growth is recorded as the MIC.

Detailed Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus or E. coli) is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) growth controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_result Result start Start bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) start->bacterial_culture compound_prep Compound Preparation (Stock Solution) start->compound_prep inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation serial_dilution Serial Dilution of Compound in Microtiter Plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination end MIC Value mic_determination->end

Caption: Workflow for MIC determination using the broth microdilution method.

Proposed Mechanism of Action and Signaling Pathway

The antimicrobial activity of 2-pyridone-3-carboxylic acid derivatives is hypothesized to involve the inhibition of bacterial DNA gyrase. This enzyme is crucial for maintaining DNA topology during replication.

signaling_pathway compound 2-Pyridone-3-carboxylic Acid Derivative dna_gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) compound->dna_gyrase Inhibition dna_supercoiling Negative DNA Supercoiling dna_gyrase->dna_supercoiling dna_replication DNA Replication & Transcription dna_gyrase->dna_replication dna_supercoiling->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Proposed mechanism of action for 2-pyridone-3-carboxylic acid derivatives.

Conclusion

While direct experimental data on the cross-reactivity and biological targets of this compound remains elusive, the broader class of 2-pyridone-3-carboxylic acid derivatives demonstrates promising antimicrobial activity, likely through the inhibition of bacterial DNA gyrase. The comparative data presented in this guide, based on structurally similar compounds, suggests that further investigation into the antimicrobial potential of this specific molecule is warranted. Future studies should focus on determining its MIC against a panel of clinically relevant bacteria, assessing its inhibitory activity against purified DNA gyrase, and evaluating its selectivity against human topoisomerase II to better understand its therapeutic potential and cross-reactivity profile.

References

Benchmarking 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Against Known Prolyl-4-Hydroxylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract

This guide provides a comparative benchmark for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid against a panel of established prolyl-4-hydroxylase (P4H) inhibitors. Prolyl-4-hydroxylases are key enzymes in collagen biosynthesis and the hypoxia-inducible factor (HIF) signaling pathway, making them attractive therapeutic targets for a range of diseases, including anemia, fibrosis, and cancer. While direct inhibitory data for this compound on P4H is not currently available in public literature, its structural classification as a pyridine carboxylic acid derivative suggests potential activity. This document aims to provide a framework for evaluating such novel compounds by presenting quantitative data for well-characterized P4H inhibitors, detailed experimental protocols for assessing inhibitory activity, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Prolyl-4-Hydroxylase Inhibition

Prolyl-4-hydroxylases (P4Hs) are a family of non-heme iron-containing dioxygenases that catalyze the hydroxylation of proline residues in various protein substrates. The two major subfamilies of P4Hs are:

  • Collagen Prolyl-4-Hydroxylases (C-P4Hs): Essential for the post-translational modification of procollagen chains. The resulting hydroxyproline residues are crucial for the stability of the collagen triple helix. Inhibition of C-P4Hs is a therapeutic strategy for conditions characterized by excessive collagen deposition, such as fibrosis.

  • Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase Domain Enzymes (PHDs): These enzymes target the alpha subunit of the HIF transcription factor for degradation under normoxic conditions. By inhibiting PHDs, HIF-α is stabilized, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This mechanism is leveraged by a new class of drugs for treating anemia associated with chronic kidney disease.

Given the therapeutic potential of P4H inhibition, there is significant interest in the discovery and characterization of novel small molecule inhibitors.

Comparative Analysis of Known P4H Inhibitors

While no specific inhibitory data for this compound against P4H has been reported, its pyridine carboxylic acid scaffold is a common feature in a number of known P4H inhibitors. The following tables provide quantitative data for several well-characterized P4H inhibitors, which can serve as a benchmark for the evaluation of new chemical entities.

Table 1: Quantitative Inhibitory Activity of Clinically Investigated PHD Inhibitors
InhibitorTargetIC50 (nM)Reference
Roxadustat (FG-4592)PHD2591[1][2]
HIF-PH11,400[3]
HIF-PH21,260[3]
HIF-PH31,320[3]
Daprodustat (GSK1278863)PHD13.5[4][5]
PHD222.2[4][5]
PHD35.5[4][5]
Vadadustat (AKB-6548)PHD1, PHD2, PHD3low nM range[6]
Table 2: Inhibitory Activity of Preclinical and Tool P4H Inhibitors
InhibitorTargetKi (µM)IC50 (µM)Reference
Pyridine-2,4-dicarboxylic acidP4H2-[7]
PHD1-1.5
Pyridine-2,5-dicarboxylic acidP4H0.8-
Ethyl 3,4-dihydroxybenzoate (EDHB)PHDCompetitive Inhibitor-[8]

Experimental Protocols

To evaluate the inhibitory potential of novel compounds such as this compound against P4H, standardized and robust assay methodologies are essential. Below are detailed protocols for commonly employed in vitro and cell-based assays.

In Vitro P4H Inhibition Assay (Succinate-Glo™ Hydroxylase Assay)

This assay measures the production of succinate, a co-product of the P4H-catalyzed hydroxylation reaction, providing a quantitative measure of enzyme activity.

Materials:

  • Purified recombinant human P4H enzyme (e.g., PHD2/EGLN1)

  • Peptide substrate (e.g., a synthetic HIF-1α peptide)

  • Cofactors: α-ketoglutarate, FeSO₄, L-ascorbic acid

  • Succinate-Glo™ Hydroxylase Assay Kit (Promega)

  • Test compound (e.g., this compound) and known inhibitors

  • Assay buffer (e.g., HEPES buffer, pH 7.5)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the P4H enzyme, peptide substrate, and cofactors in the assay buffer.

  • Reaction Initiation: In a 384-well plate, add the enzyme/substrate mixture to wells containing the serially diluted compounds.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect succinate production by adding the Succinate Detection Reagent as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[9]

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of a compound to inhibit PHDs in a cellular context, leading to the stabilization and accumulation of the HIF-1α protein.

Materials:

  • Human cell line (e.g., HEK293T, HepG2)

  • Cell culture medium and supplements

  • Test compound and known inhibitors

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-HIF-1α

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound and a known PHD inhibitor for a specified time (e.g., 4-6 hours).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and probe with the anti-HIF-1α primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the HIF-1α signal to a loading control (e.g., β-actin) to determine the fold-increase in HIF-1α stabilization.[9]

Visualizing Key Pathways and Workflows

HIF-1α Signaling Pathway and PHD Inhibition

The following diagram illustrates the central role of PHDs in the regulation of HIF-1α and how their inhibition leads to the activation of hypoxia-responsive genes.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a HIF-1α PHDs PHDs HIF1a->PHDs O₂, α-KG VHL VHL E3 Ligase HIF1a->VHL Binding PHDs->HIF1a Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Gene_Expression Gene Expression (EPO, VEGF, etc.) HRE->Gene_Expression PHD_Inhibitor PHD Inhibitor (e.g., 5,6-Dimethyl-2-oxo- 1,2-dihydropyridine-3-carboxylic acid) PHD_Inhibitor->PHDs

Caption: HIF-1α regulation by PHDs under normoxia and hypoxia/PHD inhibition.

Experimental Workflow for P4H Inhibitor Benchmarking

The logical flow for evaluating a novel compound for P4H inhibitory activity is depicted below.

Experimental_Workflow Start Start: Novel Compound (this compound) In_Vitro_Assay In Vitro P4H Inhibition Assay (e.g., Succinate-Glo™) Start->In_Vitro_Assay Determine_IC50 Determine IC50 Value In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based HIF-1α Stabilization Assay (Western Blot) Determine_IC50->Cell_Based_Assay Compare_Data Compare Data with Known Inhibitors (Roxadustat, Daprodustat, etc.) Determine_IC50->Compare_Data Assess_Cellular_Potency Assess Cellular Potency Cell_Based_Assay->Assess_Cellular_Potency Assess_Cellular_Potency->Compare_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Compare_Data->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for benchmarking a novel P4H inhibitor.

Conclusion

While direct experimental data on the P4H inhibitory activity of this compound is currently lacking, its chemical structure places it within a class of compounds known to target these enzymes. This guide provides the necessary context for its evaluation by presenting robust data on established P4H inhibitors and detailed experimental protocols. Researchers and drug developers are encouraged to utilize this information to systematically assess the potential of novel compounds in this promising therapeutic area. The provided workflows and pathway diagrams offer a clear visual aid for planning and interpreting such investigations.

References

A Comparative Guide to the Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a substituted 2-pyridone derivative of interest in medicinal chemistry. We present a detailed, reproducible protocol for a high-yield synthesis via nitrile hydrolysis and explore a common alternative multicomponent reaction strategy, offering insights into their respective advantages and challenges.

The 2-pyridone scaffold is a core component in numerous bioactive compounds and pharmaceuticals. The ability to functionalize this heterocyclic system at specific positions is crucial for the development of new therapeutic agents. This guide focuses on the synthesis of this compound, providing a direct comparison of synthetic methodologies to aid in selecting the most appropriate route for specific research and development needs.

Comparison of Synthetic Methodologies

Two primary synthetic strategies are evaluated for the preparation of this compound: hydrolysis of the corresponding 3-carbonitrile and a multicomponent reaction approach.

ParameterMethod 1: Nitrile HydrolysisMethod 2: Multicomponent Reaction (General)
Starting Materials 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, Sulfuric Acid, WaterAldehyde, Active Methylene Compound (e.g., Ethyl Cyanoacetate), β-ketoester/amide, Ammonium Acetate
Reaction Conditions High temperature (150 °C)Often milder conditions, can be one-pot
Reported Yield 93%[1]Variable, typically good to excellent
Purification Recrystallization from acetic acid[1]Often requires column chromatography
Scalability Demonstrated on a multi-gram scale[1]Can be challenging to scale up one-pot reactions
Versatility Limited to the availability of the nitrile precursorHighly versatile for generating diverse analogues

Experimental Protocols

Method 1: Synthesis via Hydrolysis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This established method provides a high-yield and straightforward route to the target molecule.

Procedure: A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (11.5 g, 78 mmol) and 50% (w/w) dilute sulfuric acid (65 mL) is heated in an oil bath at 150 °C for 2 hours.[1] The reaction is monitored for completion. Upon cooling to room temperature, the reaction mixture is poured into 100 mL of water and stirred, resulting in the precipitation of a yellow solid.[1] The crude product is collected by filtration, washed with water, and dried.[1] Purification is achieved by recrystallization from acetic acid to yield 12.6 g (93%) of this compound as an off-white solid.[1]

Method 2: Alternative Synthesis via Multicomponent Reaction (General Protocol)

Multicomponent reactions (MCRs) offer a powerful and efficient way to construct complex molecules in a single step. While a specific MCR for this compound is not detailed in the immediate literature, a general and widely applicable approach for similar 2-pyridones involves the condensation of an aldehyde, an active methylene compound, and a β-dicarbonyl compound in the presence of a catalyst.

General Procedure (Hantzsch-type reaction): A mixture of an appropriate aldehyde (e.g., acetaldehyde), ethyl acetoacetate, ethyl cyanoacetate, and ammonium acetate in a suitable solvent (e.g., ethanol or acetic acid) is heated under reflux. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction. Purification is often performed using column chromatography. This approach allows for the introduction of various substituents on the pyridone ring by simply changing the starting components.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided.

Nitrile Hydrolysis Pathway start 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile reagents + H2SO4, H2O (Heat) start->reagents product This compound reagents->product

Diagram 1: Reaction pathway for nitrile hydrolysis.

Multicomponent Reaction Pathway aldehyde Aldehyde catalyst Ammonium Acetate (Catalyst) aldehyde->catalyst active_methylene Active Methylene Compound active_methylene->catalyst ketoester β-Ketoester ketoester->catalyst intermediate Dihydropyridine Intermediate catalyst->intermediate product Substituted 2-Oxo-1,2-dihydropyridine- 3-carboxylic acid derivative intermediate->product Oxidation

Diagram 2: General pathway for a multicomponent reaction.

Experimental Workflow Comparison cluster_0 Method 1: Nitrile Hydrolysis cluster_1 Method 2: Multicomponent Reaction M1_Start Mix Nitrile and Sulfuric Acid M1_React Heat at 150°C for 2h M1_Start->M1_React M1_Precipitate Pour into Water and Stir M1_React->M1_Precipitate M1_Filter Filter Crude Product M1_Precipitate->M1_Filter M1_Recrystallize Recrystallize from Acetic Acid M1_Filter->M1_Recrystallize M1_Product Pure Product M1_Recrystallize->M1_Product M2_Start Mix Aldehyde, Active Methylene, Ketoester, and Catalyst M2_React Reflux Reaction Mixture M2_Start->M2_React M2_Isolate Isolate Crude Product (Filtration/Extraction) M2_React->M2_Isolate M2_Purify Column Chromatography M2_Isolate->M2_Purify M2_Product Pure Product M2_Purify->M2_Product

Diagram 3: Comparison of experimental workflows.

Conclusion

The synthesis of this compound via the hydrolysis of its corresponding nitrile is a highly reproducible and high-yielding method, making it an excellent choice for producing this specific compound, especially on a larger scale. The procedure is straightforward, and purification by recrystallization is generally effective.

In contrast, the multicomponent reaction approach offers significant advantages in terms of versatility and the ability to rapidly generate a library of analogues. While potentially requiring more optimization for a specific target and often necessitating chromatographic purification, its one-pot nature can be highly efficient for lead discovery and optimization in drug development programs. The choice of synthetic route will ultimately depend on the specific goals of the research, balancing the need for a specific target compound against the desire for broader structural diversity.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 51727-05-0).

Immediate Safety and Handling Considerations:

All handling and disposal procedures should be conducted by personnel trained in laboratory safety, wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber, Butyl rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[1]

Experimental Protocol: Step-by-Step Waste Disposal Procedure

This protocol outlines the essential steps for the collection and disposal of this compound waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous waste.[1]

  • This waste stream should be kept separate from other chemical waste to avoid potentially hazardous reactions. Do not mix with strong oxidizing agents or strong acids.[1]

2. Waste Containerization:

  • Collect all waste containing this compound in a designated, compatible, and sealable hazardous waste container.[3] The container should be made of a material that will not react with the chemical (e.g., a high-density polyethylene or glass bottle with a secure cap).

  • Ensure the container is kept closed except when adding waste.[4]

3. Waste Labeling:

  • As soon as the first waste is added, the container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound" and its CAS number: "51727-05-0"

    • The primary hazards (e.g., "Combustible Solid," "Irritant," "Toxic")[1]

    • The date the waste was first added (accumulation start date)

    • The name and contact information of the responsible researcher or laboratory

4. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[4] This area must be at or near the point of waste generation.

  • The SAA should be a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks or spills.

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[3]

5. Arranging for Final Disposal:

  • Once the waste container is full, or in accordance with your institution's policies on waste accumulation times, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • The primary method for the disposal of pyridine-containing waste is typically high-temperature incineration.[5]

In Case of a Spill:

  • For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.

  • For larger spills, or spills of solutions containing the compound, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1] Collect the absorbent material into the hazardous waste container.

  • In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.[1]

Below is a logical workflow for the proper disposal of this compound.

G A Start: Generation of Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Classify as Hazardous Waste B->C D Segregate from Incompatible Waste (e.g., Strong Oxidizers, Acids) C->D E Collect in a Labeled, Sealable, Compatible Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is the container full or has the accumulation time limit been reached? F->G H Contact EHS for Pickup and Final Disposal via Licensed Contractor G->H Yes I Continue to Add Waste (Keep Container Closed) G->I No I->E

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound (CAS No: 51727-05-0). The following information is synthesized from safety data sheets of structurally similar compounds and general laboratory best practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in the public domain. The following procedures are based on general best practices for handling similar laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the chemical supplier for detailed handling and disposal instructions.[1]

Hazard Identification and Precautions

Based on data for similar pyridine carboxylic acid derivatives, this compound is anticipated to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, it should be handled with appropriate caution in a well-ventilated area, preferably within a fume hood.[1][3][5]

Precautionary Statements:

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Use only outdoors or in a well-ventilated area.[2][3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2][3][5]

  • Store in a well-ventilated place and keep the container tightly closed.[2][3]

  • Store locked up.[2][3]

  • Dispose of contents/container to an approved waste disposal plant.[2][3][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield.[1][3][5]To prevent eye irritation from dust or splashes.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1]To prevent skin irritation and absorption.[2]
Body Protection Laboratory coat.[1]To protect skin and clothing from contamination.
Respiratory Protection Use in a fume hood. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][2]To prevent respiratory tract irritation from dust or aerosols.[3]
Emergency Procedures and First Aid

Immediate response is critical in case of accidental exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][3][5]
Eye Contact Immediately rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[2][4][5]
Handling and Storage

Proper handling and storage are crucial to maintain the stability of the compound and ensure laboratory safety.

Aspect Procedure
Handling Ensure adequate ventilation, preferably in a fume hood.[5] Avoid dust formation.[2] Avoid contact with skin, eyes, and clothing.[3][5] Wash hands thoroughly after handling.[3][5]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[2][4] Store away from incompatible materials such as acids, bases, and strong oxidizing agents.[2]
Spill and Disposal Plan

In the event of a spill and for routine disposal, follow these steps to mitigate exposure and environmental contamination.

Action Detailed Steps
Spill Response 1. Evacuate non-essential personnel from the area. 2. Ensure adequate ventilation. 3. Wearing appropriate PPE, prevent further leakage or spillage if safe to do so. 4. Use an inert absorbent material (e.g., sand, diatomite) to clean up the spill.[6] 5. Collect the absorbed material into a suitable, labeled container for disposal.[3] 6. Wash the spill area with soap and water.
Disposal 1. Collect waste material in a clearly labeled, sealed container.[1] 2. Treat the compound as hazardous waste unless confirmed otherwise by your institution's EHS department.[1] 3. Do not dispose of down the drain or in regular trash.[1] 4. Contact your institution's EHS department to arrange for pickup and disposal by a licensed waste disposal company.[1][2]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling and emergency response.

cluster_handling Chemical Handling Workflow prep Preparation: - Don appropriate PPE - Work in a fume hood handle Handling: - Weigh and transfer compound - Avoid dust generation prep->handle cleanup Post-Handling: - Clean work area - Remove and dispose of PPE handle->cleanup storage Storage: - Tightly sealed container - Cool, dry, well-ventilated area cleanup->storage

Caption: Workflow for handling this compound.

cluster_disposal Waste Disposal Workflow collect Collect Waste: - Place in a labeled, sealed container identify Identify as Hazardous Waste collect->identify contact Contact EHS: - Arrange for pickup identify->contact dispose Professional Disposal: - Hand over to licensed waste company contact->dispose

Caption: Step-by-step waste disposal process for the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.